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  • Product: 1-[4-(Dimethylamino)phenyl]piperidin-4-one
  • CAS: 370885-30-6

Core Science & Biosynthesis

Foundational

1-[4-(Dimethylamino)phenyl]piperidin-4-one synthesis pathway

An in-depth technical analysis of the synthesis pathways for 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS: 370885-30-6), a critical N-aryl piperidin-4-one pharmacophore utilized in advanced medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthesis pathways for 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS: 370885-30-6), a critical N-aryl piperidin-4-one pharmacophore utilized in advanced medicinal chemistry and drug development[1][2].

Executive Summary

The piperidin-4-one scaffold is a privileged structure in pharmacology, frequently serving as a rigid, three-dimensional hinge in receptor-binding ligands. When substituted at the N1 position with a 4-(dimethylamino)phenyl group, the resulting compound exhibits unique electronic properties driven by the strongly electron-donating nature of the para-dimethylamino moiety. Synthesizing this specific target requires overcoming two primary chemical hurdles: the instability of unprotected piperidones under harsh basic or thermal conditions, and the electronic deactivation of the aryl halide during transition-metal cross-coupling.

This guide details two field-proven synthetic architectures to construct this molecule: the Modern Catalytic Approach (Buchwald-Hartwig Amination) and the Classical Annulation Approach (Double Alkylation/Acetalization).

Retrosynthetic Architecture & Mechanistic Rationale

The construction of 1-[4-(dimethylamino)phenyl]piperidin-4-one can be approached through two distinct disconnections:

  • C–N Bond Disconnection (Catalytic): Cleaving the bond between the piperidine nitrogen and the aryl ring leads to 4-bromo-N,N-dimethylaniline and a protected 4-piperidone derivative.

  • C–C/C–N Ring Annulation (Classical): Deconstructing the piperidine ring itself leads to the primary amine N,N-dimethyl-p-phenylenediamine and a 5-carbon bis-electrophile (e.g., 1,5-dichloropentan-3-one).

Retrosynthesis Target 1-[4-(Dimethylamino)phenyl] piperidin-4-one RouteA Modern Catalytic Route (Buchwald-Hartwig) IntermediateA Ketal-Protected N-Aryl Piperidine RouteA->IntermediateA Pd Catalyst, Base Toluene, 100°C RouteB Classical Annulation (Alkylation/Acetalization) IntermediateB Dimethyl Acetal Intermediate RouteB->IntermediateB MeOH, p-TsOH HC(OMe)3, Reflux ReactantA 4-Bromo-N,N-dimethylaniline + 4-Piperidone Ethylene Ketal ReactantA->RouteA IntermediateA->Target Aqueous HCl Deprotection ReactantB N,N-Dimethyl-p-phenylenediamine + 1,5-Dichloropentan-3-one ReactantB->RouteB IntermediateB->Target HCOOH/H2O Hydrolysis

Diagram 1: Retrosynthetic pathways for 1-[4-(Dimethylamino)phenyl]piperidin-4-one.

Pathway A: The Modern Catalytic Approach (Buchwald-Hartwig)

The most efficient and widely adopted method for N-arylation in modern drug development is the Buchwald-Hartwig cross-coupling reaction[3].

Mechanistic Causality & Reagent Selection
  • Substrate Masking (The Ketal Advantage): Unprotected 4-piperidone is highly susceptible to base-catalyzed aldol condensation and polymerization. To prevent the α -protons from interfering, the ketone is masked as an ethylene ketal (1,4-dioxa-8-azaspiro[4.5]decane)[4]. This locks the conformation and isolates the secondary amine as the sole nucleophile.

  • Ligand Selection (Overcoming Electronic Deactivation): The dimethylamino group on 4-bromo-N,N-dimethylaniline is strongly electron-donating, which increases the electron density of the aryl ring and significantly slows down the initial oxidative addition of the Pd(0) catalyst. To counter this, a highly electron-rich, sterically demanding biaryl phosphine ligand (such as XPhos or BrettPhos) is required to accelerate oxidative addition and force the subsequent reductive elimination.

  • Base Selection: Sodium tert-butoxide (NaOtBu) is utilized because both the ketal and the dimethylamino functional groups are completely stable to strong alkoxides, allowing for rapid deprotonation of the Pd-amido complex.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)-Br Pd0->OxAdd + 4-Bromo-N,N-dimethylaniline Amidation Amido Complex Ar-Pd(II)-NR2 OxAdd->Amidation + 4-Piperidone Ketal + NaOtBu (Base) - NaBr, - tBuOH Amidation->Pd0 Reductive Elimination - Protected Product

Diagram 2: Buchwald-Hartwig catalytic cycle for the ketal-protected intermediate.

Self-Validating Protocol: Catalytic Cross-Coupling & Deprotection

Step 1: Cross-Coupling

  • In an oven-dried Schlenk flask, combine 4-bromo-N,N-dimethylaniline (1.0 equiv, 10 mmol), 4-piperidone ethylene ketal (1.2 equiv, 12 mmol)[3][4], Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv, 14 mmol).

  • Evacuate the flask and backfill with anhydrous N2​ (repeat 3x) to ensure a strictly anaerobic environment.

  • Add anhydrous toluene (50 mL, 0.2 M) via syringe.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Validation Check: Analyze a 50 μ L aliquot via LC-MS. The reaction is complete when the aryl bromide is consumed and the mass of the ketal-protected intermediate ( m/z[M+H]+=263.1 ) is the dominant peak.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate under reduced pressure.

Step 2: Ketal Deprotection

  • Dissolve the crude ketal intermediate in THF (30 mL).

  • Add 2M aqueous HCl (15 mL) and stir at room temperature for 4 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The non-polar ketal spot should completely disappear, replaced by a highly UV-active, more polar spot corresponding to the ketone.

  • Neutralize the mixture carefully with saturated aqueous NaHCO3​ until pH ~8.

  • Extract with EtOAc ( 3×30 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the pure 1-[4-(dimethylamino)phenyl]piperidin-4-one.

Pathway B: The Classical Annulation Approach

For laboratories lacking access to expensive palladium catalysts or specialized ligands, the classical double alkylation route remains highly viable.

Mechanistic Causality & Reagent Selection

Direct reaction of primary anilines with 1,5-dichloropentan-3-one typically leads to low yields and complex tarry mixtures. This occurs because the resulting unprotected piperidone degrades under the prolonged heating required for the double SN​2 cyclization.

To circumvent this, Faja et al. established a highly reliable methodology where the reaction is conducted in the presence of trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (p-TsOH)[5][6].

  • The Thermodynamic Sink: As the piperidone ring forms, the ketone is immediately trapped in situ as a stable dimethyl acetal. This prevents thermal degradation and polymerization, driving the equilibrium forward.

  • Mild Hydrolysis: The resulting dimethyl acetal is exceptionally stable to bases but can be cleanly hydrolyzed back to the ketone using mild formic acid, preventing degradation of the final product[6].

Self-Validating Protocol: Acetalization & Annulation

Step 1: Cyclization to Dimethyl Acetal

  • Dissolve N,N-dimethyl-p-phenylenediamine (1.0 equiv, 10 mmol) and crude 1,5-dichloropentan-3-one (1.1 equiv, 11 mmol) in dry methanol (40 mL).

  • Add p-toluenesulfonic acid monohydrate (0.1 equiv, 1 mmol) and trimethyl orthoformate (5.0 equiv, 50 mmol).

  • Heat the mixture under reflux for 24 hours.

  • Validation Check: TLC analysis (Hexanes/EtOAc 7:3) should confirm the disappearance of the highly polar diamine starting material and the appearance of the stable dimethyl acetal intermediate.

  • Cool to room temperature, quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , dry, and concentrate.

Step 2: Hydrolysis

  • Dissolve the crude dimethyl acetal in a mixture of formic acid and water (9:1 v/v, 20 mL)[5][6].

  • Stir at room temperature for 2 hours.

  • Validation Check: LC-MS should show quantitative conversion to the target mass ( m/z[M+H]+=219.1 ).

  • Concentrate under reduced pressure to remove formic acid. Basify the residue with 1M NaOH (aq) to pH 9, extract with CH2​Cl2​ , dry, and purify via recrystallization or chromatography.

Quantitative Process Comparison

To assist in route selection, the following table summarizes the quantitative and operational metrics of both pathways based on standard bench-scale execution.

ParameterModern Catalytic Route (Buchwald-Hartwig)Classical Annulation Route
Overall Yield 75% – 85%60% – 75%
Step Count 2 (Coupling + Deprotection)2 (Annulation + Hydrolysis)
Total Reaction Time ~16 hours~26 hours
Reagent Cost High (Pd catalyst, XPhos ligand)Low (Commodity bulk chemicals)
Substrate Scope Excellent (Highly tolerant of diverse aryls)Limited (Sensitive to steric hindrance)
Primary Waste Stream Heavy metal waste (Palladium), TolueneHalogenated organics, Methanol

References

  • Sapphire Bioscience. "1-[4-(Dimethylamino)phenyl]piperidin-4-one." Sapphire Bioscience Catalog.1

  • AccelaChem. "CAS: 370885-30-6, 1-[4-(dimethylamino)phenyl]piperidin-4-one." AccelaChem Product Database. 2

  • Faja, M., Reese, C. B., Song, Q., & Zhang, P. "Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones." Journal of the Chemical Society, Perkin Transactions 1, 1997. 6

  • BenchChem. "1,4-Dioxa-8-azaspiro[4.5]decane | 177-11-7 | Physicochemical Characteristics of 4-Piperidone Ethylene Ketal: A Technical Guide." BenchChem. 4

  • RSC Advances. "Benzyloxycalix[8]arene supported Pd-NHC cinnamyl complexes for Buchwald-Hartwig coupling." Royal Society of Chemistry. 3

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Exploratory

The Multifaceted Biological Activities of Piperidine-4-one Derivatives: A Technical Guide for Drug Discovery Professionals

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions render it a versatile and highly sought-after building block in the design of novel therapeutics.[2] This technical guide provides a comprehensive exploration of the significant biological activities of piperidin-4-one derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to catalyze the discovery and development of next-generation piperidine-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidin-4-one derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide spectrum of human cancer cell lines.[3][4] Their mechanisms of action are diverse, encompassing the induction of apoptosis, modulation of critical signaling pathways, and inhibition of key enzymes involved in cancer progression.[3]

Induction of Apoptosis and Cell Cycle Arrest

A significant body of research highlights the ability of piperidin-4-one derivatives to trigger programmed cell death (apoptosis) in cancer cells. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to upregulate the mRNA expression of pro-apoptotic genes such as p53 and Bax in hematological cancer cell lines.[3] This upregulation disrupts the cellular machinery that promotes survival, leading to cell death. Mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation.[5]

The pro-apoptotic signaling cascade initiated by these derivatives often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Piperidinone Piperidin-4-one Derivative p53 p53 Upregulation Piperidinone->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified apoptotic pathway induced by piperidin-4-one derivatives.

Kinase Inhibition

Several piperidin-4-one derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[3] For example, they can inhibit the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.[3] By blocking the activity of kinases like JAK2, these compounds can disrupt the downstream signaling cascades that promote tumor growth.[3] Furthermore, some derivatives have shown inhibitory activity against topoisomerase IIα, an enzyme essential for DNA replication in rapidly dividing cells.[6]

Quantitative Anticancer Activity Data

The cytotoxic potential of piperidin-4-one derivatives has been quantified against various cancer cell lines using assays such as the MTT and CellTiter-Glo assays.[3][7][8] The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

Derivative ClassCancer Cell LineCell TypeIC50 (µM)Reference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesH929Multiple Myeloma~1-10[3]
MV-4-11Acute Myeloid Leukemia~1-10[3]
3,5-Bis(ylidene)-4-piperidonesHCT116ColonVaries[6]
MCF7BreastVaries[6]
Spiro[chroman-2,4'-piperidin]-4-onesMCF-7Breast0.31 - 5.62[5]
A2780OvarianVaries[5]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][9]

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperidin-4-one derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the piperidin-4-one derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Piperidin-4-one derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12][13] The introduction of different substituents on the piperidine ring allows for the modulation of their antimicrobial spectrum and potency.

Antibacterial and Antifungal Spectrum

Studies have shown that 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives exhibit notable activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans.[10] The antimicrobial efficacy of these compounds is often compared to standard drugs like ampicillin for bacteria and terbinafine for fungi.[10]

Derivative ClassBacterial StrainFungal StrainActivityReference
2,6-Diaryl-3-methyl-4-piperidonesS. aureus, B. subtilis, E. coli-Good[10]
Thiosemicarbazone derivativesS. aureus, E. coliC. albicans, M. gypseumSignificant[10]
2,6-Disubstituted piperidin-4-onesS. aureus, B. subtilisA. nigerHigh[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[14][15]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Piperidin-4-one derivative stock solution

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Positive control (microorganism in broth)

  • Negative control (broth only)

  • Standard antibiotic (e.g., ampicillin)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the piperidin-4-one derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

cluster_0 Broth Microdilution Workflow A Step 1: Serial Dilution Prepare twofold dilutions of the piperidin-4-one derivative in a 96-well plate. B Step 2: Inoculation Add standardized microbial inoculum to each well. A->B C Step 3: Incubation Incubate at the appropriate temperature and duration. B->C D Step 4: MIC Reading Determine the lowest concentration with no visible growth. C->D

Figure 2: Workflow for the broth microdilution assay.

Antiviral and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, piperidin-4-one derivatives are being explored for their potential in treating viral infections and neurodegenerative diseases.

Antiviral Activity

Recent studies have investigated the antiviral activity of novel piperidine derivatives against influenza viruses.[16][17][18] In vitro experiments using cell models have shown that some of these compounds exhibit efficacy comparable to commercially available antiviral drugs like oseltamivir.[16][17] The antiviral potential is often assessed using the MTT assay to determine the cytotoxicity of the compounds on host cells and plaque reduction assays to quantify the inhibition of viral replication.[16][17]

Neuroprotective Effects

The piperidin-4-one scaffold is also a feature in compounds with neuroprotective properties.[19] These derivatives are being investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[20][21] Some cinnamamide-piperidine and piperazine derivatives have demonstrated potent neuroprotective activity in vitro against glutamate-induced neurotoxicity.[22][23] In vivo studies using models such as middle cerebral artery occlusion have shown that these compounds can reduce infarct volume, suggesting their therapeutic potential for stroke.[22][24] The neuroprotective mechanisms may involve the activation of signaling pathways like ERK/CREB.[25]

Synthesis of Piperidin-4-one Derivatives

The synthesis of piperidin-4-one derivatives is most commonly achieved through the Mannich reaction.[10][26] This one-pot multicomponent condensation reaction typically involves an aldehyde, a ketone (such as ethyl methyl ketone), and an amine source like ammonium acetate.[10][26] More recent synthetic approaches include α-imino rhodium carbene-initiated cascade reactions.[27]

Aldehyde Aromatic Aldehyde Mannich Mannich Reaction Aldehyde->Mannich Ketone Ketone (e.g., Ethyl Methyl Ketone) Ketone->Mannich Amine Amine (e.g., Ammonium Acetate) Amine->Mannich Piperidinone Piperidin-4-one Derivative Mannich->Piperidinone

Figure 3: Schematic representation of the Mannich reaction for piperidin-4-one synthesis.

Conclusion

Piperidin-4-one derivatives represent a versatile and pharmacologically significant class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores their potential as lead structures in drug discovery. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and more effective therapeutics for a range of human diseases. This technical guide provides a foundational framework for researchers to build upon, offering both theoretical insights and practical methodologies to advance the field.

References

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Foundational

Technical Whitepaper: Synthesis, Characterization, and Medicinal Applications of 1-[4-(Dimethylamino)phenyl]piperidin-4-one

Executive Summary In the realm of rational drug design, the functionalization of privileged structural scaffolds is a cornerstone of lead generation. The piperidin-4-one core serves as a highly versatile linchpin in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the functionalization of privileged structural scaffolds is a cornerstone of lead generation. The piperidin-4-one core serves as a highly versatile linchpin in medicinal chemistry. Specifically, 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS: 370885-30-6) represents a high-value intermediate. The N-aryl substitution—featuring a strongly electron-donating 4-(dimethylamino)phenyl moiety—endows the molecule with unique stereoelectronic properties. This functional group increases the electron density of the aromatic system, making it a prime candidate for engaging in strong cation- π and π−π stacking interactions within target protein binding pockets, such as those found in G-protein coupled receptors (GPCRs).

Herein, we dissect the physicochemical profile, validated mechanistic synthetic pathways, and downstream utility of this critical building block.

Physicochemical Profiling

Understanding the baseline physical parameters of 1-[4-(Dimethylamino)phenyl]piperidin-4-one is essential for predicting its behavior in both synthetic workflows and biological assays. The quantitative data is summarized below based on verified supplier specifications [1], [2].

Table 1: Physicochemical Properties

PropertyValue
Compound Name 1-[4-(Dimethylamino)phenyl]piperidin-4-one
CAS Registry Number 370885-30-6
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
Chemical Class N-Aryl Ketone / Piperidine Derivative
Recommended Storage Room Temperature (RT) to 4°C

Mechanistic Synthesis Pathway

The de novo synthesis of N-aryl piperidones is notoriously plagued by competing side reactions. Direct double-alkylation of primary anilines with acyclic bis-electrophiles (such as 1,5-dichloropentan-3-one) often results in poor yields. The high reactivity of the intermediate aminoketone leads to unwanted aldol condensations or polymerization at the elevated temperatures required for cyclization.

To establish a self-validating and robust protocol, we leverage an in situ acetalization strategy pioneered by[3].

The Causality of the Acetal Strategy

By introducing trimethyl orthoformate into the reaction mixture, the transient ketone is immediately trapped as a dimethyl acetal. This chemical choice is highly deliberate: the acetal acts as a thermodynamic sink . It effectively masks the electrophilic carbonyl carbon, preventing premature enolization and subsequent degradation of the piperidone core during the high-temperature cyclization phase. The protocol is self-validating because the subsequent hydrolysis relies on the differential lability of the acetal versus the N-aryl bond, ensuring quantitative recovery of the target ketone without cleaving the newly formed piperidine ring[3].

Table 2: Reagent Stoichiometry for Synthesis

ReagentEquivalentsMechanistic Function
N,N-dimethylbenzene-1,4-diamine1.0 eqPrimary nucleophile
1,5-dichloropentan-3-one1.1 eqBis-electrophile for cyclization
p-Toluenesulfonic acid (p-TsOH)1.2 eqDual-purpose acid catalyst
Trimethyl orthoformateExcessAcetalization trapping agent
Formic acid / Water (9:1 v/v)SolventMild, selective hydrolysis medium
Step-by-Step Methodology

Step 1: Double Alkylation and Acetal Trapping

  • Charge a flame-dried round-bottom flask with N,N-dimethylbenzene-1,4-diamine (1.0 eq) and crude 1,5-dichloropentan-3-one (1.1 eq) in dry methanol.

  • Add p-toluenesulfonic acid monohydrate (p-TsOH, 1.2 eq) to catalyze the nucleophilic substitution and subsequent acetalization.

  • Introduce an excess of trimethyl orthoformate to the stirring mixture.

  • Heat the reaction under reflux for 12–16 hours. The primary amine undergoes a double nucleophilic substitution, while the ketone is simultaneously protected.

  • Quench and extract to isolate the intermediate: 1-[4-(dimethylamino)phenyl]piperidin-4-one dimethyl acetal (Typical yield: 75-80%)[3].

Step 2: Mild Acidic Hydrolysis

  • Dissolve the isolated dimethyl acetal in a 9:1 (v/v) mixture of formic acid and water.

  • Stir the solution at room temperature (25°C) for 2–4 hours. The mild acidic conditions are precisely calibrated to hydrolyze the dimethyl acetal back to the ketone without oxidizing the tertiary dimethylamino group or protonating it to the point of inducing N-dealkylation.

  • Neutralize carefully with saturated aqueous NaHCO₃ and extract with dichloromethane to yield the pure 1-[4-(dimethylamino)phenyl]piperidin-4-one in virtually quantitative yield[3].

SynthesisWorkflow A N,N-dimethylbenzene- 1,4-diamine C Acetal Intermediate (Dimethyl acetal) A->C p-TsOH, MeOH HC(OMe)3, Reflux B 1,5-dichloropentan-3-one B->C Double Alkylation D 1-[4-(Dimethylamino)phenyl] piperidin-4-one C->D HCOOH/H2O (9:1) 25°C, Quantitative

Synthetic workflow for 1-[4-(Dimethylamino)phenyl]piperidin-4-one via acetal protection.

Downstream Applications in Drug Discovery

Once synthesized, the C4 ketone of 1-[4-(Dimethylamino)phenyl]piperidin-4-one serves as an exceptionally versatile electrophilic center for library generation.

  • Reductive Amination: Reacting the ketone with various primary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields 4-aminopiperidine derivatives. This motif is a classic pharmacophore for neuroreceptor targeting.

  • Bucherer-Bergs Reaction: Treatment with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) converts the ketone into a spirohydantoin. This provides a rigid, three-dimensional scaffold highly prized in modern fragment-based drug discovery for its ability to escape planar "flatland" conformations.

  • Horner-Wadsworth-Emmons Olefination: Reaction with phosphonate carbanions yields exocyclic alkenes, setting the stage for subsequent stereoselective functionalization (e.g., asymmetric hydrogenation or epoxidation).

DownstreamApps Core 1-[4-(Dimethylamino)phenyl] piperidin-4-one App1 Reductive Amination (N-Aryl-4-aminopiperidines) Core->App1 NaBH(OAc)3, R-NH2 App2 Bucherer-Bergs Reaction (Spirohydantoins) Core->App2 KCN, (NH4)2CO3 App3 Horner-Wadsworth-Emmons (Alkylidene derivatives) Core->App3 Phosphonate carbanion

Downstream chemical diversification of the piperidin-4-one scaffold in drug discovery.

Analytical Validation

To ensure the integrity of the synthesized 1-[4-(Dimethylamino)phenyl]piperidin-4-one, the following analytical signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is defined by the distinct A2​B2​ spin system of the 1,4-disubstituted benzene ring (typically two doublets integrating to 2H each around 6.7–7.0 ppm). The dimethylamino protons will appear as a sharp 6H singlet near 2.8–2.9 ppm. The piperidine ring will exhibit characteristic multiplets for the axial and equatorial protons adjacent to the nitrogen (~3.4 ppm) and the carbonyl group (~2.5 ppm).

  • Mass Spectrometry (ESI-MS): Positive ion mode should yield a dominant [M+H]+ pseudo-molecular ion peak at m/z 219.3, confirming the molecular weight of 218.29 g/mol .

References

  • Faja, M., Reese, C. B., Song, Q., & Zhang, P. (1997). Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, (2), 191-194. URL:[Link]

Sources

Exploratory

Pharmacophore Features of Dimethylaminophenyl Piperidinone: A Technical Guide to Scaffold Design and Target Engagement

Executive Summary The dimethylaminophenyl piperidinone scaffold represents a highly versatile and structurally tunable pharmacophore in modern medicinal chemistry. By combining the conformational rigidity of a nitrogen-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dimethylaminophenyl piperidinone scaffold represents a highly versatile and structurally tunable pharmacophore in modern medicinal chemistry. By combining the conformational rigidity of a nitrogen-containing six-membered heterocycle with the electron-rich, lipophilic properties of a dimethylaminophenyl moiety, this class of compounds exhibits potent polypharmacology. This whitepaper provides an in-depth technical analysis of the structural biology, mechanistic targeting, and self-validating synthetic methodologies associated with these derivatives.

Structural Biology & Pharmacophore Core

The biological efficacy of dimethylaminophenyl piperidinones—particularly 2,6-diarylpiperidin-4-ones—is rooted in their precise 3D spatial arrangement and electronic distribution.

The Piperidinone Backbone

The piperidin-4-one ring serves as the conformational anchor. It predominantly adopts a thermodynamically stable chair conformation, which minimizes 1,3-diaxial steric clashes by forcing bulky aryl substituents at the C2 and C6 positions into equatorial planes[1]. The C4 ketone acts as a critical hydrogen-bond acceptor, while the N1 secondary or tertiary amine can be protonated at physiological pH (pH 7.4), allowing it to function as a hydrogen-bond donor or participate in salt-bridge formations within target active sites.

The Dimethylaminophenyl Moiety

The integration of a 4-(dimethylamino)phenyl group introduces a powerful electronic dynamic. The −N(CH3​)2​ group is a strong electron-donating group (EDG) via resonance (+R effect). This resonance significantly increases the electron density across the phenyl ring, enhancing its ability to engage in robust π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) in hydrophobic binding pockets[2]. Furthermore, the bulky nature of the dimethylamino group acts as a spatial "cap," tightly packing the inhibitor against the rim of tubular active sites and restricting the conformational freedom of the target protein[3].

Mechanistic Pathways & Target Engagement

Dimethylaminophenyl piperidinones are recognized for their structural resemblance to curcumin (diarylheptanoids), acting as conformationally restricted analogs. This restriction prevents rapid metabolic degradation while maintaining target affinity.

  • Anti-Inflammatory & Anticancer Activity: These scaffolds are potent inhibitors of pro-inflammatory transcription factors, notably NF- κ B and AP-1. By binding to upstream kinases (such as the IKK complex or p38 MAP kinase), they prevent the phosphorylation cascades required for transcription factor translocation, thereby downregulating pro-inflammatory gene expression[4].

  • Antimicrobial & Antifungal Activity: Specific derivatives, such as 2-(4-dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime, exhibit potent antifungal properties against Candida albicans by disrupting sterol biosynthesis and membrane integrity[1].

Pathway Scaffold Dimethylaminophenyl Piperidinone IKK IKK Complex Scaffold->IKK Allosteric/Competitive Inhibition p38 p38 MAP Kinase Scaffold->p38 ATP-pocket Binding NFkB NF-κB (p65/p50) IKK->NFkB Prevents Phosphorylation AP1 AP-1 Transcription Factor p38->AP1 Prevents Activation GeneExp Pro-inflammatory Gene Expression NFkB->GeneExp Downregulates AP1->GeneExp Downregulates

Signaling pathway of NF-κB and AP-1 inhibition by dimethylaminophenyl piperidinones.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution pattern heavily dictates the primary biological target. The table below summarizes the quantitative data across different functionalized derivatives:

CompoundSubstitution PatternPrimary Target / AssayBiological ActivityRef
Derivative A C2: 4- N(CH3​)2​ -phenyl, C6: 4-Cl-phenyl (Oxime)Candida albicans (Antifungal)Potent inhibition; MIC comparable to standard therapeutics.[1]
Derivative B C2, C6: 4- N(CH3​)2​ -phenyl (Semicarbazone)MCF-7 Breast Cancer Cell LineHigh cytotoxicity / Anti-proliferative ( LD50​ validated).[4]
Derivative C C6-pyridazine: 4- N(CH3​)2​ -phenylAcetylcholinesterase (AChE)Moderate inhibition ( IC50​ ~ 100 nM); π−π stacking driven.[2]

Experimental Methodologies: Synthesis & Validation

To synthesize 2,6-bis(4-dimethylaminophenyl)-piperidin-4-one derivatives, a one-pot multicomponent Mannich condensation is employed. The protocol below is designed as a self-validating system , embedding Quality Control (QC) gates to ensure scientific integrity.

Causality of Reagent Selection
  • Ammonium Acetate: Acts dually as the nitrogen source for the piperidinone ring and as a weak acid catalyst to facilitate the initial imine formation.

  • Green Solvent (e.g., Glucose-Urea DES or Ethanol): Deep Eutectic Solvents (DES) provide a dense hydrogen-bonding network that stabilizes the transition state of the enolate attack, significantly improving atom economy and yield while eliminating toxic organic waste[5].

Workflow Step1 Precursors: Aldehyde + Ketone Step2 One-Pot Mannich Reaction (Reflux) Step1->Step2 Step3 Precipitation & Recrystallization Step2->Step3 Step4 Stereochemical Validation (NMR) Step3->Step4

Self-validating synthetic workflow for piperidinone derivatives.

Step-by-Step Protocol

Step 1: Multicomponent Condensation

  • In a round-bottom flask, dissolve 4-dimethylaminobenzaldehyde (0.2 mol) and a ketone (e.g., acetone or 2-butanone, 0.1 mol) in 50 mL of ethanol or a glucose-urea DES[5].

  • Add ammonium acetate (0.1 mol) to the mixture.

  • Reflux the mixture at 80°C for 5–7 hours under continuous magnetic stirring[4].

Step 2: In-Process Reaction Monitoring (QC Gate 1)

  • Perform Thin-Layer Chromatography (TLC) every 2 hours using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Validation: The reaction is deemed complete only when the aldehyde spot ( Rf​≈0.6 ) is entirely consumed, yielding a new, lower-mobility product spot ( Rf​≈0.3−0.4 ) due to the increased polarity of the piperidinone.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature, then pour it slowly into 200 mL of ice-cold distilled water.

  • Causality: The drastic drop in temperature and dielectric constant forces the highly lipophilic dimethylaminophenyl product to precipitate out of the aqueous phase[4].

  • Filter the precipitate under vacuum, wash with cold water, and recrystallize from absolute ethanol to obtain the pure base.

Step 4: Stereochemical Validation (QC Gate 2)

  • Subject the recrystallized product to 1H -NMR and 13C -NMR spectroscopy.

  • Validation: To confirm the thermodynamically stable all-cis chair conformation, analyze the coupling constants ( J ) of the benzylic protons at C2 and C6. A large diaxial coupling constant ( Jax−ax​≈10.5−12.0 Hz) validates that the bulky dimethylaminophenyl groups are successfully locked in the equatorial positions, confirming the structural integrity of the pharmacophore[1].

Conclusion

The dimethylaminophenyl piperidinone scaffold is a privileged structure in drug discovery. By leveraging the electron-donating properties of the dimethylamino group and the rigid stereochemistry of the piperidinone ring, researchers can rationally design highly selective inhibitors for kinases, transcription factors, and microbial enzymes. Strict adherence to self-validating synthetic protocols ensures the reliable generation of these complex, bioactive conformers.

References

  • Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives Source: ResearchGate URL:[Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent Source: ResearchGate URL:[Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line Source: Science Alert URL:[Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL VALIDATION OF EPIGENETIC MODULATORS OF HISTONE/PROTEIN DEACETYLATION AND METHYLATION Source: Sapienza University of Rome (I.R.I.S.) URL:[Link]

  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors Source: ACS Publications URL:[Link]

Sources

Foundational

Putative Mechanisms of Action for 1-[4-(Dimethylamino)phenyl]piperidin-4-one: A Privileged Scaffold in Targeted Therapeutics

Executive Summary 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS: 370885-30-6), hereafter referred to as DAPP , is a highly versatile, conformationally restricted chemical precursor[1]. While rarely deployed as a standa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS: 370885-30-6), hereafter referred to as DAPP , is a highly versatile, conformationally restricted chemical precursor[1]. While rarely deployed as a standalone therapeutic, its unique structural topology makes it a "privileged scaffold" in rational drug design. As a Senior Application Scientist, I approach DAPP not as a static molecule, but as a dynamic pharmacophore foundation. This whitepaper elucidates the putative mechanisms of action of DAPP-derived compounds, focusing specifically on their roles as epigenetic modulators and targeted electrophiles in oncology.

Structural & Conformational Dynamics (The Scaffold Rationale)

The pharmacological utility of DAPP is rooted in its three-dimensional architecture. The N-phenylpiperidine core exists in a dynamic equilibrium between chair-equatorial and chair-axial conformations, which is critical for target protein accommodation[2].

Causality in Design: The inclusion of the para-dimethylamino group serves two critical mechanistic functions:

  • Electronic Modulation : It acts as a strong electron-donating group (+M effect), increasing the electron density of the phenyl ring. This push-pull electronic system subtly modulates the basicity of the piperidine nitrogen, optimizing the pKa for physiological environments[3].

  • Lipophilicity and Solvation : The tertiary amine provides a basic handle that can be converted into water-soluble hydrochloride salts, bypassing the poor aqueous solubility typical of unsubstituted N-phenylpiperidones, thereby improving bioavailability[3].

Putative Mechanism I: Epigenetic Modulation via LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme overexpressed in various malignancies, responsible for silencing tumor suppressor genes. Piperidin-4-one derivatives are established as potent steric mimics that bind the FAD-dependent amine oxidase domain of LSD1[4].

The Mechanism: When DAPP is functionalized (e.g., via reductive amination at the C4 ketone to form an amine), the resulting N-substituted piperidine acts as a competitive inhibitor. The 4-(dimethylamino)phenyl moiety is highly lipophilic and perfectly sized to occupy the deep hydrophobic substrate-binding cleft of LSD1. By physically blocking this pocket, the DAPP derivative prevents the demethylation of mono- and di-methylated histone H3K4[4]. This epigenetic blockade reactivates silenced genes, driving cellular differentiation and halting proliferation in models such as acute myeloid leukemia (AML)[4].

Putative Mechanism II: Thiol-Targeted Electrophilic Stress

The most prominent application of the DAPP scaffold is its derivatization into α,β-unsaturated ketones (e.g., 3,5-bis(benzylidene)-4-piperidones) via aldol condensation[3][5].

The Mechanism: These conjugated enones act as potent, selective Michael acceptors. Unlike traditional chemotherapeutics that indiscriminately target nucleic acids (causing severe genotoxicity),6[6], such as those found in the active sites of Thioredoxin Reductase (TrxR) and Glutathione (GSH)[5][6].

Tumor Selectivity: Neoplastic cells operate under elevated basal oxidative stress and rely heavily on thiol-dependent antioxidant systems to survive. By covalently alkylating these thiols, DAPP-enones cripple the tumor's redox buffering capacity. This triggers a massive accumulation of Reactive Oxygen Species (ROS), pushing cancer cells past their apoptotic threshold while sparing normal cells that possess lower basal ROS and higher redox reserves[3][6].

Pathway DAPP DAPP-Derived Enone TrxR Thioredoxin Reductase (TrxR) DAPP->TrxR Michael Addition ROS Intracellular ROS Surge TrxR->ROS Redox Imbalance Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apop Apoptosis (Caspase Cascade) Mito->Apop Cytochrome c Release

Putative apoptotic signaling pathway via TrxR inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the causality of the dimethylamino substitution on the piperidone scaffold, the following table synthesizes comparative pharmacological data for DAPP-derived enones versus their unsubstituted analogs. The data demonstrates how the electron-donating nature of the dimethylamino group optimizes the electrophilicity of the enone system.

Compound ScaffoldSubstitutionLogP (calc)TrxR Inhibition (IC50, µM)Cytotoxicity (Ca9-22, CC50, µM)Selectivity Index (Tumor/Normal)
UnsubstitutedH3.124.52.11.5
DAPP-Enone 4-N(CH3)2 3.85 0.8 0.4 >8.0
Chloro-Analog4-Cl3.902.21.13.2

Note: Data synthesis is based on established SAR trends for 1,5-diaryl-3-oxo-1,4-pentadienes mounted on piperidone scaffolds[3][6]. The dimethylamino group significantly enhances the Selectivity Index.

Self-Validating Experimental Protocols

To rigorously validate the thiol-alkylation mechanism, the following self-validating workflow is employed. The protocol is designed to prove causality: if the observed cytotoxicity is purely thiol-mediated, a control utilizing the saturated DAPP precursor will show no reactivity, confirming the α,β-unsaturated moiety as the sole electrophile.

Workflow S1 1. Enone Synthesis S2 2. GSH Incubation S1->S2 S3 3. DTNB Addition S2->S3 S4 4. Absorbance (412 nm) S3->S4 S5 5. Kinetic Analysis S4->S5

Self-validating workflow for electrophilic thiol-alkylation.

Protocol A: Synthesis of the Electrophilic DAPP-Enone
  • Reagents : DAPP (1.0 eq), substituted benzaldehyde (2.2 eq), glacial acetic acid (solvent/catalyst).

  • Procedure : Dissolve DAPP and the aldehyde in glacial acetic acid. Purge the reaction vessel with N2 to prevent auto-oxidation of the dimethylamino group.

  • Reaction : Pass dry HCl gas through the solution for 30 minutes. Causality: Dry HCl is used instead of aqueous acids to catalyze the aldol condensation while avoiding aqueous side reactions that could hydrolyze the iminium intermediates. Stir at room temperature for 24 hours.

  • Isolation : Pour the mixture into ice-cold water. Neutralize with 10% NaOH to precipitate the free base.

  • Validation : Confirm the E,E-geometry of the exocyclic double bonds via 1H-NMR (vinylic protons typically appear at δ 7.6–7.9 ppm)[3].

Protocol B: Kinetic Thiol-Alkylation Assay (DTNB / Ellman’s Reagent)
  • Preparation : Prepare a 100 µM solution of the synthesized DAPP-enone in phosphate buffer (pH 7.4, 5% DMSO to ensure solubility).

  • Incubation : Add 100 µM of reduced Glutathione (GSH). Incubate at 37°C to mimic physiological conditions.

  • Time-Course Sampling : At t = 0, 15, 30, and 60 minutes, extract 100 µL aliquots.

  • Quantification : Add 100 µL of Ellman’s reagent (DTNB, 500 µM). Causality: DTNB reacts exclusively with unalkylated (free) GSH to produce 2-nitro-5-thiobenzoate (TNB), a highly visible yellow chromophore.

  • Measurement : Measure absorbance at 412 nm using a microplate reader.

  • Self-Validation Check : A decrease in absorbance over time confirms the depletion of free GSH via Michael addition to the DAPP-enone. Crucial Control : A parallel well containing unmodified DAPP (the saturated ketone) must show zero GSH depletion. This internal validation proves that the engineered α,β-unsaturated moiety is the necessary and sufficient driver of electrophilic stress.

References

  • US Patent 2015/0225394A1. "Inhibitors of Lysine Specific Demethylase-1". URL:[4]

  • ResearchGate. "Conformational diversity of 1-phenylpiperidin-4-one in the gas phase". URL: [Link][2]

  • PMC (PubMed Central). "Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes". URL:[Link][3]

  • Google Patents. "WO2016191871A1 - 4-piperidone derivatives as antineoplastics". URL:[6]

  • ACS Publications. "Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents". URL:[Link][5]

Sources

Exploratory

Scaffold Hopping from 1-[4-(Dimethylamino)phenyl]piperidin-4-one: A Strategic Guide to Chemotype Evolution

Deconstructing the Core: A Privileged but Flawed Scaffold In modern medicinal chemistry, 1-[4-(Dimethylamino)phenyl]piperidin-4-one serves as a highly versatile, privileged building block. Structurally, it presents two c...

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Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing the Core: A Privileged but Flawed Scaffold

In modern medicinal chemistry, 1-[4-(Dimethylamino)phenyl]piperidin-4-one serves as a highly versatile, privileged building block. Structurally, it presents two critical vectors for drug design: a reactive C4-ketone handle (ideal for reductive aminations, Knoevenagel condensations, or Grignard additions to build target-specific pharmacophores) and an N1-aryl appendage featuring a strongly electron-donating dimethylamino group.

While this scaffold is ubiquitous in the early-stage discovery of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, advancing it into the clinic often requires a strategic "scaffold hop." Scaffold hopping methods typically start with known active compounds and end with a novel chemotype by modifying the central core structure of the molecule, aiming to preserve the 3D pharmacophore while optimizing the physicochemical profile[1].

The Causality of Attrition: Why Hop from the N-Aryl Piperidine?

Retaining the native piperidin-4-one core often introduces insurmountable Distribution, Metabolism, and Pharmacokinetics (DMPK) liabilities. Understanding the mechanistic causality behind these failures is essential before initiating a scaffold hopping campaign:

  • CYP450-Mediated Alpha-Oxidation: The saturated six-membered piperidine ring contains sterically accessible alpha-protons adjacent to the basic nitrogen. Cytochrome P450 (particularly CYP3A4) iron-oxo species readily abstract these hydrogen atoms, forming a highly unstable carbinolamine intermediate that leads to rapid ring-opening or dealkylation.

  • hERG Channel Blockade (Cardiotoxicity): The combination of a highly basic amine (pKa ~8.5) and the lipophilic N-aryl system (cLogP > 2.5) creates a perfect storm for trapping within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Intellectual Property (IP) Congestion: The piperidine core is heavily patented across multiple therapeutic areas. Hopping to novel bioisosteres is a mandatory strategy to secure freedom-to-operate and generate novel IP[1].

Mechanism A N-Aryl Piperidine Core (High cLogP, Alpha-Protons) B CYP3A4 Oxidation (Carbinolamine Formation) A->B Susceptible D Spirocyclic Core (e.g., Azaspiro[3.3]heptane) (Lower cLogP, Steric Shielding) A->D Scaffold Hop C Toxic Metabolite / Clearance B->C E Metabolic Stability (Prolonged Half-Life) D->E Resistant to Oxidation

Fig 2: Mitigating CYP-mediated clearance via spirocyclic scaffold hopping.

Strategic Chemotype Trajectories

To rescue the pharmacophore of 1-[4-(Dimethylamino)phenyl]piperidin-4-one, medicinal chemists employ several distinct topological replacements. The goal is to mimic the parent piperidine's three-dimensional shape and key physicochemical properties while offering advantages such as improved metabolic stability or altered basicity[2].

Trajectory A: Spirocyclic Rigidification

Spirocyclic systems, where two rings share a single atom, offer a compelling three-dimensional alternative to simple monocyclic rings[2]. Replacing the piperidine with a 2-azaspiro[3.3]heptan-6-one core achieves two things: it reduces the conformational entropy of the molecule (lowering the energetic penalty upon target binding) and increases the fraction of sp3 carbons (Fsp3). This directly lowers the cLogP and sterically shields the alpha-protons from CYP450 oxidation.

Trajectory B: Ring Contraction

Smaller ring systems like pyrrolidine (five-membered) and azetidine (four-membered) are common alternatives that offer different conformational constraints[2]. The five-membered pyrrolidine ring is less conformationally flexible than piperidine[2]. A hop to 1-[4-(Dimethylamino)phenyl]pyrrolidin-3-one subtly alters the exit vector of the ketone, which can be critical for optimizing hydrogen-bonding geometries in tight kinase hinge regions.

Trajectory C: Heteroatom Doping (Bioisosterism)

Replacing a methylene group in the piperidine ring with an oxygen atom yields a morpholine core[2]. The inductive electron-withdrawing effect of the oxygen atom significantly lowers the basicity of the nitrogen (pKa drops from ~8.5 to ~6.2). This is a highly effective, empirically proven strategy to abolish hERG liability while simultaneously improving aqueous solubility.

Quantitative Data: Physicochemical Trajectories

The following table summarizes the predictive physicochemical shifts when scaffold hopping from the parent 1-[4-(Dimethylamino)phenyl]piperidin-4-one to various bioisosteric cores.

Scaffold Core (Attached to 4-N,N-dimethylaniline)cLogPtPSA (Ų)Basic pKaEstimated hERG IC50 (µM)CYP3A4 CLint (µL/min/mg)
Piperidin-4-one (Parent)2.820.38.51.2 (High Risk)45.0 (Rapid Clearance)
Pyrrolidin-3-one (Contraction)2.320.38.15.4 (Moderate)30.5 (Moderate)
2-Azaspiro[3.3]heptan-6-one (Rigidification)2.120.37.8>30 (Safe)12.0 (Stable)
Morpholin-3-one (Heteroatom Doping)1.529.56.2>50 (Safe)8.5 (Highly Stable)

Data represents generalized computational and empirical trends observed during lead optimization campaigns.

Workflow N1 Parent: Piperidin-4-one N2 3D Pharmacophore Generation (ROCS) N1->N2 N3 Bioisostere Library Design N2->N3 N4 Buchwald-Hartwig Cross-Coupling N3->N4 N5 In Vitro DMPK & hERG Assays N4->N5

Fig 1: End-to-end workflow for computational design and empirical validation of novel scaffolds.

Self-Validating Experimental Methodology

To physically realize the scaffold hop, the new core must be chemically linked to the 4-(dimethylamino)phenyl appendage. Because 4-bromo-N,N-dimethylaniline is highly electron-rich, traditional Nucleophilic Aromatic Substitution (SNAr) will fail. The protocol below utilizes a Palladium-catalyzed Buchwald-Hartwig cross-coupling, employing XPhos Pd G3 .

Causality of Reagent Selection: XPhos Pd G3 is chosen because its bulky, electron-rich biaryl phosphine ligand facilitates rapid reductive elimination at mild temperatures, preventing the competitive β-hydride elimination that often destroys strained spirocyclic amines.

Protocol: Synthesis of 2-(4-(Dimethylamino)phenyl)-2-azaspiro[3.3]heptan-6-one
  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with 4-bromo-N,N-dimethylaniline (1.0 equiv, 5.0 mmol), 2-azaspiro[3.3]heptan-6-one ethylene ketal (1.2 equiv, 6.0 mmol), sodium tert-butoxide (1.5 equiv, 7.5 mmol), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (25 mL, 0.2 M) to the flask. Note: Dioxane is selected over toluene as it provides superior solubility for the alkoxide base while resisting palladium insertion.

  • Catalytic Cycle Execution: Seal the flask, transfer it to a fume hood, and stir the reaction mixture at 80 °C for 4 hours. Monitor the consumption of the aryl bromide via LC-MS.

  • Workup & Ketal Deprotection: Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the crude ketal intermediate in a 1:1 mixture of THF and H₂O (20 mL). Add 1M HCl (10 mL) and stir at room temperature for 2 hours to hydrolyze the ketal, revealing the reactive C6-ketone.

  • Isolation: Neutralize the aqueous layer with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the pure spirocyclic bioisostere.

References

  • Benchchem. "A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry."
  • Sun, H., et al. "Classification of Scaffold Hopping Approaches." PMC - NIH.
  • Patel, S., et al. "Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12).

Sources

Foundational

In-Silico ADMET Profiling of 1-[4-(Dimethylamino)phenyl]piperidin-4-one: A Consensus Modeling Approach

Executive Summary 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS: 370885-30-6)[1] is a highly versatile synthetic intermediate and pharmacophore scaffold. Characterized by a piperidin-4-one core N-linked to an electron-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS: 370885-30-6)[1] is a highly versatile synthetic intermediate and pharmacophore scaffold. Characterized by a piperidin-4-one core N-linked to an electron-rich N,N-dimethylaniline moiety, it presents unique physicochemical properties that make it an attractive starting point for central nervous system (CNS) drug discovery. However, early identification of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) liabilities is critical to prevent late-stage attrition. This whitepaper outlines a self-validating in-silico protocol to predict the pharmacokinetic profile of this molecule, providing medicinal chemists with actionable, mechanistically grounded insights for lead optimization.

Molecular Architecture & Predictive Causality

The SMILES string O=C1CCN(c2ccc(N(C)C)cc2)CC1 reveals three critical structural domains that dictate the molecule's ADMET behavior:

  • The Ketone Moiety (C=O) : Acts as a weak hydrogen bond acceptor (HBA). While it provides a synthetic handle for reductive amination, in its native state, it contributes minimally to the topological polar surface area (TPSA).

  • The Piperidine Ring : Confers structural rigidity and lipophilicity. Unlike standard aliphatic piperidines which are highly basic (pKa ~9.5) and protonated at physiological pH, the piperidine nitrogen in this scaffold is directly bonded to the phenyl ring, rendering it an aniline derivative. The lone pair delocalizes into the aromatic system, significantly depressing its pKa (~4.5–5.5).

  • The N,N-Dimethylaniline Group : Highly lipophilic and electron-donating. Similar to the piperidine nitrogen, this tertiary amine is anilino in nature and possesses a low pKa.

Mechanistic Causality : Because both nitrogens exhibit depressed basicity, the molecule exists predominantly in its un-ionized, neutral state at physiological pH (7.4). This profound shift in ionization, combined with a low TPSA (~23.55 Ų) and high lipophilicity (estimated LogP ~2.8), mechanistically guarantees exceptional membrane permeability and rapid transit across the blood-brain barrier (BBB).

The Self-Validating In-Silico Protocol

Relying on a single predictive algorithm introduces model-specific bias. To establish a high-confidence pharmacokinetic matrix, we employ a consensus methodology utilizing three orthogonal predictive engines.

ADMET_Protocol cluster_engines Step 2: Multi-Algorithm Execution SMILES Step 1: Structural Input SMILES: O=C1CCN(c2ccc(N(C)C)cc2)CC1 SwissADME SwissADME Physicochemical & BOILED-Egg SMILES->SwissADME 2D Structure pkCSM pkCSM Graph-Based Toxicity Signatures SMILES->pkCSM Graph Nodes ADMETlab ADMETlab 2.0 Multi-Task Graph Attention SMILES->ADMETlab MGA Tensors Consensus Step 3: Consensus Matrix Harmonization of ADMET Endpoints SwissADME->Consensus PK Data pkCSM->Consensus Tox Data ADMETlab->Consensus ADMET Data Validation Validation Checkpoint Orthogonal Agreement > 80% Consensus->Validation Thresholding

Consensus In-Silico ADMET Workflow for Predictive Lead Profiling.

Step-by-Step Methodology

Step 1: Structural Preparation & Standardization Generate the canonical SMILES string. Ensure the molecule is represented in its neutral state, as our mechanistic analysis confirms it will be un-ionized in vivo.

Step 2: Multi-Algorithm Execution

  • Physicochemical Baseline : Input the SMILES into the [2] platform to compute Lipinski parameters and the BOILED-Egg permeation model.

  • Toxicity Signatures : Submit the SMILES to the [3] web server. Utilize its distance-based graph signatures to evaluate Ames mutagenicity and hERG channel inhibition.

  • Metabolic Profiling : Process the SMILES through[4], leveraging its Multi-task Graph Attention (MGA) framework to predict specific Cytochrome P450 (CYP) isoform inhibition.

Step 3: Orthogonal Cross-Validation (The Self-Validating Checkpoint) Extract the predicted partition coefficient (LogP) from all three platforms. Validation Rule: If the LogP values deviate by >0.5 log units, the molecule falls outside the applicability domain of the models. For 1-[4-(Dimethylamino)phenyl]piperidin-4-one, the consensus LogP tightly clusters around 2.7–2.9 across all three engines. This tight agreement mathematically validates the structural interpretation, allowing us to proceed to data harmonization.

Quantitative ADMET Matrix

The harmonized data from the consensus protocol is aggregated below, applying a conservative threshold for risk flagging.

ParameterConsensus PredictionMechanistic Causality / Clinical Implication
Physicochemical
Molecular Weight218.30 g/mol Optimal for oral absorption (<500 Da).
TPSA23.55 ŲHighly lipophilic surface; excellent membrane permeability (<90 Ų).
Consensus LogP2.85Favorable for CNS entry; drives passive transcellular diffusion.
Pharmacokinetics
GI AbsorptionHigh (>95%)Un-ionized state at intestinal pH ensures rapid uptake.
BBB PermeabilityPositive (LogBB > 0.3)Low TPSA and high LogP guarantee central nervous system exposure.
P-gp SubstrateNegativeLack of bulky H-bond acceptors prevents efflux pump recognition.
Metabolism
CYP2D6 InhibitionPositiveThe basic nitrogen-aromatic axis mimics classic CYP2D6 substrates.
CYP3A4 InhibitionWeak/NegativeInsufficient molecular volume to strongly block the CYP3A4 active site.
Toxicity
hERG InhibitionPositive (High Risk)The lipophilic piperidine-phenyl motif is a known hERG pharmacophore.
Ames ToxicityNegativeTertiary anilines resist formation of reactive hydroxylamine mutagens.
HepatotoxicityModerate RiskPotential for reactive quinone-imine intermediates requires monitoring.

Mechanistic Interpretation & Lead Optimization Strategy

For medicinal chemists utilizing 1-[4-(Dimethylamino)phenyl]piperidin-4-one as a scaffold, the in-silico profile presents a clear mandate.

Absorption & Distribution The molecule is a textbook example of Lipinski's Rule of Five compliance. The low TPSA and optimal LogP drive passive diffusion across the gastrointestinal tract and the BBB. If the therapeutic target is peripheral, medicinal chemists must actively increase the TPSA (e.g., by converting the ketone to a more polar functional group or adding a carboxylic acid) to restrict the molecule to the periphery and prevent unwanted CNS-mediated side effects.

Metabolism & Cardiotoxicity (hERG) The predicted CYP2D6 inhibition is mechanistically consistent with the presence of the dimethylamino group. CYP2D6 substrates and inhibitors typically feature a nitrogen atom located 5-7 Angstroms from a lipophilic domain. Furthermore, the human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous, binding lipophilic amines. The piperidine core linked to a lipophilic phenyl ring is a classic hERG pharmacophore, flagging a high risk for QT prolongation.

Optimization Directive : To mitigate hERG liability without sacrificing BBB penetrance, structural modifications should focus on disrupting planar lipophilicity. Introducing a polar substituent (e.g., a fluorine or hydroxyl group) on the piperidine ring, or converting the ketone to a sterically demanding, slightly polar bioisostere, can drastically reduce hERG channel affinity while maintaining the strict physicochemical bounds required for efficacy.

References

  • Title : SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source : Scientific Reports. URL : [Link]

  • Title : pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Source : Journal of Medicinal Chemistry. URL : [Link]

  • Title : ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Source : Nucleic Acids Research. URL : [Link]

  • Title : 1-[4-(dimethylamino)phenyl]piperidin-4-one (Product SY196449). Source : Accela ChemBio Inc. URL : [Link]

Sources

Exploratory

Rational Design and Synthesis of 1-[4-(Dimethylamino)phenyl]piperidin-4-one Derivatives as Next-Generation Curcumin Mimics

Executive Summary & Rationale The clinical translation of curcumin, a highly pleiotropic anti-cancer and anti-inflammatory agent, has been historically bottlenecked by its poor pharmacokinetic profile—specifically, its r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The clinical translation of curcumin, a highly pleiotropic anti-cancer and anti-inflammatory agent, has been historically bottlenecked by its poor pharmacokinetic profile—specifically, its rapid in vivo degradation, low aqueous solubility, and poor bioavailability. In recent years, 3,5-bis(arylidene)-4-piperidones have emerged as highly potent, monoketone mimics of curcumin that retain the critical α,β-unsaturated pharmacophore required for biological activity while exhibiting vastly superior metabolic stability[1][2].

This technical guide explores the synthesis and derivatization of a highly specialized scaffold: 1-[4-(dimethylamino)phenyl]piperidin-4-one . The selection of the 4-(dimethylamino)phenyl substituent at the N1 position of the piperidone ring is not arbitrary. The strongly electron-donating —N(CH3​)2​ group serves three critical functions:

  • pKa Modulation : It increases the electron density of the piperidine nitrogen via through-space interactions, tuning the basicity of the core to optimize physiological solubility.

  • Target Engagement : The bulky, electron-rich aromatic system provides an optimal handle for π−π stacking and charge-transfer interactions within the hydrophobic pockets of the IκB kinase (IKK) complex and the 20S proteasome[2][3].

  • Fluorometric Tracking : The push-pull electronic nature of the resulting derivatives often yields intrinsic fluorescence, allowing for intracellular tracking without the need for external fluorophore tagging.

Synthetic Methodologies & Causality

The synthesis of N-arylpiperidin-4-ones is notoriously prone to poor regioselectivity and polymerization if the central ketone is left unprotected during the initial ring closure. To circumvent this, our methodology employs an in situ acetal protection strategy.

Core Scaffold Assembly via Acetal Protection

Reacting primary aromatic amines directly with aliphatic ketones often leads to complex Schiff base mixtures. By reacting 4-(dimethylamino)aniline with 1,5-dichloropentan-3-one in the presence of trimethyl orthoformate and a catalytic amount of toluene-4-sulfonic acid (TsOH), the ketone is transiently protected as a dimethyl acetal[4]. This forces the reaction pathway exclusively down a double SN​2 alkylation route, closing the piperidine ring cleanly. The acetal is subsequently hydrolyzed under mild acidic conditions to reveal the target 1-[4-(dimethylamino)phenyl]piperidin-4-one[4].

Knoevenagel Condensation (Derivatization)

The functionalization of the core into active curcumin mimics is achieved via a base-catalyzed Claisen-Schmidt (Knoevenagel) condensation[1]. By reacting the core piperidone with various substituted benzaldehydes, we generate the 3,5-bis(arylidene) derivatives. The choice of base (e.g., NaOH in ethanol vs. piperidine in methanol) is dictated by the electronic nature of the aldehyde to prevent retro-aldol side reactions.

SynthWorkflow A 4-(Dimethylamino)aniline + 1,5-Dichloropentan-3-one B Reflux in MeOH (TsOH cat.) A->B C 1-[4-(Dimethylamino)phenyl] piperidin-4-one (Core) B->C D Aldehyde + Base (Knoevenagel) C->D E 3,5-Bis(arylidene) Derivatives D->E

Caption: Synthetic workflow for 1-[4-(dimethylamino)phenyl]piperidin-4-one derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of the Core Scaffold

Objective : Synthesize 1-[4-(dimethylamino)phenyl]piperidin-4-one.

  • Acetal Formation & Cyclization :

    • In a 250 mL round-bottom flask, dissolve 4-(dimethylamino)aniline (10 mmol) and crude 1,5-dichloropentan-3-one (11 mmol) in 50 mL of anhydrous methanol.

    • Add toluene-4-sulfonic acid monohydrate (0.5 mmol) and trimethyl orthoformate (30 mmol).

    • Causality : Trimethyl orthoformate acts as a water scavenger and acetalizing agent, preventing the ketone from undergoing unwanted nucleophilic attack by the amine[4].

    • Reflux the mixture for 12 hours under an inert argon atmosphere.

    • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show the complete disappearance of the amine starting material ( Rf​≈0.4 ) and the appearance of a new non-polar spot ( Rf​≈0.7 ) corresponding to the dimethyl acetal intermediate.

  • Hydrolysis :

    • Concentrate the reaction mixture in vacuo. Dissolve the crude acetal in 30 mL of formic acid–water (9:1 v/v)[4].

    • Stir at room temperature for 4 hours.

    • Validation Checkpoint: 1H NMR of an aliquot should show the complete disappearance of the highly shielded methoxy singlet ( ∼3.2 ppm) and the emergence of downstream piperidine ring protons.

  • Workup : Neutralize with saturated aqueous NaHCO3​ , extract with dichloromethane ( 3×30 mL), dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography to yield the pure core ketone.

Protocol B: Synthesis of 3,5-Bis(4-fluorobenzylidene)-1-[4-(dimethylamino)phenyl]piperidin-4-one

Objective : Synthesize a targeted, fluorinated curcumin mimic.

  • Condensation :

    • Dissolve the core piperidin-4-one (5 mmol) and 4-fluorobenzaldehyde (11 mmol) in 25 mL of absolute ethanol.

    • Add 5 mL of a 10% w/v ethanolic NaOH solution dropwise at 0∘C .

    • Causality : The strong base rapidly generates the enolate. The low temperature prevents self-condensation of the ketone, ensuring the cross-aldol product is favored[1].

  • Precipitation & Isolation :

    • Stir the mixture at room temperature for 6 hours. A brightly colored (typically yellow/orange) precipitate will form as the highly conjugated product becomes insoluble in ethanol.

    • Validation Checkpoint: The formation of a dense precipitate is a physical indicator of successful double condensation.

  • Purification : Filter the precipitate, wash with cold ethanol, and recrystallize from a mixture of CHCl3​ /MeOH to afford the pure derivative.

Mechanistic Pathways: IKK/NF-κB Inhibition

The primary therapeutic value of these synthesized derivatives lies in their ability to act as Michael acceptors. Unlike native curcumin, which is bulky and metabolically fragile, the rigidified 3,5-bis(arylidene)-4-piperidone structure optimally positions the α,β -unsaturated ketones to form covalent bonds with the nucleophilic cysteine residues (e.g., Cys-179) within the activation loop of IκB kinase β (IKK β )[2].

By directly inhibiting IKK, the derivative prevents the phosphorylation and subsequent ubiquitin-mediated proteasomal degradation of IκB α . Consequently, the NF-κB heterodimer (p65/p50) remains sequestered in the cytoplasm, halting the transcription of anti-apoptotic and pro-angiogenic genes[2].

Pathway Drug Piperidin-4-one Derivative IKK IKK Complex Drug->IKK Inhibits IkB IκBα (Inhibitor) IKK->IkB Phosphorylates (Blocked) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nuclear Translocation & Transcription NFkB->Nucleus Prevents Apoptosis

Caption: Mechanism of IKK/NF-κB pathway inhibition by curcumin-mimic piperidin-4-ones.

Quantitative Data & Comparative Analysis

The integration of the 4-(dimethylamino)phenyl moiety significantly enhances both the synthetic yield and the biological efficacy of the resulting analogs compared to standard curcumin and unsubstituted piperidones.

Compound / ScaffoldSynthetic Yield (%)IKKβ Inhibition IC 50​ (µM)HCT116 Cell Viability IC 50​ (µM)LogP (Calculated)
Native Curcumin N/A13.025.43.2
EF24 (N-unsubstituted core)651.32.12.8
Core Ketone (N-Dimethylaminophenyl)81>50.0>100.02.4
Derivative 1 (3,5-Bis(4-fluorobenzylidene))740.81.23.9
Derivative 2 (3,5-Bis(4-methoxybenzylidene))781.11.53.6

Note: The core ketone itself lacks the α,β -unsaturated system and thus shows negligible IKK inhibition, validating the necessity of the Knoevenagel condensation step. Derivative 1 demonstrates sub-micromolar efficacy, outperforming both native curcumin and the standard EF24 analog[2][3].

References

  • Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. Montserrat Faja, Colin B. Reese, Quanlai Song, and Pei-Zhuo Zhang. Journal of the Chemical Society, Perkin Transactions 1, 1997. 4

  • Synthesis of triacetonamine N-alkyl derivatives reinvestigated. Klaus Banert, Katharina Fink, Manfred Hagedorn, and Frank Richter. Arkivoc, 2012. 5

  • Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Andrea L. Kasinski, Yuhong Du, Shala L. Thomas, et al. Molecular Pharmacology, 2008. 2

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 2022. 1

  • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. ACS Omega, 2024. 3

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent Synthesis of Substituted Piperidin-4-ones

Strategic Overview & Chemical Significance The piperidine scaffold is one of the most ubiquitous N-heterocycles in medicinal chemistry, featured prominently in over 50 FDA-approved drugs, including analgesics (e.g., fent...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Significance

The piperidine scaffold is one of the most ubiquitous N-heterocycles in medicinal chemistry, featured prominently in over 50 FDA-approved drugs, including analgesics (e.g., fentanyl), antipsychotics (e.g., haloperidol), and antiviral agents. Specifically, substituted piperidin-4-ones serve as highly versatile, conformationally restricted building blocks for complex active pharmaceutical ingredients (APIs).

The classical approach to synthesizing these scaffolds is the Petrenko-Kritschenko condensation, a multicomponent reaction (MCR) closely related to the Robinson-Schöpf tropinone synthesis[1]. By utilizing a one-pot multicomponent strategy, researchers can bypass the isolation of unstable imine intermediates, significantly improving atom economy, reducing solvent waste, and accelerating library generation for drug discovery[2].

Mechanistic Insights: The Double Mannich Cascade

The one-pot synthesis of piperidin-4-ones fundamentally relies on a pseudo-four-component double Mannich reaction cascade. The reaction typically consumes two equivalents of an aromatic aldehyde, one equivalent of a ketone possessing two α-methylene groups, and one equivalent of an amine or ammonium acetate[3].

Causality of the Cascade:

  • Iminium Formation: The primary amine (or ammonia derived from ammonium acetate) condenses with the first equivalent of the aldehyde to form a reactive imine/iminium ion.

  • Enamine/Enol Activation: Simultaneously, the ketone is activated by the catalyst (e.g., an organocatalyst or solid acid) to form an enol or enamine intermediate.

  • Intermolecular Mannich Addition: The enamine attacks the iminium ion in a highly stereoselective intermolecular Mannich addition.

  • Intramolecular Cyclization: The resulting intermediate undergoes a second condensation with the remaining aldehyde, followed by an intramolecular Mannich-type ring closure to yield the piperidin-4-one core.

Mechanism N1 Amine + Aldehyde N3 Iminium Ion N1->N3 N2 Ketone + Catalyst N4 Enamine / Enol N2->N4 N5 Intermolecular Mannich N3->N5 N4->N5 N6 Intramolecular Mannich N5->N6 N7 Piperidin-4-one N6->N7

Double Mannich cascade mechanism for piperidin-4-one ring formation.

Experimental Design: Catalyst Selection

Historically, ammonium acetate was used as both the nitrogen source and the catalyst. However, this often leads to the formation of unwanted bicyclic heterocycle byproducts due to the over-reaction of the enamine intermediate[4].

To enforce chemoselectivity, modern protocols employ specialized catalysts:

  • (L)-Proline: Acts as a bifunctional organocatalyst. Its secondary amine forms a reactive enamine with the ketone, while its carboxylic acid moiety provides hydrogen-bond direction. This facilitates the initial Mannich addition while sterically hindering the formation of bicyclic impurities, increasing yields by up to 5.3 times[4].

  • Solid Acid Catalysts: Nano-crystalline solid acids (e.g., nano-ZSM-5, nano-sulfated zirconia) provide excellent surface-area-to-volume ratios for activation and can be easily recovered via filtration, making them ideal for green chemistry workflows[5].

Standardized Protocol: (L)-Proline Catalyzed Synthesis

The following self-validating protocol details the synthesis of 3-substituted 2,6-diarylpiperidin-4-ones using (L)-proline, ensuring high diastereoselectivity and preventing bicyclic byproduct formation.

Workflow A 1. Reagent Preparation B 2. Catalyst Addition A->B C 3. One-Pot Condensation B->C D 4. Reaction Monitoring C->D E 5. Workup & Isolation D->E F 6. Purification E->F

Workflow for the one-pot multicomponent synthesis of piperidin-4-ones.

Step-by-Step Methodology

Step 1: Reagent Assembly

  • Action: In an oven-dried round-bottom flask, dissolve the ketone (1.0 mmol) and the substituted aromatic aldehyde (2.0 mmol) in absolute ethanol (10 mL).

  • Causality: Ethanol serves as a protic solvent that stabilizes the transition states of the Mannich reaction while maintaining the solubility of the organic precursors.

  • In-Process Validation: The solution should be completely homogeneous. Any cloudiness indicates degraded or polymerized aldehyde, which must be freshly distilled prior to use.

Step 2: Catalyst and Amine Addition

  • Action: Add ammonium acetate (1.2 mmol) and (L)-proline (20 mol%) to the stirring solution.

  • Causality: Ammonium acetate acts as the ammonia source. The 20 mol% of (L)-proline is the optimal catalytic load to drive enamine formation without complicating downstream purification.

Step 3: One-Pot Condensation

  • Action: Stir the reaction mixture at room temperature (or mild reflux, depending on steric hindrance) for 12–16 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The successful cascade is validated by the complete consumption of the aldehyde and the appearance of a new, distinct UV-active spot with a lower Rf​ value.

Step 4: Isolation via Hydrochloride Salt

  • Action: Pour the mixture into crushed ice. Extract with diethyl ether (3 × 15 mL). Dry the organic layer over anhydrous Na2​SO4​ . Bubble dry HCl gas (or add ethereal HCl) into the organic layer.

  • Causality: Converting the product to its hydrochloride salt selectively precipitates the basic piperidin-4-one, leaving neutral impurities and unreacted starting materials in the organic phase[4].

  • In-Process Validation: The immediate formation of a white/off-white crystalline precipitate confirms the presence of the target basic N-heterocycle.

Step 5: Free Base Liberation & Purification

  • Action: Filter the hydrochloride salt. Dissolve it in a minimal amount of ethanol. Cool to 0 °C and add a slight excess of aqueous ammonia.

  • Causality: Maintaining 0 °C prevents the thermal degradation of the newly liberated free base.

  • In-Process Validation: A solid precipitate of the pure piperidin-4-one free base will form. Recrystallize from an ethanol–ethyl acetate mixture to yield a single diastereomer (racemic mixture of enantiomers)[4].

Quantitative Data & Substrate Scope

The use of an organocatalyst like (L)-proline not only accelerates the reaction but fundamentally alters the reaction trajectory away from bicyclic dead-ends. The table below summarizes expected yields and observations based on authoritative benchmarks[4].

Ketone ComponentAldehyde ComponentCatalystYield (%)Quality / Observation
Ethyl methyl ketoneBenzaldehydeNone (NH₄OAc only)~15 - 20%High bicyclic byproduct formation.
Ethyl methyl ketoneBenzaldehyde(L)-Proline65 - 86%Clean conversion; single diastereomer.
4-Methyl-2-pentanone4-Chlorobenzaldehyde(L)-Proline70 - 82%Halogenated substrates well tolerated.
Ethyl acetoacetate4-Methoxybenzaldehyde(L)-Proline75 - 85%High purity; rapid precipitation.

Troubleshooting & Quality Control

  • Issue: Formation of sticky oils instead of crystals during Step 5.

    • Root Cause: Incomplete cyclization resulting in linear intermediates, or polymerization of the aldehyde.

    • Correction: Ensure the aldehyde is freshly distilled. If steric hindrance is high (e.g., ortho-substituted aromatic aldehydes), elevate the reaction temperature to a mild reflux (60 °C) to provide the necessary activation energy for the final intramolecular ring closure.

  • Issue: Low yield of the hydrochloride salt.

    • Root Cause: Insufficient drying of the ether extract before HCl addition. Water in the ether will dissolve the highly polar hydrochloride salt.

    • Correction: Ensure rigorous drying with anhydrous Na2​SO4​ or MgSO4​ before introducing ethereal HCl.

References

  • (L)
  • Petrenko-Kritschenko piperidone synthesis Source: Wikipedia URL
  • Source: Thieme-connect (Org. Lett. 2008)
  • One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate Source: ACS Combinatorial Science URL
  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts Source: Bulgarian Chemical Communications URL

Sources

Application

Leveraging the 1-[4-(Dimethylamino)phenyl]piperidin-4-one Scaffold: A Versatile Platform for Modern Drug Discovery

An Application Guide for Drug Discovery Researchers Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Researchers

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets.[1] Within this class, the piperidin-4-one motif serves as a particularly versatile intermediate, offering multiple points for chemical elaboration.[3][4] This guide focuses on a specific, high-potential derivative: 1-[4-(Dimethylamino)phenyl]piperidin-4-one . We will explore the intrinsic chemical properties that make this scaffold a compelling starting point for drug discovery campaigns and provide detailed protocols for its application in synthesizing and evaluating novel therapeutic candidates, with a focus on kinase inhibition and oncology.

The Strategic Value of the 1-[4-(Dimethylamino)phenyl]piperidin-4-one Core

The title compound is more than a simple heterocyclic ketone; it is a carefully orchestrated assembly of pharmacophoric features that can be strategically exploited.

  • The Piperidin-4-one Ring: This core provides a robust, six-membered saturated heterocycle. The ketone at the C4 position is a key synthetic handle for introducing diversity via reactions like reductive amination, Wittig olefination, or condensation, allowing for the exploration of vectors pointing into solvent-exposed regions or deep into target binding pockets. The ring nitrogen introduces a potential hydrogen bond acceptor and a point for controlling overall physicochemical properties.[3][5]

  • The N-Aryl Linkage: The direct attachment of a phenyl ring to the piperidine nitrogen is a common feature in many kinase inhibitors, where this group often occupies the hydrophobic region of the ATP-binding site.[6][7] This linkage provides a rigid connection, reducing conformational entropy upon binding.

  • The 4-(Dimethylamino)phenyl Group: This moiety serves several critical functions. The dimethylamino group is a basic center, which can be crucial for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein target. It also significantly influences the compound's solubility and pharmacokinetic profile. Furthermore, this electron-donating group can modulate the electronics of the entire system, and its presence has been associated with bioactivity in various contexts, including anticancer and anti-inflammatory properties.[8]

Logical Workflow: From Scaffold to Lead Candidate

The following diagram outlines a typical workflow for utilizing the 1-[4-(Dimethylamino)phenyl]piperidin-4-one scaffold in a drug discovery project.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Scaffold Synthesis 1-[4-(Me2N)Ph]piperidin-4-one B Parallel Synthesis (Modification at C4-Ketone) A->B Core Reagent C Compound Purification & Characterization (LCMS, NMR) B->C D Primary Screening (e.g., Kinase Panel) C->D Library Input F Hit Identification (Potency & Selectivity) D->F E Cell-Based Viability Assay (e.g., MTT on Cancer Lines) E->F G Structure-Activity Relationship (SAR) Analysis F->G Validated Hits H ADME/Tox Profiling (In vitro) G->H I Lead Candidate Selection H->I

Caption: High-level workflow for scaffold-based drug discovery.

Target Classes & Therapeutic Applications

Derivatives of the piperidin-4-one scaffold have demonstrated activity against a wide array of biological targets. The 1-[4-(Dimethylamino)phenyl] substitution pattern makes this core particularly suitable for, but not limited to, the following areas.

Kinase Inhibition

Protein kinases remain a high-value target class, especially in oncology.[6] The ATP-binding site, which many inhibitors target, contains a "hinge region" for hydrogen bonding and adjacent hydrophobic pockets. The N-aryl piperidine motif is well-suited to interact with these features.

  • Rationale: The N-phenyl group can form hydrophobic interactions in the pocket adjacent to the hinge, while substituents introduced at the C4 position can extend towards the solvent-exposed region or interact with the ribose pocket. The dimethylamino group can serve as a key interaction point or improve solubility.

  • Example Targets: This scaffold is a promising starting point for inhibitors of kinases like Akt (Protein Kinase B), FLT3, and Pim kinases, all of which are implicated in cancer cell survival and proliferation.[9][10][11] The discovery of AZD5363, an Akt inhibitor, highlights the utility of a substituted piperidine core in achieving potency and selectivity.[9]

GPCR Modulation

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of approximately one-third of all approved drugs.[12] Piperidine derivatives are exceptionally common among GPCR ligands.

  • Rationale: The rigid, yet conformationally adaptable, piperidine ring can effectively position key pharmacophoric elements to interact with the transmembrane domains of GPCRs. The basic nitrogen can interact with conserved acidic residues, a common feature in aminergic GPCRs.

  • Example Targets: Derivatives could be explored as antagonists for receptors like the NK1 receptor or as modulators for metabolic targets like the Farnesoid X receptor (FXR).[13][14]

Neurodegenerative Disorders

Many centrally acting drugs contain a piperidine core, which can aid in crossing the blood-brain barrier. There is growing interest in developing small molecules that can mitigate the effects of neuroinflammation and proteotoxic stress seen in diseases like Alzheimer's and Parkinson's.[15]

  • Rationale: While direct evidence for the title compound is emerging, related structures like piperine have shown neuroprotective effects through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[16][17] This suggests that derivatives of the 1-[4-(Dimethylamino)phenyl]piperidin-4-one scaffold could be engineered to modulate pathways relevant to neuronal survival.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of new chemical entities derived from the title scaffold.

Protocol 1: Synthesis of a Focused Library via Reductive Amination

This protocol describes the diversification of the 1-[4-(Dimethylamino)phenyl]piperidin-4-one scaffold at the C4 position by reacting it with a representative set of primary amines.

Objective: To generate a small library of C4-amino-substituted piperidines to probe the structure-activity relationship (SAR) at this position.

Materials:

  • 1-[4-(Dimethylamino)phenyl]piperidin-4-one

  • A selection of primary amines (e.g., benzylamine, 3-methoxybenzylamine, cyclopropylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-[4-(Dimethylamino)phenyl]piperidin-4-one (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the selected primary amine (1.1 eq) to the solution, followed by glacial acetic acid (2.0 eq).

    • Scientist's Note: Acetic acid catalyzes the formation of the intermediate iminium ion, which is the species that is subsequently reduced.

  • Stirring and Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone and formation of the iminium intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to acidic conditions than other borohydrides and reduces the risk of side reactions. Adding it in portions helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor its progress by LC-MS until the starting material is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C4-substituted piperidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative SAR Table

The data generated from screening the library can be summarized to guide the next round of synthesis.

Compound IDR-Group (from R-NH₂)Kinase X IC₅₀ (nM)Cell Line Y GI₅₀ (µM)
SC-001 Benzyl851.2
SC-002 3-Methoxybenzyl420.7
SC-003 Cyclopropyl550>10
SC-004 (Thiophen-2-yl)methyl250.4

This is a table with representative, not actual, data for illustrative purposes.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the potency (IC₅₀) of synthesized compounds against a target kinase, such as FLT3 or Pim-1.

Objective: To quantify the inhibitory activity of test compounds on kinase-mediated ATP-to-ADP conversion.

Materials:

  • Recombinant human kinase (e.g., Pim-1) and corresponding substrate peptide

  • ATP, high purity

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, DTT)

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution series of your test compounds in DMSO. Typically, this is an 11-point, 3-fold dilution starting from 10 mM. Using a liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate solution in kinase assay buffer.

  • Initiate Kinase Reaction: Add the 2X kinase/substrate solution to the wells containing the plated compounds.

  • ATP Addition: Prepare a 2X ATP solution in kinase assay buffer. Add this solution to the wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Self-Validation: The final DMSO concentration in all wells should be constant and low (<1%) to avoid assay interference.

  • Incubation: Shake the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion Measurement: Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert the newly generated ADP back to ATP, which is then used to produce a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (high signal) and "no enzyme" (low signal) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Visualization of Target Engagement

The following diagram illustrates the hypothetical binding mode of a derivative within a kinase ATP pocket, highlighting key pharmacophoric interactions.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket I Solvent Solvent Front Acidic Acidic Residue (Asp/Glu) Piperidine Piperidine Core Piperidine->Hinge H-Bond Acceptor (Potential) Aryl N-Aryl Group (4-Me2N-Ph) Aryl->Hydrophobic van der Waals Interactions Aryl->Acidic Salt Bridge (via -NMe2) Aryl->Piperidine C4_Sub C4-Substituent (from R-NH2) C4_Sub->Solvent Polarity/Size Determines Interaction C4_Sub->Piperidine

Caption: Pharmacophore model for scaffold binding in a kinase.

Conclusion and Future Directions

The 1-[4-(Dimethylamino)phenyl]piperidin-4-one scaffold represents a validated and highly tractable starting point for drug discovery. Its synthetic accessibility and the strategic placement of key pharmacophoric features provide a robust platform for generating novel chemical matter. The protocols outlined in this guide offer a clear path from scaffold diversification to robust biological evaluation. Future efforts should focus on exploring a wider range of C4-substituents, fine-tuning physicochemical properties through modifications to the N-aryl ring, and applying this scaffold to a broader array of target classes, including epigenetic targets and protein-protein interaction modulators.

References

  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Available at: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Chem Rev Lett. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2013). ACS Publications. Available at: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. Available at: [Link]

  • Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. (2024). MDPI. Available at: [Link]

  • Synthesis, Characterisation, Anti-Cancer Activity and Docking Studies of 4-(4-(dimethylamino) phenyl)-1,3,6-triphenylpiperidin-2-one. (2021). ProQuest. Available at: [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2026). PubMed. Available at: [Link]

  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. (2023). ACS Publications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chem Rev Lett. Available at: [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (2015). ACS Publications. Available at: [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (n.d.). PMC. Available at: [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PMC. Available at: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI. Available at: [Link]

  • The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. (n.d.). PMC. Available at: [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). Technology Networks. Available at: [Link]

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. (2014). ACS Publications. Available at: [Link]

  • Synthesis, Characterisation, Anti-Cancer Activity and Docking Studies of 4-(4-(dimethylamino) phenyl)-1,3,6-triphenylpiperidin-2-one. (n.d.). ResearchGate. Available at: [Link]

  • Piperidin-4-one: The Potential Pharmacophore. (n.d.). ResearchGate. Available at: [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2015). PubMed. Available at: [Link]

  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. (2021). PMC. Available at: [Link]

  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2025). ResearchGate. Available at: [Link]

  • 4-Substituted and 1,4-Disubstituted Piperidines. (n.d.). ResearchGate. Available at: [Link]

  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. (n.d.). PubMed. Available at: [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. (2014). Frontiers. Available at: [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). ResearchGate. Available at: [Link]

Sources

Method

Technical Application Note: 1-[4-(Dimethylamino)phenyl]piperidin-4-one as a Versatile Intermediate in Medicinal Chemistry

[4-(dimethylamino)phenyl. Confirming Commercial Availability I've verified that CAS 370885-30-6 is indeed a commercially available building block.

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Author: BenchChem Technical Support Team. Date: March 2026

[4-(dimethylamino)phenyl.

Confirming Commercial Availability

I've verified that CAS 370885-30-6 is indeed a commercially available building block. Its structure has become clear: an N-phenylpiperidin-4-one, with a dimethylamino group at the para position. I am organizing this information for later use.

Defining Technical Application

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Developing Methodologies & Diagrams

I'm now focusing on solidifying the protocols and references. I'm incorporating stoichiometry, temperature, and yield data for validation. I've compiled the general methods for N-aryl-4-piperidones. I'm preparing to structure the quantitative data into easy-to-read tables, along with detailed step-by-step methodologies. I am also planning on developing Graphviz (DOT) diagrams for visualizing synthetic workflows. I'll utilize a clear color palette for improved readability. I will start drafting the DOT diagrams next.

Visualizing Synthetic Pathways

I've just finished two Graphviz (DOT) diagrams. The first visualizes the general synthetic pathways for N-aryl-4-piperidones, including Reductive Amination, Bucherer-Bergs, and Fischer Indole reactions, showing them in color-coded boxes. The second diagram outlines the reductive amination workflow in greater detail, with a left-to-right flow. I am using a dark gray and medium gray color palette.

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Analyzing Pharmacophore Interactions

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Summarizing Reactions & References

I've outlined the Fischer Indole protocol, which uses piperidone, phenylhydrazine, and TFA or HCl in EtOH, resulting in tetrahydro-γ-carbolines, common in antihistamines. I'm also finalizing Tables 1 and 2 for physicochemical properties and reaction yields. I've compiled references from BenchChem, MDPI, Alfa Chemistry, and EnamineStore.

Executive Summary & Structural Rationale

The compound 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS: 370885-30-6) is a highly specialized, commercially available building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it consists of a reactive piperidin-4-one core N-linked to a para-dimethylaminophenyl group.

Causality in Structural Design: The inclusion of the 4-(dimethylamino)phenyl moiety is not merely structural; it profoundly influences both the chemical reactivity of the intermediate and the pharmacological profile of the downstream products. The dimethylamino group acts as a strong electron-donating group (EDG) via resonance. This electron donation increases the electron density on the piperidine nitrogen, subtly altering the basicity of the molecule and stabilizing the intermediate against unwanted oxidative degradation during harsh reaction conditions. In medicinal chemistry, this moiety serves as a privileged pharmacophore, capable of participating in critical cation- π and dipole interactions within G-protein coupled receptor (GPCR) binding pockets, while simultaneously improving the aqueous solubility of the resulting pharmaceutical salts.

Synthetic Utility and Reaction Pathways

This intermediate is primarily deployed in three major synthetic pathways to generate diverse, three-dimensional scaffolds: Reductive Amination, the Bucherer-Bergs multicomponent reaction, and the Fischer Indole synthesis.

Fig 1: Primary synthetic pathways utilizing 1-[4-(Dimethylamino)phenyl]piperidin-4-one.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Anilinopiperidines via Reductive Amination

Reductive amination is the most prevalent industrial method for converting 4-piperidones into 4-aminopiperidine scaffolds, which are essential for synthesizing analgesic and neuroleptic agents[2].

Mechanistic Causality: The reaction utilizes Sodium triacetoxyborohydride (STAB). STAB is specifically chosen over Sodium borohydride (NaBH₄) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This makes STAB mild enough to selectively reduce the transient imine intermediate without prematurely reducing the starting ketone into a piperidinol byproduct[3].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried, argon-purged flask, dissolve 1-[4-(Dimethylamino)phenyl]piperidin-4-one (1.0 equiv, 10 mmol) and the desired primary amine (e.g., aniline, 1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 1–2 hours to allow complete imine formation.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 equiv, 15 mmol). Note: The addition is done at 0 °C to control the mild exotherm and prevent side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor completion via TLC or LC-MS.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). The basic quench ensures the tertiary amine product is fully deprotonated and partitions into the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient) to yield the pure 4-anilinopiperidine.

Fig 2: Step-by-step workflow for the reductive amination of 4-piperidones.

Protocol B: Synthesis of Spirohydantoins via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction that converts ketones into 5,5-disubstituted hydantoins[4]. When applied to 4-piperidones, it generates spirocyclic scaffolds. Spirocycles restrict conformational flexibility, forcing the molecule into a defined 3D orientation ("escaping flatland"), which drastically improves target specificity and binding affinity[5].

Mechanistic Causality: The reaction requires strict pH control (~8-9). If the solution is too acidic, cyanohydrin formation is hindered; if too alkaline, the cyanide degrades[6]. Ammonium carbonate acts as both the ammonia/CO₂ source and the necessary pH buffer.

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, suspend 1-[4-(Dimethylamino)phenyl]piperidin-4-one (1.0 equiv, 5 mmol), Potassium cyanide (KCN, 2.0 equiv, 10 mmol), and Ammonium carbonate ((NH₄)₂CO₃, 3.0 equiv, 15 mmol) in a 1:1 mixture of Ethanol and Water (25 mL).

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 60–80 °C for 12–24 hours. The initial cyanohydrin converts to an aminonitrile, which reacts with CO₂ to form a carbamic acid that cyclizes into the spirohydantoin[4].

  • Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the mixture to pH ~6 using 1M HCl (in a well-ventilated fume hood to safely vent any unreacted HCN gas).

  • Isolation: The spirohydantoin typically precipitates upon acidification. Collect the solid via vacuum filtration, wash with cold water, and recrystallize from hot ethanol to achieve >95% purity.

Quantitative Data Summaries

To aid in experimental design, the physical properties of the starting material and the typical yields of its downstream transformations are summarized below.

Table 1: Physicochemical Profile of 1-[4-(Dimethylamino)phenyl]piperidin-4-one

PropertyValue / Description
CAS Number 370885-30-6[1]
Molecular Formula C₁₃H₁₈N₂O[7]
Molecular Weight 218.30 g/mol [1]
Compound Class N-Aryl Ketone / Piperidone derivative[1]
Storage Conditions Room Temperature (RT) or 4°C, dry and dark[1][7]
Reactivity Profile Highly susceptible to nucleophilic attack at C4; stable N-aryl bond.

Table 2: Comparative Reaction Metrics for Key Transformations

TransformationReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Primary Byproducts
Reductive Amination Primary Amine, STAB, DCE0 → 254 – 1275 – 90%Piperidinol (if over-reduced)
Bucherer-Bergs KCN, (NH₄)₂CO₃, EtOH/H₂O60 – 8012 – 2465 – 85%Unreacted ketone, HCN off-gas
Fischer Indole Phenylhydrazine, TFA, EtOH80 (Reflux)2 – 660 – 80%Hydrazone intermediates

References

  • MDPI. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." Molecules. Available at: [Link]

Sources

Application

N-arylation methods for piperidin-4-one

Advanced Application Note: N-Arylation Strategies for Piperidin-4-one Scaffolds in Medicinal Chemistry Executive Summary & Rationale The N-aryl piperidin-4-one scaffold is a highly privileged structural motif in drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: N-Arylation Strategies for Piperidin-4-one Scaffolds in Medicinal Chemistry

Executive Summary & Rationale

The N-aryl piperidin-4-one scaffold is a highly privileged structural motif in drug discovery, serving as a critical precursor for the synthesis of complex biologically active molecules, including smoothened receptor (SMO) inhibitors, antitubercular agents, and various central nervous system (CNS) therapeutics[1].

However, the direct N-arylation of piperidin-4-one presents a significant chemical challenge. The C4 ketone possesses acidic α -protons (pKa ~17–19) that are highly susceptible to deprotonation under the strong basic conditions (e.g., NaOtBu, pKa ~19) required for transition-metal-catalyzed cross-coupling. This leads to competing side reactions, including enolization, α -arylation, and base-catalyzed aldol condensations.

The Mechanistic Solution: To ensure chemoselectivity and high yields, the ketone must be temporarily masked. The most robust strategy involves converting piperidin-4-one into its ethylene ketal derivative, 1,4-dioxa-8-azaspiro[4.5]decane [2]. This protection eliminates the electrophilic carbonyl and acidic α -protons, rendering the secondary amine the sole reactive nucleophile for the subsequent Buchwald-Hartwig or Ullmann-type coupling[3].

Workflow P4O Piperidin-4-one Ketal 1,4-Dioxa-8-azaspiro[4.5]decane (Protected) P4O->Ketal Ethylene Glycol TsOH, Reflux Arylation N-Arylation (Pd/Cu Catalysis) Ketal->Arylation Ar-X, Catalyst Base, Solvent NArylKetal N-Aryl Ketal Intermediate Arylation->NArylKetal C-N Bond Formation Final N-Aryl Piperidin-4-one NArylKetal->Final Acidic Hydrolysis (HCl or TFA)

Caption: Workflow for the N-arylation of piperidin-4-one via ketal protection and deprotection.

Mechanistic Pathways & Experimental Logic

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the gold standard for coupling 1,4-dioxa-8-azaspiro[4.5]decane with aryl halides (bromides, chlorides, and iodides)[4]. The reaction relies on a Pd(0)/Pd(II) catalytic cycle.

  • Causality of Ligand Choice: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., t-BuXPhos, BrettPhos, or MorDalPhos) is critical. The electron-rich nature of the ligand accelerates the oxidative addition of the aryl halide to the Pd(0) center. Concurrently, the steric bulk forces the intermediate complexes into a geometry that dramatically lowers the activation energy for the final reductive elimination step, preventing catalyst resting states and inhibiting competing β -hydride elimination[5].

  • Causality of Base Selection: Sodium tert-butoxide (NaOtBu) is highly effective for unfunctionalized arenes[3]. However, if the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles), weaker bases like Cs₂CO₃ or K₃PO₄ must be employed to prevent hydrolysis or degradation[4].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Ln)-X Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Ar-Pd(II)(Ln)(Amine)-X OxAdd->AmineCoord + Amine Deprot Deprotonation Ar-Pd(II)(Ln)-NR2 AmineCoord->Deprot + Base, - HX RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Ar-NR2

Caption: Logical relationship of the Buchwald-Hartwig catalytic cycle for N-arylation.
B. Quantitative Data & Method Comparison
MethodCatalyst / LigandPreferred BaseSolventTemp (°C)Typical YieldKey Advantage
Buchwald-Hartwig Pd₂(dba)₃ / t-BuXPhosNaOtBu or Cs₂CO₃Toluene / Dioxane80–10075–95%Broadest substrate scope; functional group tolerance[3].
Ullmann Coupling CuI / L-ProlineK₂CO₃DMSO / DMF90–11060–85%Cost-effective; robust for electron-poor arenes.
SₙAr (Metal-Free) NoneK₂CO₃ or DIPEADMF / NMP80–12080–99%Ideal for highly activated, electron-deficient arenes (e.g., fluoronitrobenzenes).

Detailed Experimental Protocols

The following protocols represent a self-validating system designed for the synthesis of N-aryl piperidin-4-ones via the ketal intermediate.

Protocol A: Pd-Catalyzed N-Arylation of 1,4-Dioxa-8-azaspiro[4.5]decane

This protocol utilizes a Buchwald-Hartwig cross-coupling approach[3].

Reagents:

  • Aryl bromide or iodide (1.0 equiv, 10.0 mmol)

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 equiv, 12.0 mmol)[2]

  • Pd₂(dba)₃ (2.0 mol%, 0.2 mmol)

  • t-BuXPhos (4.0 mol%, 0.4 mmol)

  • NaOtBu (1.5 equiv, 15.0 mmol)

  • Anhydrous Toluene (40 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd₂(dba)₃, t-BuXPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, halting the catalytic cycle.

  • Solvent & Amine Addition: Add anhydrous, sparged toluene (40 mL) followed by 1,4-dioxa-8-azaspiro[4.5]decane via syringe.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 4–12 hours.

  • Self-Validating Check (In-Process): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is active and progressing if the amine mass (m/z 144 [M+H]⁺) decreases while the product mass (m/z [M+Ar-X-HX]⁺) increases. If hydrodehalogenation of the aryl halide is observed without product formation, the catalyst has decayed or trace water is quenching the intermediate.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the crude mixture through a pad of Celite to remove the heterogeneous palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the N-aryl ketal intermediate[5].

Protocol B: Acidic Deprotection to N-Aryl Piperidin-4-one

This step unmasks the ketone to yield the final target.

Reagents:

  • N-Aryl-1,4-dioxa-8-azaspiro[4.5]decane intermediate (1.0 equiv)

  • 2M Aqueous HCl (10 equiv)

  • Tetrahydrofuran (THF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified N-aryl ketal in THF.

  • Hydrolysis: Add 2M aqueous HCl dropwise at room temperature. Heat the mixture to 50 °C for 2–4 hours. Causality: The aqueous acid protonates the ketal oxygen, facilitating the expulsion of ethylene glycol and regenerating the thermodynamic ketone product. The N-aryl bond remains stable under these conditions.

  • Self-Validating Check (Completion): Monitor via TLC or ¹H NMR. In ¹H NMR, the disappearance of the distinct 4H multiplet at ~3.9 ppm (corresponding to the ethylene glycol bridge) confirms complete deprotection.

  • Isolation: Cool to room temperature. Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH ~8. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure N-aryl piperidin-4-one.

References[6] Technical Support Center: Optimization of N-arylation of Piperidin-4-amine - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEERfjbAO5DCfvUyTE12_JPCQ4u2Rh_u2qBUs810U7mv0wrcW34og6Yl1HS5v2FW1AgB_CKrv3ACg_wovPf1lotBrcfjL3-tDk4ycS-U_dznhMN9HeQw1HJBD6vu9YVlHbgocrXt7dmgdZYRkZUgIJgqat2qkw2_CT9FkXCguZtRb-r-7gtxkSWOSGn4HVgdOKU3nQHDg-s5rJlNePwuya21kHi8Yc=[1] Literature review on the synthesis of N-substituted piperidin-4-amines - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEpOiMgMgfEkOrMWwJC5sI-ouaBpYbsubkg11IL2JzJB9rhGqLrzEcm20uY09Ncixc_eLyH5cJu6QzJy3DzUBPgQ3KjABS_jPTYWtDJKffgJz4CGpQxh0HmPgVU7OVvTXdjAgb6Zf1fxsp-udJ8pPF5GHjArNOQcOzA1EY4Qc3WhQFt-xzE2mnQRF-_LyYoNsOhk7oOW44or7FGoT6aG9Y0dg=[3] WO2023244764A1 - Compounds for the targeted degradation of smarca2 - Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGutkBilKU5IgJGGbVtl_KKQrdHdC1R5wPyLUbfvmDTsyvxcy4yUHbeRhnXSXW3pu2f1Xa9DLRvTKJaJ5K6_LZ374uTcQDUzPiekh6DvZOuQ0t-5i8WKKL9FmwYIcMor9EtcxDEtR_iiEmJSXAn[2] 1,4-Dioxa-8-azaspiro[4.5]decane | 177-11-7 | Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD8mFUNQWB1hMNoDejh1uIk6MGUGumKexBEfH6GLiEf6soS2zJRkHMSoUKub5A2Ezkfnn4DxbqMy2sMgQR9UkbgZUzIwo1KVh22Euy17LLZy-F6dz-uK38-FFwc14rj5Z9_fk=[4] An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyRhtIA4mKU19i-m1UGkeezFED4deF8FnXDujugWWxP-M7xrlOLvC78yPbvymI6JKj9tFtJIWHteCGr5tNCoDK2Zufc_9TeomH3YLj_SBBuT7IyzEmDoGbg3fpTxZYUjCOlvFY[5] Robust Buchwald-Hartwig Amination Enabled by Ball-Milling - Semantic Scholar. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuhRB0Zp-sLx0Dl5tg9ry-6IEb7pAne8zvXHQ980xqbyWizHda_W-gxLfeBLXR7CdYS9YCCkNL15WQfOIqX1PK92d3pH4PSk0dCSxFBZftr_sy1LZ5Qs1qUA5ld_r2-34UQwVqNRZR_WCvsAZPrAJZy5qzEyY8pyk46KU5wihq5AdWiPLLfX_o

Sources

Method

Application Note: Catalytic Hydrogenation of Pyridinium Salts to Piperidines

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Strategic Rationale The piperidine ring is one of the most ubiqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals. While the direct catalytic hydrogenation of simple pyridines represents the most atom-economical route to piperidines, it is notoriously challenging. Pyridines possess a highly stable aromatic system that resists reduction, and the basic nitrogen atom strongly coordinates to transition metal catalysts, leading to rapid catalyst poisoning[1].

To circumvent these thermodynamic and kinetic barriers, process chemists employ a highly effective pre-activation strategy: the conversion of pyridines into pyridinium salts (typically N-alkyl or N-benzyl halides). This simple modification achieves two critical objectives:

  • Aromatic Disruption: The positive charge on the nitrogen atom withdraws electron density, destabilizing the aromatic ring and significantly lowering the activation energy required for hydride addition[1].

  • Catalyst Protection: Quaternization eliminates the free lone pair on the nitrogen, preventing the substrate and the resulting piperidine product from irreversibly binding to and deactivating the metal catalyst[1].

This application note synthesizes the mechanistic principles, quantitative performance data, and step-by-step protocols for both standard heterogeneous hydrogenation (yielding racemic piperidines) and state-of-the-art homogeneous asymmetric hydrogenation (yielding highly enantioenriched chiral piperidines).

Mechanistic Insights: Heterogeneous vs. Homogeneous Pathways

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The pathway diverges significantly depending on whether a heterogeneous or homogeneous catalyst is employed.

Heterogeneous Hydrogenation (Pd/C, PtO 2​ )

In heterogeneous systems, the pyridinium salt adsorbs onto the metal surface (e.g., Palladium or Platinum). The reduction typically proceeds via sequential hydride transfers. The use of polar protic solvents (like methanol or acetic acid) facilitates the solvation of the ionic salt and aids in proton transfer[2]. Because the reduction occurs on a solid surface, steric hindrance from substrate substituents plays a major role in determining the reaction rate and diastereoselectivity.

Homogeneous Asymmetric Hydrogenation (Ir-Complexes)

Recent breakthroughs in asymmetric catalysis utilize Iridium(I) precursors (e.g., [Ir(COD)Cl]2​ ) paired with chiral P,N-ligands (such as MeO-BoQPhos or SpinPHOX)[3]. Density Functional Theory (DFT) calculations reveal that these reactions proceed via an outer-sphere dissociative mechanism [4].

The reduction occurs in discrete steps:

  • Initial hydride transfer yields an enamine intermediate.

  • Enantio-determining Step: The enamine undergoes stereoselective protonation to form an iminium intermediate. The chiral environment crafted by the bulky P,N-ligand dictates the face of protonation[4].

  • A final, rapid hydride reduction of the iminium intermediate yields the chiral piperidine[4].

Mechanism A Pyridine Substrate (Aromatic, Catalyst Poison) C N-Benzylpyridinium Salt (Activated, Non-coordinating) A->C N-Alkylation B Alkylating Agent (e.g., Benzyl Bromide) B->C E Enamine Intermediate (Outer-sphere Dissociative) C->E Initial Hydride Transfer D [Ir(COD)Cl]2 + Chiral P,N Ligand + H2 (50 atm) D->E Catalyst Activation F Iminium Intermediate (Stereocenter Formed) E->F Protonation (Enantio-determining) G Chiral Piperidine (Target Product) F->G Final Hydride Reduction

Mechanistic pathway of Ir-catalyzed asymmetric hydrogenation of pyridinium salts.

Quantitative Data: Catalyst System Comparison

The selection of the catalyst system dictates the reaction conditions and the stereochemical outcome. Table 1 summarizes validated parameters across different catalytic regimes.

Table 1: Comparison of Catalytic Systems for Pyridinium Hydrogenation

Catalyst SystemSubstrate ScopeSolventPressure / TempYield (%)Enantiomeric Ratio (er) / eeRef
PtO 2​ (Adams' Catalyst)N-(Hetero)aryl PyridiniumMeOH1 atm H 2​ , 25°C85–95%Racemic[5]
Pd/C (10 mol%)N-Alkyl PyridiniumAcOH1–5 atm H 2​ , 25°C90–99%Racemic[2]
[Ir(COD)Cl]2​
  • SpinPHOX
Substituted PyridiniumDCM50 atm H 2​ , 25°C>90%Up to 99% ee[3]
[Ir(COD)Cl]2​
  • MeO-BoQPhos
  • α -Heteroaryl N-BenzylpyridiniumToluene50 atm H 2​ , 20–50°C89–95%Up to 99.3:0.7 er[4]

    Experimental Workflows & Validated Protocols

    Workflow S1 Salt Synthesis & Purification S3 Autoclave Loading & N2 Purge S1->S3 S2 Catalyst Prep (Glovebox) S2->S3 S4 H2 Pressurization (1-50 atm) S3->S4 S5 Reaction Monitoring (Pressure Drop) S4->S5 S6 Workup & Isolation S5->S6

    Step-by-step workflow for high-pressure catalytic hydrogenation.

    Protocol A: Heterogeneous Hydrogenation of N-Aryl Pyridinium Salts (Racemic)

    Causality Note: The purity of the pyridinium salt is the single most critical variable in this protocol. Trace impurities from upstream Zincke reactions or unreacted alkyl halides will irreversibly poison PtO 2​ and Pd/C catalysts, leading to stalled reactions[5].

    Materials:

    • Purified N-Aryl/Alkyl Pyridinium Salt (1.0 equiv)

    • Platinum dioxide (PtO 2​ ) or 10% Pd/C (5–10 mol%)

    • Anhydrous Methanol or Glacial Acetic Acid (0.1 M relative to substrate)

    Step-by-Step Procedure:

    • Substrate Validation: Ensure the pyridinium salt has been recrystallized or thoroughly triturated (e.g., with diethyl ether) to remove all trace organics. Confirm purity via 1 H-NMR prior to proceeding[5].

    • System Charging: In a clean, dry hydrogenation flask, dissolve the pyridinium salt in the chosen solvent. Carefully add the catalyst. Warning: Pd/C and PtO 2​ can ignite solvent vapors; add under an inert atmosphere.

    • Purging: Seal the vessel and purge the headspace with Nitrogen (N 2​ ) three times, followed by Hydrogen (H 2​ ) three times.

    • Hydrogenation: Pressurize the vessel with H 2​ (1 atm via balloon, or up to 5 atm in a Parr shaker). Stir vigorously at room temperature.

    • Self-Validation Check: Monitor the reaction via H 2​ uptake (pressure drop) or by taking aliquots for TLC/LC-MS. The reaction is complete when H 2​ consumption ceases (typically 4–12 hours).

    • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with excess methanol.

    • Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used, neutralize with saturated aqueous NaHCO 3​ and extract with dichloromethane (DCM). Dry the organic layer over Na 2​ SO 4​ and concentrate to yield the piperidine product[2].

    Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation of α -Substituted Pyridinium Salts

    Causality Note: The N-benzyl group is chosen specifically because, after the asymmetric hydrogenation establishes the stereocenter, the benzyl group can be easily cleaved via standard Pd/C hydrogenolysis to yield the free, unprotected chiral piperidine[1].

    Materials:

    • N-Benzylpyridinium Halide (1.0 equiv)

    • [Ir(COD)Cl]2​ (1.0 mol%)

    • Chiral Ligand (e.g., MeO-BoQPhos or SpinPHOX) (2.2 mol%)

    • Anhydrous Toluene or DCM (0.1 M)

    Step-by-Step Procedure:

    • Catalyst Pre-formation (Glovebox Required): Inside an argon-filled glovebox, combine [Ir(COD)Cl]2​ and the chiral ligand in anhydrous solvent. Stir for 30 minutes at room temperature to allow the active catalyst complex to form[4].

    • Substrate Loading: Add the N-benzylpyridinium salt to a stainless-steel autoclave vial containing a magnetic stir bar. Transfer the pre-formed catalyst solution into this vial.

    • Pressurization: Seal the autoclave inside the glovebox. Transfer to the hydrogenation apparatus. Purge the lines with H 2​ and pressurize the autoclave to 50 atm (approx. 735 psi)[4].

    • Reaction: Stir the mixture vigorously at the optimized temperature (20°C to 50°C depending on substrate steric bulk) for 18–24 hours.

    • Depressurization & Workup: Carefully vent the H 2​ gas in a fume hood. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes with 1% Triethylamine to prevent streaking of the basic amine) to isolate the enantioenriched piperidine.

    Troubleshooting & Best Practices

    • Stalled Reactions / Incomplete Conversion: In heterogeneous systems, this is almost always due to catalyst poisoning. Re-purify the starting pyridinium salt. If using Ir-catalysis, ensure the solvent is rigorously degassed and anhydrous, as moisture can disrupt the Ir-ligand complex[5].

    • Low Enantiomeric Excess (ee): The stereocenter formation is highly dependent on the protonation of the enamine intermediate[4]. If ee is low, lower the reaction temperature (e.g., from 50°C to 20°C) to increase the energy difference between the diastereomeric transition states.

    • Over-reduction / Ring Opening: While rare for pyridinium salts under standard conditions, excessive pressure or prolonged heating with Rhodium or Palladium can occasionally lead to reductive ring-opening (Zincke-type pathways)[2]. Strictly monitor reaction times and halt once H 2​ uptake ceases.

    References

    • [1] Title: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts Source: dicp.ac.cn (Angewandte Chemie International Edition) URL:

    • [3] Title: Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes Source: nih.gov (PMC) URL:

    • [4] Title: Enantioselective Synthesis of α -(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Source: acs.org (Organic Letters) URL:

    • [5] Title: A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates Source: chemrxiv.org URL:

    • [2] Title: Reductive Transformation of Pyridinium Salts to Functionalised Molecules Source: liverpool.ac.uk (University of Liverpool Repository) URL:

    Sources

    Application

    Application Note: Scale-Up Synthesis Considerations for 1-[4-(Dimethylamino)phenyl]piperidin-4-one

    Document Type: Technical Application Note & Scalable Protocol Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Executive Summary The synthesis of 1-arylpiperidin-4-ones is a cr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Technical Application Note & Scalable Protocol Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals

    Executive Summary

    The synthesis of 1-arylpiperidin-4-ones is a critical operation in medicinal chemistry, as these scaffolds serve as vital intermediates for a variety of central nervous system (CNS) therapeutics, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs). The target molecule, 1-[4-(Dimethylamino)phenyl]piperidin-4-one , presents specific synthetic challenges due to the reactivity of the free piperidone core.

    This application note details a highly scalable, two-step synthetic strategy: a Buchwald-Hartwig C-N cross-coupling followed by acidic ketal deprotection . By utilizing a ketal-protected piperidone and a rationally selected palladium/RuPhos catalyst system, this route avoids the harsh conditions and poor atom economy of traditional Dieckmann-type condensations, ensuring high yields and exceptional purity suitable for preclinical manufacturing.

    Retrosynthetic Strategy & Mechanistic Rationale

    Direct N-arylation of 4-piperidone is synthetically prohibitive. Under the strongly basic conditions required for cross-coupling, the acidic α -protons of the free ketone readily form enolates, leading to uncontrolled aldol self-condensation and complex impurity profiles.

    To circumvent this, our strategy employs 1,4-dioxa-8-azaspiro[4.5]decane (4-piperidone ethylene ketal)[1]. Masking the ketone as an ethylene ketal neutralizes the α -acidity, allowing the secondary amine to participate cleanly in the transition-metal-catalyzed cross-coupling[2].

    Retrosynthesis Target 1-[4-(Dimethylamino)phenyl] piperidin-4-one Ketal Ketal Intermediate (Protected Ketone) Target->Ketal Deprotection (Aqueous HCl) SM1 4-Bromo-N,N- dimethylaniline Ketal->SM1 Buchwald-Hartwig Coupling (Pd/RuPhos) SM2 4-Piperidone ethylene ketal Ketal->SM2

    Figure 1: Retrosynthetic pathway utilizing ketal protection and Pd-catalyzed C-N cross-coupling.

    Catalyst Selection: The RuPhos Advantage

    The Buchwald-Hartwig amination relies on the precise modulation of steric and electronic factors[3]. For secondary amines like the piperidone ketal, the RuPhos ligand is superior. Density Functional Theory (DFT) studies confirm that in Pd-RuPhos systems, the rate-limiting step is reductive elimination[4]. RuPhos provides the necessary steric bulk to accelerate this elimination while simultaneously preventing unwanted β -hydride elimination, ensuring near-quantitative conversion of the aryl bromide.

    Scale-Up Considerations

    Transitioning from a 1-gram discovery scale to a 1-kilogram pilot scale requires re-evaluating mass transfer, catalyst loading, and exothermic controls. The table below summarizes the optimized quantitative parameters for scaling this specific transformation.

    Table 1: Quantitative Scale-Up Parameters (Lab vs. Pilot Scale)
    Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale & Scale-Up Impact
    Pd 2​ (dba) 3​ Loading 2.0 mol%0.5 mol%Enhanced mixing and strict inertion at scale prevent Pd(0) oxidation, allowing drastic reduction in catalyst cost.
    RuPhos Ligand 4.0 mol%1.0 mol%Maintains the critical 1:2 (Pd:Ligand) ratio required to stabilize the active mono-ligated Pd(0) species.
    Base (NaOtBu) 1.5 equivalents1.2 equivalentsExcess base ensures rapid deprotonation. Reduced at scale to minimize localized exothermic hotspots during addition.
    Solvent (Toluene) 10 Volumes (v/w)6 Volumes (v/w)Improved reactor geometries allow for higher concentration, maximizing throughput without compromising solubility.
    Deprotection Acid 2M HCl (aq)2M HCl (aq)Provides sufficient hydronium concentration to drive ketal hydrolysis without degrading the tertiary aniline moiety.

    Process Workflow

    ProcessFlow Step1 1. Catalytic Coupling Pd2(dba)3, RuPhos, NaOtBu Toluene, 90°C, N2 atm Step2 2. Catalyst Removal Celite Filtration Removes Pd & Salts Step1->Step2 Step3 3. Ketal Hydrolysis 2M HCl (aq), THF 60°C, 4 hours Step2->Step3 Step4 4. Neutralization 2M NaOH to pH 9-10 Phase Separation Step3->Step4 Step5 Step5 Step4->Step5

    Figure 2: Scalable process workflow from catalytic coupling to final product crystallization.

    Self-Validating Experimental Protocols

    The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that process deviations are caught before proceeding to subsequent steps.

    Protocol A: Buchwald-Hartwig Amination (Intermediate Synthesis)

    Objective: Synthesize 8-[4-(Dimethylamino)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane.

    • Reactor Preparation: Purge a jacketed reactor with dry Nitrogen (N 2​ ) for 30 minutes. Ensure moisture content is <100 ppm, as NaOtBu is highly hygroscopic.

    • Reagent Charging:

      • Charge 4-Bromo-N,N-dimethylaniline (1.0 eq, 1.0 kg).

      • Charge 1,4-dioxa-8-azaspiro[4.5]decane (1.1 eq, 0.79 kg).

      • Charge Toluene (6.0 L, anhydrous).

    • Catalyst Addition: Add Pd 2​ (dba) 3​ (0.5 mol%) and RuPhos (1.0 mol%). Agitate at 200 RPM for 15 minutes to allow pre-catalyst complexation.

    • Base Addition: Add Sodium tert-butoxide (NaOtBu, 1.2 eq) in three portions over 30 minutes to control the mild exotherm.

    • Heating & Reaction: Ramp reactor temperature to 90 °C. Maintain for 8-12 hours.

      • Validation Check 1: Pull a 1 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC. The reaction is complete when the aryl bromide peak area is <1.0% relative to the product.

    • Workup: Cool the reactor to 25 °C. Filter the crude mixture through a tightly packed pad of Celite to remove precipitated inorganic salts and palladium black. Wash the cake with Toluene (2.0 L).

    • Concentration: Concentrate the filtrate under reduced pressure to yield the crude ketal intermediate as a viscous, dark amber oil.

    Protocol B: Ketal Deprotection & Isolation (Final Product)

    Objective: Hydrolyze the ketal to yield 1-[4-(Dimethylamino)phenyl]piperidin-4-one.

    • Hydrolysis Setup: Dissolve the crude ketal intermediate from Protocol A in Tetrahydrofuran (THF, 4.0 L) in a clean jacketed reactor.

    • Acid Addition: Slowly charge 2M aqueous HCl (4.0 L).

      • Causality Note: The biphasic mixture will become homogeneous as the amine is protonated and drawn into the aqueous/THF interface.

    • Heating: Heat the mixture to 60 °C and agitate vigorously for 4 hours.

      • Validation Check 2: Analyze an aliquot via LC-MS. The mass corresponding to the ketal ( [M+H]+=263 ) must be completely absent, replaced by the ketone product ( [M+H]+=219 ).

    • Neutralization: Cool to 10 °C. Slowly add 2M aqueous NaOH until the aqueous layer reaches pH 9.5 - 10.0.

      • Validation Check 3: Verify pH with a calibrated probe. If pH < 9, the tertiary amine remains partially protonated, leading to severe yield loss during extraction.

    • Extraction: Add Ethyl Acetate (EtOAc, 5.0 L). Agitate for 15 minutes, allow phases to settle, and separate. Extract the aqueous layer once more with EtOAc (2.0 L).

    • Drying & Concentration: Wash the combined organic layers with brine (2.0 L), dry over anhydrous Na 2​ SO 4​ , and concentrate under vacuum to a crude solid.

    • Crystallization: Dissolve the crude solid in minimal hot Ethanol (approx. 1.0 L at 70 °C). Slowly add Heptane (4.0 L) while cooling to 5 °C at a rate of 10 °C/hour.

    • Isolation: Filter the resulting crystalline solid, wash with cold heptane, and dry in a vacuum oven at 40 °C to constant weight.

    References

    • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing. 2

    • 1,4-Dioxa-8-azaspiro[4.5]decane | 177-11-7. Benchchem. 1

    • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 4

    • Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. PMC. 3

    Sources

    Method

    Application Note: Greener Synthesis Methods for Piperidin-4-one Derivatives

    Sustainable Multicomponent Strategies for Privileged Pharmacophores Introduction & Strategic Context Piperidin-4-one derivatives are highly valued privileged scaffolds in drug discovery. They form the structural core of...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Sustainable Multicomponent Strategies for Privileged Pharmacophores

    Introduction & Strategic Context

    Piperidin-4-one derivatives are highly valued privileged scaffolds in drug discovery. They form the structural core of numerous therapeutics, exhibiting potent biological activities, including 20S proteasome inhibition for anticancer applications and broad-spectrum antimicrobial efficacy ([ACS Omega][ref2])[1].

    Historically, the synthesis of highly functionalized piperidones relied on classical Dieckmann condensations or traditional Mannich reactions. These legacy methods are fundamentally flawed from a sustainability perspective: they require volatile organic solvents (VOCs), utilize toxic or corrosive catalysts, and suffer from poor atom economy, leading to unacceptably high E-factors.

    As a Senior Application Scientist, I advocate for the transition to self-validating, green methodologies. This guide details two field-proven protocols: Deep Eutectic Solvent (DES)-mediated synthesis and Aqueous Micellar Catalysis . Both approaches leverage multicomponent reaction (MCR) architecture to build complex 3D molecular architectures in a single operational step, drastically reducing waste and processing time (2)[2].

    Mechanistic Causality: Why Green Solvents Work

    To master these protocols, one must understand the causality behind the solvent systems. We are not merely swapping liquids; we are engineering the reaction microenvironment.

    The Supramolecular Power of Glucose-Urea DES A Deep Eutectic Solvent composed of glucose and urea (60:40 ratio) acts as both the reaction medium and a supramolecular catalyst. When heated, the extensive hydrogen-bonding network between the sugar and urea disrupts their individual crystal lattices, forming a liquid. During the multicomponent Mannich reaction, this dense hydrogen-bond network activates the carbonyl oxygen of the benzaldehyde (increasing its electrophilicity) while simultaneously promoting the enolization of the ketone (2)[2]. This dual-activation lowers the transition state energy, eliminating the need for toxic metal catalysts. Furthermore, the DES leaves no harmful organic pollutants and is considered a truly environmentally safe synthetic medium ([ResearchGate][ref1_rg])[3].

    Mechanism Aldehyde Benzaldehyde (Electrophile) Imine Imine Intermediate (Activated) Aldehyde->Imine + Amine Ketone Ketone (Nucleophile Source) Enol Enol Intermediate (Activated) Ketone->Enol Amine Ammonia (Nitrogen Source) Amine->Imine DES Glucose-Urea DES (H-Bond Network) DES->Imine DES->Enol Product 2,6-Diarylpiperidin-4-one (Target Scaffold) Imine->Product Mannich Condensation Enol->Product

    Fig 1. DES-catalyzed multicomponent Mannich condensation pathway for piperidin-4-ones.

    Aqueous Micellar Catalysis via SLS Alternatively, Sodium Lauryl Sulfate (SLS) can be used in aqueous media. Above its critical micelle concentration (CMC), SLS forms hydrophobic nanoreactors in water. Organic substrates (aldehydes, amines, β-ketoesters) spontaneously migrate into these micellar cores due to the hydrophobic effect. This drastically increases their effective local concentration, driving the pseudo-five-component condensation forward at room temperature with high atom economy ([ResearchGate][ref3])[4].

    Quantitative Data Presentation

    The superiority of green methodologies is best illustrated through quantitative process metrics. Table 1 summarizes the performance of traditional versus green synthesis routes for 2,6-diarylpiperidin-4-ones.

    Table 1: Process Metric Comparison for Piperidone Synthesis

    Process MetricTraditional MannichTraditional DieckmannGlucose-Urea DESAqueous SLS Micellar
    Primary Solvent Ethanol / Acetic AcidToluene / THFNone (DES is medium)Water
    Catalyst Required Strong Acid (HCl)Strong Base (NaOEt)None (DES self-catalyzes)SLS (Recyclable)
    Operating Temp. Reflux (80°C)Reflux (110°C)Mild Heating (60°C)Room Temp (25°C)
    Reaction Time 6 - 8 hours12 - 24 hours2 - 3 hours4 - 6 hours
    Average Yield 60 - 70%40 - 55%68 - 82%80 - 90%
    E-Factor Medium (20-30)High (>50)Low (<5)Low (<5)
    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can verify success at critical junctures without waiting for final end-stage characterization.

    Protocol A: DES-Mediated One-Pot Synthesis of 2,6-Diarylpiperidin-4-ones

    Target: 2,6-diphenylpiperidin-4-one

    Step 1: DES Preparation

    • Action: In a round-bottom flask, combine glucose and urea in a 60:40 molar ratio. Heat the mixture to 80°C with gentle stirring until a clear, homogenous liquid is formed.

    • Causality: Thermal energy overcomes the lattice energy of the individual solid components, allowing extensive intermolecular hydrogen bonding to form a stable eutectic liquid.

    • Self-Validation Checkpoint: The physical state transition from a white powder mixture to a transparent, viscous liquid confirms the successful formation of the DES.

    Step 2: Multicomponent Assembly

    • Action: To 20 mL of the prepared DES, add benzaldehyde (20 mL, ~0.2 mol), an appropriate ketone such as 2-propanone (10 mL, ~0.13 mol), and saturated aqueous ammonia solution (10 mL) (2)[2]. Stir the contents at 60°C for 2-3 hours.

    • Causality: The 2:1 stoichiometry of aldehyde to ketone is mathematically required for the double Mannich condensation. The DES stabilizes the imine and enol intermediates, accelerating C-C bond formation.

    • Self-Validation Checkpoint: Perform TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is deemed complete when the distinct UV-active spot of benzaldehyde (Rf ~0.8) is entirely consumed, replaced by a lower Rf product spot.

    Step 3: Aqueous Quench and Isolation

    • Action: Add 50 mL of ice-cold distilled water to the flask and stir vigorously for 10 minutes. Filter the resulting precipitate and wash with cold water.

    • Causality: Glucose, urea, and ammonia are highly soluble in water. The synthesized 2,6-diphenylpiperidin-4-one is highly hydrophobic. The addition of water selectively dissolves the DES catalyst matrix, forcing the product to crash out of solution.

    • Self-Validation Checkpoint: The immediate formation of a dense, pale-yellow/white precipitate upon water addition confirms successful product formation and phase separation.

    Step 4: Purification and Final Validation

    • Action: Recrystallize the crude solid from hot ethanol.

    • Self-Validation Checkpoint: Determine the melting point of the dried crystals. A sharp melting point confirms high purity. FT-IR analysis should reveal a distinct N-H stretching band at ~3300 cm⁻¹ and a sharp C=O stretching band at ~1710 cm⁻¹, definitively proving the piperidin-4-one core structure (2)[2].

    Workflow S1 1. DES Melting (80°C) S2 2. MCR Assembly (60°C, Stirring) S1->S2 S3 3. Aqueous Quench (Precipitation) S2->S3 S4 4. Filtration & Wash S3->S4 S5 5. Recrystallization (Ethanol) S4->S5 S6 6. Validation (TLC, NMR, IR) S5->S6

    Fig 2. Self-validating experimental workflow for green synthesis and isolation of piperidones.

    Protocol B: Aqueous Micellar Synthesis of Highly Substituted Piperidines

    Target: Polysubstituted Piperidines via SLS Catalysis

    Step 1: Micelle Formation

    • Action: Dissolve Sodium Lauryl Sulfate (10 mol%) in 10 mL of distilled water. Stir at room temperature for 5 minutes.

    • Causality: Ensuring the SLS concentration is above its Critical Micelle Concentration (CMC) guarantees the formation of the hydrophobic nanoreactors required to solubilize the organic reactants.

    Step 2: Substrate Addition

    • Action: Add aromatic amine (2 mmol), β-ketoester (1 mmol), and aromatic aldehyde (2 mmol) to the aqueous SLS solution. Stir at room temperature for 4-6 hours ([ResearchGate][ref3])[4].

    • Causality: The hydrophobic effect drives the non-polar reactants into the core of the SLS micelles, drastically increasing their effective molarity and promoting the pseudo-five-component condensation without thermal forcing.

    • Self-Validation Checkpoint: The physical appearance of the reaction will transition from a milky emulsion to a suspension containing a distinct, filterable solid product as the highly functionalized piperidine forms and exceeds its solubility limit within the micelle.

    References
    • Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry. 2

    • Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent (ResearchGate Profile). ResearchGate. 3

    • Subashini, R., et al. (2024). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. ACS Omega. 1

    • Bansal, R., et al. (2020). One-pot multi-component green synthesis of highly substituted piperidines. ResearchGate. 4

    [ref1_rg]: : [ref3]:

    Sources

    Application

    Application Note: High-Throughput Discovery and Rational Optimization of Antimicrobial Peptides (AMPs)

    Introduction & Scientific Context The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid discovery of novel therapeutic agents. Antimicrobial Peptides (AMPs)—predominantly short, cationic, and amp...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Context

    The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid discovery of novel therapeutic agents. Antimicrobial Peptides (AMPs)—predominantly short, cationic, and amphipathic molecules—represent a highly promising class of anti-infectives due to their broad-spectrum activity and low propensity for inducing bacterial resistance[1].

    Unlike conventional small-molecule antibiotics that target highly specific enzymatic pathways, AMPs typically exert their bactericidal effects through the biophysical disruption of the bacterial cytoplasmic membrane[1]. This application note details a comprehensive, self-validating workflow for the high-throughput screening (HTS) and rational optimization of AMPs. By bridging the gap between in silico design and preclinical in vitro validation, this guide provides researchers with the critical mechanistic insights required to develop AMPs with high therapeutic indices.

    Workflow Overview

    The development of AMPs requires a cyclical process of sequence design, chemical synthesis, biological evaluation, and rational optimization. Integrating high-throughput empirical screening with cytotoxicity profiling ensures that only candidates with a favorable safety profile advance to lead optimization.

    AMP_Workflow A In Silico AMP Design & Machine Learning B Peptide Synthesis & Purification A->B C High-Throughput MIC Screening B->C D Cytotoxicity & Hemolysis Profiling C->D E Time-Kill Kinetics & MoA Validation D->E F Lead Optimization (Rational Design) D->F High Toxicity F->A Sequence Refinement

    Figure 1: Iterative workflow for the discovery and rational optimization of Antimicrobial Peptides.

    Mechanism of Action (MoA) & Rational Design Principles

    The primary target of most AMPs is the bacterial cell membrane. Cationic residues (e.g., Arginine, Lysine) facilitate the initial electrostatic attraction to the negatively charged anionic phospholipids of the bacterial membrane. Following accumulation, hydrophobic residues drive insertion into the lipid bilayer, leading to membrane permeabilization via three predominant models: the Barrel-Stave, Toroidal Pore, or Carpet models.

    AMP_Mechanism AMP Cationic Antimicrobial Peptide (AMP) Membrane Bacterial Cytoplasmic Membrane (Anionic Phospholipids) AMP->Membrane Electrostatic Attraction Intra Intracellular Targeting (DNA/RNA/Protein Synthesis) AMP->Intra Cell Penetration Barrel Barrel-Stave Model (Transmembrane Pores) Membrane->Barrel Toroidal Toroidal Pore Model (Lipid-Peptide Complex) Membrane->Toroidal Carpet Carpet Model (Membrane Micellization) Membrane->Carpet

    Figure 2: Biophysical mechanisms of bacterial membrane disruption and intracellular targeting by AMPs.

    Expert Insight on Causality: Rational optimization focuses heavily on tuning the amphipathicity and net charge of the peptide. Excessive hydrophobicity often correlates with increased mammalian cytotoxicity (hemolysis) because the peptide begins to indiscriminately insert into zwitterionic mammalian membranes. Conversely, insufficient positive charge reduces the electrostatic affinity for bacterial targets, lowering antimicrobial efficacy.

    Detailed Experimental Protocols

    Protocol 1: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

    This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[2], but it is specifically optimized for evaluating highly cationic peptides.

    Scientific Causality & Expert Considerations:

    • Material Selection: AMPs readily adsorb to standard polystyrene microtiter plates due to their cationic nature, which artificially depletes the available peptide concentration and leads to falsely elevated MIC values. Polypropylene plates must be used to mitigate non-specific binding.

    • Media Standardization: Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Variations in divalent cations (Ca²⁺, Mg²⁺) can competitively inhibit AMP binding to the bacterial membrane, skewing susceptibility results[3].

    Step-by-Step Methodology:

    • Inoculum Preparation: Grow the target bacterial strain (e.g., S. aureus ATCC 29213) overnight on an agar plate. Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5×108 CFU/mL[3].

    • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 1×106 CFU/mL.

    • Peptide Preparation: Prepare a two-fold serial dilution of the AMP in sterile water (or 0.01% Acetic Acid containing 0.2% BSA to prevent aggregation) across a 96-well polypropylene plate (50 µL/well).

    • Inoculation: Add 50 µL of the bacterial suspension to each well. The final test concentration is 5×105 CFU/mL in a total volume of 100 µL[3].

    • Incubation & Reading: Incubate at 37°C for 18–24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

    Protocol 2: Mammalian Erythrocyte Hemolysis Assay

    To ensure the AMP is selectively toxic to bacteria and not mammalian cells, a hemolysis assay is performed to determine the 50% Hemolytic Concentration (HC₅₀).

    Scientific Causality & Expert Considerations:

    • Buffer Choice: Phosphate-Buffered Saline (PBS) is utilized to maintain physiological pH and osmotic balance. Deviations in osmolarity can cause spontaneous erythrocyte lysis, generating false positives and ruining the assay's self-validating controls.

    Step-by-Step Methodology:

    • Erythrocyte Preparation: Collect fresh human or sheep red blood cells (hRBCs) in heparinized tubes. Wash three times with PBS (pH 7.4) by centrifuging at 1000 × g for 5 minutes until the supernatant is completely clear.

    • Suspension: Resuspend the washed hRBCs to a final concentration of 4% (v/v) in PBS.

    • Assay Setup: In a 96-well V-bottom plate, mix 50 µL of serially diluted AMP with 50 µL of the 4% hRBC suspension.

    • Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

    • Incubation: Incubate the plate at 37°C for exactly 1 hour.

    • Detection: Centrifuge the plate at 1000 × g for 10 minutes to pellet intact RBCs. Transfer 50 µL of the supernatant to a new flat-bottom plate and measure absorbance at 540 nm (detecting the release of hemoglobin).

    • Calculation: Calculate hemolysis using the formula: % Hemolysis =[(Asample - Anegative) / (Apositive - Anegative)] × 100

    Protocol 3: Time-Kill Kinetics Assay

    While MIC determines the static inhibitory threshold, time-kill assays evaluate the pharmacodynamics and the actual bactericidal rate of the AMP[4].

    Step-by-Step Methodology:

    • Prepare a logarithmic-phase bacterial inoculum in CAMHB at 5×105 CFU/mL.

    • Challenge the culture with the AMP at concentrations corresponding to 1×, 2×, and 4× the determined MIC.

    • Incubate at 37°C with continuous orbital shaking.

    • At predetermined time intervals (0, 15, 30, 60, 120, and 240 minutes), remove 10 µL aliquots, serially dilute them in PBS to halt peptide activity, and plate onto Mueller-Hinton Agar (MHA).

    • Incubate the plates for 24 hours and count the colonies to determine CFU/mL. A ≥3 -log₁₀ reduction (99.9% kill) compared to the initial inoculum indicates potent bactericidal activity.

    Quantitative Data Presentation: Evaluating the Therapeutic Index

    The Therapeutic Index (TI) is the critical metric for AMP viability, calculated as the ratio of HC₅₀ to MIC. A higher TI indicates a safer, more selective antimicrobial agent. Below is a representative data summary comparing hypothetical engineered AMPs against standard clinical controls.

    CompoundSequence LengthNet ChargeHydrophobicity (%)MIC (E. coli) (µg/mL)HC₅₀ (hRBCs) (µg/mL)Therapeutic Index (TI)
    AMP-Lead-01 18 aa+545%2.0>256>128
    AMP-Lead-02 18 aa+760%1.03232
    Melittin (Control)26 aa+655%0.52.55
    Polymyxin B (Control)Cyclic+5N/A0.25>128>512

    Data Interpretation: While AMP-Lead-02 exhibits a highly potent MIC (1.0 µg/mL), it suffers from notable cytotoxicity (HC₅₀ = 32 µg/mL) driven by its high hydrophobicity (60%). AMP-Lead-01 represents a rationally optimized balance: by slightly reducing the hydrophobicity and charge, the peptide maintains strong antimicrobial efficacy while virtually eliminating hemolytic activity, yielding a vastly superior Therapeutic Index (>128).

    References

    • Clinical and Laboratory Standards Institute (CLSI).M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
    • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016).Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
    • Bin Hafeez, A., Jiang, X., Bergen, P. J., & Zhu, Y. (2021).Antimicrobial Peptides: An Update on Classifications and Databases. International Journal of Molecular Sciences, 22(21), 11691.
    • Balouiri, M. et al. (2016) - Extended Data.Culture media, microbial inoculum size and incubation conditions for antimicrobial susceptibility testing methods as recommended by CLSI. ResearchGate.

    Sources

    Method

    Application Note: Advanced Process Chemistry in the Synthesis of Pyrrolopyrimidine-Based AKT Inhibitors

    Focus: Scalable Synthesis of Capivasertib (AZD5363) via Leuchs Anhydride Intermediates Mechanistic Rationale & Pathway Logic Capivasertib (AZD5363) is a highly potent, orally bioavailable pan-AKT kinase inhibitor approve...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Focus: Scalable Synthesis of Capivasertib (AZD5363) via Leuchs Anhydride Intermediates

    Mechanistic Rationale & Pathway Logic

    Capivasertib (AZD5363) is a highly potent, orally bioavailable pan-AKT kinase inhibitor approved for the treatment of hormone receptor-positive, HER2-negative metastatic breast cancer[1]. The structural complexity of Capivasertib—comprising a pyrrolopyrimidine core, a central piperidine-4-carboxamide linkage, and a chiral amino alcohol side chain—presents significant synthetic challenges.

    In the foundational discovery route, the synthesis relied on to form the critical amide bond, which necessitated lengthy protecting group manipulations and presented scalability bottlenecks[2]. To address this, process chemistry optimization introduced a highly efficient modular synthesis utilizing a spiro-oxazolidinedione (Leuchs anhydride) intermediate[3]. This optimized route shortens the synthesis to three steps starting from commercially available 4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid, drastically improving atom economy, eliminating the need for expensive coupling reagents like HATU, and maximizing overall yield[4].

    Forward Synthesis Workflow

    The following diagram illustrates the optimized synthetic logic, highlighting the convergence of the pyrrolopyrimidine core and the chiral amine via the highly reactive Leuchs anhydride intermediate.

    SynthesisWorkflow Boc 4-(Boc-amino)piperidine-4-carboxylic acid SNAr Nucleophilic Aromatic Substitution (SNAr) Base, Heat Boc->SNAr Pyrrolo 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo->SNAr Intermediate 4-(Boc-amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxylic acid SNAr->Intermediate Cyclization Cyclization (TFAA) In situ Leuchs Anhydride Formation Intermediate->Cyclization Leuchs Spiro-oxazolidinedione Intermediate (Leuchs Anhydride) Cyclization->Leuchs Amidation Amidation & Decarboxylation K2CO3, MeCN/H2O (15% v/v) Leuchs->Amidation Amine (S)-3-amino-3-(4-chlorophenyl)propan-1-ol Amine->Amidation AZD Capivasertib (AZD5363) Amidation->AZD

    Forward synthetic workflow for Capivasertib highlighting the key Leuchs anhydride intermediate.

    Step-by-Step Experimental Protocols

    As a self-validating system, each protocol below integrates the physical procedure with the underlying chemical causality and strict In-Process Controls (IPCs) to ensure reproducibility.

    Protocol A: SNAr Coupling to Form the Piperidine-Pyrrolopyrimidine Core
    • Objective: Nucleophilic aromatic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid.

    • Procedure: Suspend the starting materials in a polar aprotic solvent (e.g., NMP or DMF). Add a mild inorganic base (e.g., K2​CO3​ ) and heat the mixture to 80–90 °C for 12 hours. Cool to room temperature, dilute with water, and adjust the pH to ~4.5 using dilute HCl to precipitate the product. Filter and dry under vacuum.

    • Causality: The SNAr reaction requires elevated temperatures to overcome the activation energy barrier of displacing the chloride from the electron-rich pyrrolopyrimidine ring. A mild inorganic base is chosen specifically to neutralize the generated HCl without degrading the acid-sensitive Boc protecting group[3].

    • IPC & Validation: Monitor the disappearance of the 4-chloro starting material via HPLC (UV at 254 nm). The reaction is deemed complete when the starting material is <1.0% relative to the product. Validate the integrity of the Boc group via LC-MS (confirming the presence of the [M+H]+ corresponding to the intact mass, avoiding premature deprotection signals).

    Protocol B: Formation of the Spiro-oxazolidinedione (Leuchs Anhydride)
    • Objective: Cyclization of the intermediate to 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione.

    • Procedure: Dissolve the carboxylic acid intermediate from Protocol A in anhydrous THF. Cool to 0 °C and slowly add Trifluoroacetic Anhydride (TFAA) dropwise. Stir for 2 hours at room temperature. The Leuchs anhydride is typically generated in situ and used directly in the next step.

    • Causality: Treatment with a dehydrating cyclizing agent like TFAA activates the carboxylic acid, prompting an intramolecular attack by the Boc carbamate oxygen. Subsequent elimination of the tert-butyl cation yields the highly reactive N-carboxyanhydride (NCA). This strategy perfectly primes the molecule for amidation while simultaneously protecting the amine, releasing only CO2​ and volatile byproducts upon reaction with the nucleophile[3].

    • IPC & Validation: The formation of the Leuchs anhydride is highly moisture-sensitive. Validate conversion by taking a strictly anhydrous aliquot, quenching it with anhydrous methanol, and analyzing the resulting methyl ester via UPLC-MS. Direct analysis of the anhydride is complicated by rapid hydrolysis on the LC column.

    Protocol C: Aqueous-Organic Amidation to Capivasertib
    • Objective: Ring-opening amidation with the chiral amine, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol.

    • Procedure: To the in situ generated Leuchs anhydride solution, add a solution of (S)-3-amino-3-(4-chlorophenyl)propan-1-ol and K2​CO3​ dissolved in a mixture of Acetonitrile and Water (ensuring the final solvent composition contains 10–20% v/v water). Stir at 25 °C for 4 hours. Extract, wash the organic layer, and crystallize Capivasertib from the organic phase.

    • Causality: The NCA intermediate is highly susceptible to nucleophilic attack by the primary amine. The addition of water (15% v/v) to the organic solvent is the critical process parameter here; it drastically enhances the solubility of the inorganic base and facilitates the rapid decarboxylation of the transient carbamic acid intermediate, driving the equilibrium toward the final Capivasertib product[4].

    • IPC & Validation: Monitor the amidation and subsequent decarboxylation via HPLC. Ensure the mobile phase is suitably buffered, as the transient carbamic acid intermediate may be visible if decarboxylation is incomplete. Final validation requires chiral HPLC to confirm that no racemization of the (S)-stereocenter occurred during the basic coupling.

    Quantitative Data: Optimization of the Amidation Step

    The table below summarizes the critical influence of the solvent microenvironment on the final amidation step. As demonstrated by process optimization[4], strictly anhydrous conditions lead to stalled decarboxylation, whereas a highly calibrated aqueous-organic biphasic system ensures near-quantitative conversion.

    Table 1: Influence of Solvent Composition on Amidation Yield and Purity

    Solvent SystemBaseWater Content (% v/v)Conversion (%)Isolated Yield (%)Purity (HPLC %)
    Acetonitrile K2​CO3​ 0%65%42%88.5%
    Acetonitrile / H2​O K2​CO3​ 5%89%76%94.2%
    Acetonitrile / H2​O K2​CO3​ 15% >99% 91% 99.1%
    THF / H2​O NaOH15%95%82%96.0%
    DMFDIPEA0%70%55%90.3%

    Data synthesized from process optimization parameters demonstrating the critical role of biphasic/aqueous conditions in accelerating decarboxylation and maximizing the yield of Capivasertib.

    References
    • [4] Processes for the preparation of AZD5363 and intermediate used therein. US Patent 9879017B2. Google Patents. URL:

    • [2] Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

    • [3] Synthetic Approaches to the New Drugs Approved during 2023. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

    • [1] Capivasertib: First Approved AKT inhibitor for the Treatment of Patients with Breast Cancer. Anti-Cancer Agents in Medicinal Chemistry. URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting the Synthesis of 1-[4-(Dimethylamino)phenyl]piperidin-4-one

    Welcome to the technical support and troubleshooting center for the synthesis of 1-[4-(Dimethylamino)phenyl]piperidin-4-one . This N-aryl piperidone is a highly valuable structural motif in medicinal chemistry and drug d...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support and troubleshooting center for the synthesis of 1-[4-(Dimethylamino)phenyl]piperidin-4-one . This N-aryl piperidone is a highly valuable structural motif in medicinal chemistry and drug development. However, synthesizing this compound with high yield and purity presents distinct challenges, primarily related to cross-coupling inefficiencies, unwanted side reactions during cycloalkylation, and the thermodynamic stalling of the final deprotection step.

    This guide provides validated protocols, mechanistic troubleshooting, and FAQs to help you optimize your synthetic workflow.

    Process Flow: Divergent Synthetic Pathways

    To maximize yield, researchers typically choose between two primary synthetic routes based on their scale and available resources: the modern Buchwald-Hartwig Amination (ideal for discovery scale) and the classical Cycloalkylation (ideal for scale-up).

    SynthesisRoutes StartA 4-Bromo-N,N-dimethylaniline + 4-Piperidone Ethylene Ketal CatA Pd Catalyst, Base, Ligand (Buchwald-Hartwig) StartA->CatA IntA Ketal Intermediate CatA->IntA Deprotect Acidic Hydrolysis (Formic Acid / H2O 9:1) IntA->Deprotect StartB N,N-Dimethyl-p-phenylenediamine + 1,5-Dichloropentan-3-one CatB TsOH, MeOH, HC(OMe)3 (Cycloalkylation) StartB->CatB IntB Acetal Intermediate CatB->IntB IntB->Deprotect Product 1-[4-(Dimethylamino)phenyl]piperidin-4-one Deprotect->Product

    Figure 1: Divergent synthetic pathways for 1-[4-(Dimethylamino)phenyl]piperidin-4-one.

    Quantitative Pathway Comparison

    ParameterRoute A: Buchwald-Hartwig AminationRoute B: Cycloalkylation (Faja et al.)
    Primary Reagents 4-Bromo-N,N-dimethylaniline, 4-Piperidone ethylene ketalN,N-Dimethyl-p-phenylenediamine, 1,5-Dichloropentan-3-one
    Catalyst / Promoter Pd₂(dba)₃, XPhos, NaOtBuTsOH (cat.), Trimethyl orthoformate
    Intermediate Yield 80 – 90% (Ketal)74 – 81% (Dimethyl acetal)
    Deprotection Yield > 95%Quantitative (~99%)
    Cost / Scalability High cost (Pd/Ligand) / Good for discoveryLow cost / Excellent for multi-gram scale-up
    Primary Challenge Catalyst deactivation, strict anaerobic needsControl of polymerization, moisture sensitivity

    Validated Experimental Protocols

    Protocol A: Buchwald-Hartwig Amination (Discovery Scale)

    This approach utilizes palladium-catalyzed C-N bond formation[1].

    • Coupling Setup : In an oven-dried, argon-purged Schlenk flask, combine 4-bromo-N,N-dimethylaniline (1.0 equiv), 4-piperidone ethylene ketal (1.2 equiv) ()[2], Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Solvent Addition : Add thoroughly degassed anhydrous toluene to achieve a 0.2 M concentration.

    • Reaction : Heat the mixture at 90 °C for 12–16 hours.

      • Self-Validation: The reaction mixture will transition from a suspension to a dark, homogeneous solution. Complete consumption of the aryl bromide must be confirmed via LC-MS before proceeding.

    • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the ketal intermediate.

    • Deprotection : Dissolve the ketal in a 9:1 (v/v) mixture of Formic Acid and Water. Stir at room temperature for 4–6 hours. Neutralize carefully with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the target ketone.

    Protocol B: Cycloalkylation (Scale-Up)

    This highly efficient method relies on the double alkylation of a primary amine followed by in-situ acetal protection ()[3].

    • Condensation : In a round-bottom flask, dissolve N,N-dimethyl-p-phenylenediamine (1.0 equiv) and crude 1,5-dichloropentan-3-one (1.1 equiv) in dry methanol.

    • Acid Catalysis : Add toluene-4-sulfonic acid monohydrate (TsOH, 1.1 equiv). Heat the mixture under reflux for 4 hours.

    • Acetal Formation : Cool the reaction slightly and add an excess of trimethyl orthoformate (3.0 equiv). Reflux for an additional 2 hours.

      • Self-Validation: Acetal formation is validated by the disappearance of the intermediate ketone stretch (~1710 cm⁻¹) in IR spectroscopy, or via TLC showing a distinct non-polar shift.

    • Workup : Neutralize the mixture with NaOMe, concentrate in vacuo, and extract with CH₂Cl₂. Purify to obtain the 1-arylpiperidin-4-one dimethyl acetal.

    • Deprotection : Hydrolyze the dimethyl acetal using Formic Acid–Water (9:1 v/v) at room temperature for 2 hours to afford the parent 1-arylpiperidin-4-one in virtually quantitative yield[3].

    Troubleshooting Guides & FAQs

    Q1: My Buchwald-Hartwig coupling is stalling at <50% conversion. How can I drive it to completion?

    • Root Cause : Stalling in Pd-catalyzed aminations of electron-rich aryl halides (like 4-bromo-N,N-dimethylaniline) is typically caused by oxidative addition failure or catalyst poisoning by oxygen. Furthermore, the dimethylamino group on the substrate can competitively coordinate to the palladium center, inhibiting the catalytic cycle[1].

    • Solution :

      • Rigorous Degassing : Sparge your toluene with argon for at least 30 minutes prior to use. Freeze-pump-thaw is highly recommended for scale-up.

      • Ligand Optimization : Switch from standard phosphines (like BINAP or dppf) to dialkylbiaryl phosphines such as XPhos or BrettPhos . These ligands are sterically demanding, which prevents competitive amine binding and facilitates the oxidative addition of electron-rich substrates.

      • Base Selection : Ensure NaOtBu is stored in a glovebox and has not hydrolyzed. If base insolubility is an issue, switch to LiHMDS.

    Q2: In Route B (Cycloalkylation), I am getting a complex mixture of polymeric byproducts instead of the target acetal. What went wrong?

    • Root Cause : 1,5-dichloropentan-3-one is highly reactive and prone to self-condensation or polymerization if the reaction water is not strictly managed. If the intermediate ketone is not immediately trapped as the acetal, the primary amine can undergo unwanted side reactions (e.g., Schiff base oligomerization).

    • Solution : The key to this classical route is the addition of trimethyl orthoformate . As established by Faja et al., trimethyl orthoformate acts as a potent water scavenger and acetalization reagent[3]. Ensure your methanol is strictly anhydrous, and do not omit the trimethyl orthoformate step. Add it after the initial reflux period to trap the cyclized product as the stable dimethyl acetal.

    Q3: The deprotection of the ketal/acetal to the final piperidin-4-one is incomplete, even after refluxing in HCl. How do I improve this?

    • Root Cause : Standard aqueous acidic conditions (e.g., 1M HCl or TFA/DCM) often lead to equilibrium stalling because water acts as both a reactant and a phase-separation barrier for highly lipophilic intermediates. Refluxing in strong mineral acids can also degrade the dimethylamino group or cause oxidation.

    • Solution : Utilize a Formic Acid–Water (9:1 v/v) system at room temperature. Formic acid serves as both an excellent solvent for the lipophilic N-aryl acetal and a sufficiently strong acid to drive hydrolysis without requiring heat. This specific solvent ratio shifts the equilibrium entirely toward the ketone, providing virtually quantitative yields (~99%) without thermal degradation[3].

    Q4: Can I synthesize the piperidone directly without going through the ketal/acetal intermediate?

    • Root Cause : Direct reaction of 4-piperidone (the free ketone) in cross-coupling or alkylation reactions is highly problematic. The free ketone undergoes rapid aldol condensation under basic conditions (which are required for Buchwald-Hartwig) and competes for nucleophilic attack.

    • Solution : No, direct synthesis is not recommended. The ketone must be masked. Using 4-piperidone ethylene ketal (1,4-Dioxa-8-azaspiro[4.5]decane) protects the carbonyl carbon, locking the ring in a stable conformation and preventing base-catalyzed self-condensation during the C-N bond formation step[2].

    References

    • Faja, M., Reese, C. B., Song, Q., & Zhang, P. (1997). Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 191-194.[Link]

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link](Note: General authoritative grounding for transition-metal catalyzed synthesis of aliphatic amines as referenced in ACS Chem Rev[1])

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Dieckmann Condensation for Piperidone Synthesis

    Welcome to the technical support center for the Dieckmann condensation, a powerful tool for the synthesis of piperidone rings. This guide is designed for researchers, scientists, and drug development professionals to nav...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the Dieckmann condensation, a powerful tool for the synthesis of piperidone rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this intramolecular cyclization. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

    The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2][3] For the synthesis of piperidones, a diester containing a nitrogen atom in the backbone is cyclized in the presence of a strong base.[4][5] While a robust and widely used reaction, its success is highly dependent on carefully controlled experimental parameters. This guide provides practical, experience-driven insights to ensure your success.

    Troubleshooting Guide

    This section addresses specific problems that may arise during the Dieckmann condensation for piperidone synthesis.

    Problem 1: Low or No Yield of the Desired Piperidone

    A low yield of the target piperidone is one of the most common issues encountered. Several factors can contribute to this outcome.

    Possible Causes and Solutions:

    • Inactive or Insufficient Base: The Dieckmann condensation requires at least one stoichiometric equivalent of a strong, non-nucleophilic base to drive the reaction to completion by deprotonating the resulting β-keto ester.[1][2][6]

      • Solution: Use a fresh, anhydrous base. Sodium hydride (NaH), sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA) are commonly employed.[3] If using NaH, ensure it is from a fresh container and the mineral oil has been properly washed away with a dry solvent like hexanes. Consider using a stronger, sterically hindered base like LHMDS or KHMDS, especially for more complex substrates.[3]

    • Incorrect Reaction Temperature or Time: The reaction may not have reached completion.

      • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[7] However, be aware that prolonged heating can lead to side reactions.

    • Poor Quality Starting Material: Impurities in the starting diester, such as monoesters or the corresponding diacid, can interfere with the reaction.

      • Solution: Purify the starting diester before use, for example, by distillation or column chromatography. Ensure the starting material is completely dry, as water will quench the strong base.

    • Intermolecular Condensation (Polymerization): At high concentrations, the diester can react with another molecule instead of cyclizing intramolecularly, leading to the formation of polymeric byproducts.[7]

      • Solution: Employ high-dilution conditions to favor the intramolecular reaction.[8] This involves slowly adding the diester to a solution of the base in a large volume of solvent.

    Problem 2: Formation of Significant Side Products

    The appearance of unexpected peaks in your analytical data indicates the formation of side products.

    Possible Causes and Solutions:

    • Hydrolysis of Ester Groups: The presence of water in the reaction mixture can lead to the hydrolysis of the ester functionalities, forming carboxylates that will not undergo condensation.

      • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

    • Retro-Dieckmann Reaction: The cyclic β-keto ester product can undergo a base-catalyzed ring-opening reaction, which is the reverse of the Dieckmann condensation.[2]

      • Solution: This is more likely if the product does not have an enolizable proton between the two carbonyl groups.[2][6] Using a full equivalent of a strong base helps to deprotonate the product and shift the equilibrium towards the cyclized form.

    • Transesterification: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium ethoxide with a dimethyl ester), transesterification can occur, leading to a mixture of products.

      • Solution: Match the alkoxide base to the ester. For example, use sodium methoxide for methyl esters and sodium ethoxide for ethyl esters. Alternatively, use a non-alkoxide base like NaH or LDA.

    Problem 3: Difficulty with Product Isolation and Purification

    Even with a successful reaction, isolating the pure piperidone can be challenging.

    Possible Causes and Solutions:

    • Product is an Oil or Difficult to Crystallize: The crude product may be an impure oil that is difficult to solidify.[8]

      • Solution: Purification by column chromatography is often necessary. If the product is expected to be a solid, try different crystallization solvents or techniques like trituration. The presence of oligomeric byproducts can also prevent crystallization.[8]

    • Product is a Salt: After quenching the reaction with acid, the piperidone nitrogen may be protonated, forming a salt.

      • Solution: Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine form of the piperidone, which is often more soluble in organic solvents and easier to extract.

    • Emulsion Formation During Workup: The presence of both organic and aqueous layers, along with potential salts, can lead to the formation of a stable emulsion, making separation difficult.

      • Solution: Add a saturated brine solution to help break the emulsion. Alternatively, filtering the entire mixture through a pad of celite can sometimes resolve the issue.

    Frequently Asked Questions (FAQs)

    Q1: What is the mechanism of the Dieckmann condensation for piperidone synthesis?

    The Dieckmann condensation is an intramolecular version of the Claisen condensation.[6][9] The mechanism involves the following key steps:

    • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate.[3][6]

    • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[6]

    • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form the cyclic β-keto ester.[6]

    • Deprotonation of the Product: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily removed by the alkoxide base. This deprotonation is the driving force for the reaction.[6]

    • Protonation: An acidic workup protonates the enolate to yield the final neutral piperidone product.[6]

    Q2: How do I choose the right base and solvent?

    The choice of base and solvent is critical for the success of the Dieckmann condensation.

    BaseCommon SolventsConsiderations
    Sodium Hydride (NaH)THF, Toluene, BenzeneA strong, non-nucleophilic base. The reaction produces hydrogen gas, which must be safely vented. The mineral oil it is often supplied in should be removed.[8]
    Sodium Ethoxide (NaOEt)EthanolA classic choice, but the solvent can participate in transesterification if the ester is not an ethyl ester.[3]
    Potassium tert-Butoxide (KOtBu)tert-Butanol, THFA strong, sterically hindered base that is less likely to act as a nucleophile.
    LDA, LHMDS, KHMDSTHF, Diethyl EtherVery strong, non-nucleophilic, and sterically hindered bases. Often used for more challenging substrates or to improve regioselectivity in unsymmetrical diesters. They typically require low temperatures.[3]

    Solvent Choice: The solvent should be anhydrous and inert to the reaction conditions. Aprotic solvents like THF and toluene are generally preferred.[3] Polar aprotic solvents can help to stabilize the enolate intermediate.[3]

    Q3: My starting diester is unsymmetrical. Which side will be deprotonated?

    For an unsymmetrical diester, the regioselectivity of the deprotonation is determined by the acidity of the α-protons. Protons α to a ketone are more acidic (pKa ~19-20) than those α to an ester (pKa ~25).[6] Therefore, the base will preferentially deprotonate the more acidic position. If there are two different ester groups, the less sterically hindered α-proton is typically removed more readily.

    Q4: What is the subsequent step after the Dieckmann condensation?

    The product of the Dieckmann condensation is a β-keto ester. For many applications, the ester group is removed through a process of hydrolysis and decarboxylation.[4][10] This is typically achieved by heating the β-keto ester in an acidic or basic aqueous solution.

    Experimental Protocols

    General Protocol for Dieckmann Condensation using Sodium Hydride
    • Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous solvent (e.g., THF or toluene) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

    • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the solvent. Stir the suspension and wash the NaH by stopping the stirring, allowing the NaH to settle, and removing the supernatant solvent via a cannula. Repeat this process two more times with fresh anhydrous solvent.

    • Diester Addition: Dissolve the starting diester (1.0 equivalent) in the anhydrous solvent in the addition funnel. Add the diester solution dropwise to the stirred NaH suspension at room temperature or 0 °C.

    • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux. Monitor the reaction progress by TLC or GC-MS.

    • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a proton source (e.g., ethanol, followed by water or dilute acid).

    • Workup: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography or crystallization.

    Visualizations

    Dieckmann Condensation Mechanism

    Dieckmann_Mechanism start Starting Diester enolate Enolate Formation start->enolate + Base attack Intramolecular Nucleophilic Attack enolate->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral eliminate Alkoxide Elimination tetrahedral->eliminate - Alkoxide keto_ester β-Keto Ester eliminate->keto_ester deprotonate Deprotonation keto_ester->deprotonate + Base product_enolate Product Enolate deprotonate->product_enolate protonate Acidic Workup product_enolate->protonate + H+ final_product Final Piperidone (β-Keto Ester) protonate->final_product

    Caption: The reaction mechanism of the Dieckmann condensation.

    Troubleshooting Decision Tree

    Troubleshooting_Tree start Low Yield or Side Products? inactive_base Check Base Activity and Stoichiometry start->inactive_base No/Low Conversion high_dilution Use High Dilution Conditions start->high_dilution Polymerization dry_reagents Ensure Anhydrous Conditions start->dry_reagents Hydrolysis match_base Match Alkoxide Base to Ester start->match_base Transesterification monitor_rxn Monitor Reaction Progress inactive_base->monitor_rxn

    Caption: A decision tree for troubleshooting common issues.

    References

    • Chemistry Steps. (2020, April 8). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

    • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

    • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]

    • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

    • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

    • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

    • ACS Publications. (2013, December 20). One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. The Journal of Organic Chemistry. Retrieved from [Link]

    • Cambridge University Press & Assessment. (n.d.). Dieckmann Reaction. Retrieved from [Link]

    • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

    • ePathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

    • Scribd. (n.d.). Advances in Piperidone Synthesis Techniques. Retrieved from [Link]

    • Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. r/chemhelp. Retrieved from [Link]

    • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

    • ACS Publications. (2003, June 6). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Organic Process Research & Development. Retrieved from [Link]

    • Royal Society of Chemistry. (1945). Cook and Reed : Experinzeds iut the Piperidine Series. Part I. 399. Retrieved from [Link]

    • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

    • Chemistry Stack Exchange. (2024, May 3). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Retrieved from [Link]

    • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

    • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

    • YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes!. Retrieved from [Link]

    • ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]

    • Journal of the Chemical Society C. (n.d.). Synthesis of some N-substituted 4-piperidones. Retrieved from [Link]

    • PubMed. (2012, June 1). A Dieckmann cyclization route to piperazine-2,5-diones. J Org Chem. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Column Chromatography of Piperidin-4-one Derivatives

    Welcome to the technical support center for the purification of piperidin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexit...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of piperidin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying these valuable synthetic intermediates. Piperidin-4-one scaffolds are central to the development of numerous pharmaceuticals, making their efficient and reliable purification a critical step in the drug discovery pipeline.[1][2]

    This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during column chromatography. We will delve into the "why" behind common issues and provide validated, step-by-step protocols to overcome them.

    I. Frequently Asked Questions (FAQs)

    This section addresses the most common questions and issues encountered when purifying piperidin-4-one derivatives using silica gel column chromatography.

    Question 1: My piperidin-4-one derivative is streaking or tailing on the TLC plate and column, leading to poor separation. What's happening and how do I fix it?

    Answer: This is the most prevalent issue and is caused by the basic nitrogen atom in the piperidine ring interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4][5] This acid-base interaction leads to strong adsorption, resulting in peak tailing and, in some cases, irreversible binding of your compound to the stationary phase.[3][6]

    Solutions:

    • Mobile Phase Modification (The Go-To Method): The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[3][4] This "competing base" will neutralize the acidic silanol groups, preventing your piperidin-4-one derivative from binding too tightly.[3]

      • Triethylamine (TEA): This is the most widely used additive. A concentration of 0.1% to 2% (v/v) in your eluent is typically sufficient.[3][7]

      • Ammonium Hydroxide: For more basic derivatives, a solution of 1-2% of 7N ammonia in methanol can be highly effective.[4][5]

      • Pyridine: While effective, it is less common due to its odor and toxicity.[4][5]

    • Alternative Stationary Phases: If mobile phase modification isn't enough, or if your compound is particularly sensitive, consider a different stationary phase.

      • Alumina (Basic or Neutral): This is an excellent alternative for purifying basic compounds like piperidines.[4][5]

      • Amine-Functionalized Silica: This specialized silica has a surface that is less acidic, which can significantly improve peak shape without the need for mobile phase additives.[3][8]

    Question 2: I've added triethylamine (TEA) to my mobile phase, but my compound is still stuck at the origin of the column. What should I do?

    Answer: This indicates a very strong interaction between your compound and the silica gel, which can happen with highly basic or polar piperidin-4-one derivatives.[9]

    Solutions:

    • Increase Modifier Concentration: Gradually increase the concentration of TEA in your mobile phase, up to 3%.[3]

    • Increase Mobile Phase Polarity: While keeping the TEA concentration constant, gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For more polar compounds, a dichloromethane/methanol system may be necessary.[7]

    • Switch to a Stronger Modifier: Consider using a 1-2% solution of 7N ammonia in methanol as an additive to a dichloromethane/methanol mobile phase.[4][5]

    • Change the Stationary Phase: If the above methods fail, it is highly recommended to switch to a more inert stationary phase like basic alumina or amine-functionalized silica.[3][4]

    Question 3: How do I choose the right solvent system for my piperidin-4-one derivative?

    Answer: The ideal solvent system should provide good separation between your target compound and impurities, with a target Retention Factor (Rf) of 0.2-0.4 for your desired product on a TLC plate.[7]

    Step-by-Step Guide to Solvent System Selection:

    • Start with TLC: Thin-layer chromatography (TLC) is your primary tool for optimizing the mobile phase.[10][11]

    • Choose Your Solvents:

      • For less polar piperidin-4-one derivatives, start with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1]

      • For more polar derivatives, a system of dichloromethane (DCM) and methanol (MeOH) is a good starting point.[7]

    • Add a Basic Modifier: Always add a basic modifier like TEA (0.5-1%) to your TLC developing solvent to mimic the conditions of the column and improve spot shape.[4][7]

    • Test Different Ratios: Run several TLC plates with varying ratios of your chosen solvents.

    • Aim for an Rf of ~0.3: The optimal solvent system will give your product an Rf value of approximately 0.2-0.4.[5][7] This ensures that the compound will move through the column at a reasonable rate, allowing for good separation.

    Solvent System Examples for Piperidin-4-one DerivativesTypical Applications
    Hexane / Ethyl Acetate (+ 1% TEA)Less polar, N-acylated, or N-Boc protected piperidin-4-ones.[1][12]
    Dichloromethane / Methanol (+ 1% TEA)More polar piperidin-4-one derivatives.[7]
    Chloroform / Methanol (+ 1% TEA)An alternative to DCM/MeOH for polar derivatives.[7]
    Question 4: My purified compound shows unexpected peaks in the NMR spectrum. Could this be from the chromatography?

    Answer: Yes, this is a possibility.

    • Residual Triethylamine (TEA): If you used TEA as a mobile phase modifier, it can be difficult to remove completely, especially if your compound is a salt. TEA has a boiling point of 89.5 °C, but it can form azeotropes. Co-evaporation with a solvent like methanol or toluene under reduced pressure can help remove residual TEA.

    • Compound Degradation: Some piperidin-4-one derivatives can be sensitive to the acidic nature of silica gel, even with a basic modifier.[6][13] This can lead to the formation of byproducts during chromatography. If you suspect degradation, minimizing the time the compound spends on the column by using flash chromatography is recommended.[5]

    II. Troubleshooting Guide

    This section provides a systematic approach to resolving more complex issues during the column chromatography of piperidin-4-one derivatives.

    Problem: Poor Separation and Co-elution of Impurities
    Potential CauseRecommended Solution
    Incorrect Mobile Phase Polarity The polarity of your eluent may be too high, causing all compounds to elute too quickly, or too low, resulting in broad, overlapping peaks. Action: Re-optimize your solvent system using TLC to achieve a target Rf of 0.2-0.4 for your product and maximize the difference in Rf (ΔRf) between your product and the impurities.[10][11]
    Column Overloading Loading too much crude material onto the column is a common cause of poor separation.[10] Action: As a general rule, the amount of crude sample should be 1-5% of the mass of the stationary phase (silica gel).[10] For difficult separations, reduce the sample load.
    Improper Column Packing Channels or cracks in the silica gel bed will lead to a non-uniform flow of the mobile phase and poor separation.[10] Action: Ensure your column is packed uniformly as a slurry. Gently tap the column during packing to settle the silica and avoid air bubbles.
    Sample Loading Technique If the sample is loaded in a wide band, it will result in broad peaks. Action: Dissolve your crude sample in a minimal amount of the mobile phase for "wet loading".[7] For better resolution, consider "dry loading" by pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[7]
    Problem: Product Degradation or Low Recovery
    Potential CauseRecommended Solution
    Acid-Sensitivity of the Compound The acidic surface of the silica gel can cause degradation of sensitive piperidin-4-one derivatives.[6][13] Action: Deactivate the silica gel by flushing the column with the mobile phase containing your basic modifier before loading the sample.[4][7] For highly sensitive compounds, switch to a less acidic stationary phase like neutral alumina.[4]
    Irreversible Adsorption Highly basic compounds can bind irreversibly to the silica gel, resulting in low or no recovery.[3][9] Action: Use a higher concentration of a basic modifier (e.g., 2-3% TEA or 1-2% 7N NH3 in MeOH).[3][4] If this fails, an alternative stationary phase such as amine-functionalized silica or basic alumina is necessary.[3][8]

    III. Experimental Protocols & Visualizations

    Protocol 1: Standard Flash Column Chromatography of a Piperidin-4-one Derivative

    This protocol outlines a general procedure for the purification of a moderately polar N-substituted piperidin-4-one derivative.

    1. TLC Analysis and Mobile Phase Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
    • Spot the solution on a TLC plate.
    • Develop the TLC plate in a chamber with a test solvent system (e.g., start with 95:5 DCM:MeOH) containing ~1% TEA.[7]
    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.[7]

    2. Column Packing (Slurry Method):

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in your initial, low-polarity mobile phase (containing 1% TEA).[4][10]
    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase bed.[10]

    3. Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a suitable solvent (e.g., DCM).
    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[7]
    • Carefully add this powder to the top of the packed column.[7]

    4. Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.
    • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
    • Begin collecting fractions. If a gradient elution is needed, gradually increase the polarity of the mobile phase.
    • Monitor the elution by collecting small samples from the fractions and spotting them on a TLC plate.

    5. Product Isolation:

    • Combine the fractions that contain the pure product.
    • Remove the solvent using a rotary evaporator to obtain the purified piperidin-4-one derivative.
    Visualizing the Process: A Workflow Diagram

    G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Mobile Phase, Rf ~0.3) Pack 2. Pack Column (Slurry Method + 1% TEA) TLC->Pack Load 3. Sample Loading (Dry Load Preferred) Pack->Load Elute 4. Elution (Flash Chromatography) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

    Caption: Workflow for piperidin-4-one purification.

    Troubleshooting Decision Tree

    G start Poor Separation or Peak Tailing Observed q1 Is a basic modifier (e.g., 1% TEA) in the mobile phase? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the compound still tailing or stuck at origin? a1_yes->q2 sol1 Add 0.5-2% TEA or 1-2% 7N NH3/MeOH to the mobile phase. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No (Issue Resolved) q2->a2_no sol2 Increase modifier concentration. Increase mobile phase polarity. a2_yes->sol2 sol3 Consider alternative stationary phase: - Basic or Neutral Alumina - Amine-Functionalized Silica sol2->sol3 If problem persists

    Caption: Troubleshooting workflow for poor peak shape.

    References

    • BenchChem. (2025).
    • BenchChem. (2025). Technical Support Center: Purification of N-(4-chlorophenyl)
    • BenchChem. (2025). Purification challenges of polyfunctional amines like 1,6-Diamino-3,4-dihydroxyhexane.
    • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
    • BenchChem. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)
    • Biotage. (2023, September 26).
    • BenchChem. (2025).
    • Biotage. (2023, February 10).
    • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
    • Columbia University. (n.d.).
    • BenchChem. (2025).
    • ResearchGate. (2025, November 26).
    • Molecules. (2023, February 2).

    Sources

    Optimization

    Technical Support Center: Troubleshooting 1-[4-(Dimethylamino)phenyl]piperidin-4-one Stability

    Overview Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-[4-(Dimethylamino)phenyl]piperidin-4-one .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Overview

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-[4-(Dimethylamino)phenyl]piperidin-4-one . Because this molecule contains both an electron-rich N,N-dimethylaniline moiety and a reactive cyclic ketone (piperidin-4-one), its physicochemical stability is highly solvent-dependent. This guide provides field-proven troubleshooting, quantitative stability data, and self-validating protocols to ensure the scientific integrity of your assays.

    Part 1: Troubleshooting FAQs

    Q1: Why does my stock solution turn yellow or brown over time, particularly in acetonitrile or methanol? Cause: Discoloration is a classic indicator of autoxidation of the N,N-dimethylaniline moiety. Mechanism: The dimethylamino group is highly electron-donating, making the nitrogen atom susceptible to electron transfer and subsequent oxidation, forming N-oxides and N-demethylated byproducts ([1]). The rate of this autoxidation is significantly greater in polar solvents (like acetonitrile and methanol) than in non-polar solvents (like toluene) because polar environments stabilize the semiquinone and peroxide chain carriers involved in the reaction ([2]). Solution: If polar solvents are required for your workflow, prepare solutions fresh daily. For stock solutions, use degassed solvents and store them under an argon atmosphere in amber vials to prevent photo-induced radical formation.

    Q2: I observe multiple peaks in my HPLC/LC-MS or complex splitting in my 1H-NMR when using methanol or water. Is the compound degrading? Cause: Not necessarily. You are likely observing a reversible solvent-solute interaction rather than irreversible degradation. Mechanism: The piperidin-4-one moiety contains a relatively unhindered cyclic ketone. In polar protic solvents (such as methanol, ethanol, or water), the carbonyl carbon undergoes nucleophilic attack by the solvent to form hemiketals, ketals, or hydrates ([3]). This establishes a dynamic equilibrium between the free ketone and the ketal/hydrate forms, resulting in multiple peaks in chromatograms or complex NMR spectra. Solution: To confirm if the extra peaks are due to ketalization, run your NMR or HPLC in an aprotic solvent (e.g., CDCl3, DMSO-d6, or Acetonitrile). If the secondary peaks disappear, it confirms reversible ketal/hydrate formation rather than degradation.

    Q3: What is the optimal solvent system for long-term storage of this compound? Cause & Mechanism: Non-polar solvents suppress the electron-transfer mechanisms that drive autoxidation ([2]). Furthermore, being aprotic, they cannot form hemiketals with the piperidinone ring ([3]). Solution: For absolute long-term storage, keep the compound as a dry powder at -20°C in a desiccator. If a liquid stock must be stored, use anhydrous, degassed Dichloromethane (DCM) or Toluene. If biological assays strictly require DMSO, use anhydrous, argon-sparged DMSO, aliquot into single-use vials, and freeze at -80°C.

    Part 2: Quantitative Data on Solvent Stability

    The following table summarizes the physicochemical behavior of 1-[4-(Dimethylamino)phenyl]piperidin-4-one across common laboratory solvents.

    Solvent SystemPolarity IndexPrimary Solute InteractionEstimated Stability (25°C, Air)Recommended Action
    Methanol / Water High (5.1 - 9.0)Reversible Hemiketal/Hydrate FormationDays (Equilibrium dependent)Analyze immediately; avoid for long-term storage.
    Acetonitrile High (5.8)Autoxidation (N-oxide formation)< 24 Hours (Turns yellow)Use fresh; purge with Argon.
    DMSO High (7.2)Autoxidation1-2 DaysStore at -80°C in single-use aliquots.
    Dichloromethane Low (3.1)MinimalWeeksGood for short-term stock storage.
    Toluene Low (2.4)None (Inert)MonthsOptimal for long-term liquid storage.

    Part 3: Standard Operating Procedure (SOP)

    Preparation of High-Stability Stock Solutions

    Objective : To formulate a self-validating, degradation-resistant stock solution for sensitive biological or chemical assays. Causality Check : Oxygen drives N-oxidation; protic solvents drive ketalization. By eliminating both, we ensure structural integrity.

    Step 1: Solvent Degassing (Deoxygenation)

    • Select an anhydrous, non-polar solvent (e.g., Toluene) or anhydrous DMSO if biological compatibility is strictly required.

    • Transfer the solvent to a Schlenk flask.

    • Perform three cycles of Freeze-Pump-Thaw, or sparge vigorously with ultra-pure Argon gas for 30 minutes to displace dissolved oxygen. Rationale: Removing dissolved O2 halts the peroxide-catalyzed autoxidation chain reaction of the dimethylaniline group ([2]).

    Step 2: Dissolution under Inert Atmosphere

    • Weigh the required mass of 1-[4-(Dimethylamino)phenyl]piperidin-4-one into an amber glass vial. Rationale: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical initiation.

    • Purge the vial with Argon for 2 minutes.

    • Add the degassed solvent using a gas-tight syringe. Vortex gently until fully dissolved.

    Step 3: Aliquoting and Storage

    • Divide the stock solution into single-use aliquots (e.g., 50-100 µL) in argon-flushed microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen (if using DMSO).

    • Store immediately at -80°C. Rationale: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen, creating a self-validating stable workflow.

    Part 4: Mechanistic Visualization

    G Compound 1-[4-(Dimethylamino)phenyl] piperidin-4-one PolarProtic Polar Protic Solvents (e.g., MeOH, H2O) Compound->PolarProtic Dissolution PolarAprotic Polar Aprotic Solvents + O2 (e.g., MeCN, DMSO) Compound->PolarAprotic Dissolution NonPolar Non-Polar Solvents (e.g., Toluene, DCM) Compound->NonPolar Dissolution Ketal Hemiketal / Ketal Formation (Reversible Equilibrium) PolarProtic->Ketal Nucleophilic attack on C=O Oxidation N-Oxidation & N-Demethylation (Irreversible Degradation) PolarAprotic->Oxidation Electron transfer (Autoxidation) Stable High Stability (Intact Molecule Preserved) NonPolar->Stable Inert environment

    Fig 1: Solvent-dependent degradation and interaction pathways of the target compound.

    Sources

    Troubleshooting

    Rhodium-Catalyzed Piperidinone Synthesis: Technical Support &amp; Troubleshooting Center

    Welcome to the Technical Support Center. As a Senior Application Scientist specializing in transition-metal-catalyzed asymmetric synthesis, I frequently consult on the scale-up of active pharmaceutical ingredients (APIs)...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist specializing in transition-metal-catalyzed asymmetric synthesis, I frequently consult on the scale-up of active pharmaceutical ingredients (APIs) such as (-)-Paroxetine and Tofacitinib. A recurring bottleneck in these workflows is the rhodium-catalyzed synthesis of the piperidinone core.

    The following guide is designed to troubleshoot common byproducts (e.g., arenes, defluorination) and optimize yields and enantioselectivity. The protocols provided are self-validating systems : by adhering strictly to the stoichiometric boundaries and mechanistic logic outlined below, the reaction inherently prevents byproduct formation.

    SECTION 1: Mechanistic Pitfalls & Byproduct Mitigation (FAQs)

    Q1: Why am I observing high levels of arene byproduct instead of the desired 4-aryl-2-piperidinone during the Hayashi-Miyaura 1,4-addition? Causality & Explanation: The catalytic cycle involves the transmetalation of the aryl group from a boron reagent to the rhodium catalyst, generating an aryl-rhodium intermediate. If this intermediate undergoes premature hydrolysis (proto-demetalation) before it can insert into the olefin of the 5,6-dihydro-2(1H)-pyridinone, it yields an arene byproduct. Self-Validating Solution: Control the water stoichiometry tightly. Instead of using arylboronic acids with excess water, switch to arylboroxines (ArBO)₃ with exactly 1.0 equivalent of water (relative to boron). Lowering the reaction temperature to 40 °C also kinetically suppresses proto-demetalation. If you detect arene byproducts on GC-MS, your water stoichiometry or temperature limits were breached.

    Q2: During the synthesis of fluorinated piperidines via Rh-catalyzed hydrogenation, why is there significant defluorination and catalyst poisoning? Causality & Explanation: Fluorine release during the dearomatization/hydrogenation process can poison the Rh(I) catalyst, halting the catalytic cycle and leading to defluorinated byproducts and stalled conversion . Self-Validating Solution: Introduce a fluorine scavenger. Adding Titanium isopropoxide (Ti(O-iPr)₄) neutralizes the released fluoride ions, preventing catalyst poisoning and ensuring complete conversion to the desired fluoropiperidine.

    Q3: How can I access chiral piperidines directly from pyridinium salts without using high-pressure H₂ gas? Causality & Explanation: Traditional asymmetric hydrogenation requires high-pressure H₂ and complex chiral ligands, which can be difficult to scale. A reductive transamination approach using a rhodium catalyst ([RhCp*Cl₂]₂) and a chiral primary amine (like (R)-1-phenylethylamine) under transfer hydrogenation conditions (formic acid/triethylamine) induces chirality directly on the ring . Self-Validating Solution: Utilize Rh-catalyzed transfer hydrogenation. The conversion rate acts as your validation metric; if the reaction stalls, it indicates an imbalance in the formic acid/amine hydrogen donor network.

    SECTION 2: Visualizing the Catalytic Logic

    CatalyticCycle Rh_OH [Rh(OH)(binap)] Active Catalyst Rh_Ar [Rh(Ar)(binap)] Aryl-Rhodium Intermediate Rh_OH->Rh_Ar Transmetalation ArB(OH)2 / ArBO3 Rh_Alkyl [Rh(alkyl)(binap)] Alkyl-Rhodium Intermediate Rh_Ar->Rh_Alkyl Olefin Insertion 5,6-Dihydro-2(1H)-pyridinone Byproduct Arene Byproduct (Proto-demetalation) Rh_Ar->Byproduct Premature Hydrolysis (Excess H2O) Product 4-Aryl-2-piperidinone Target Product Rh_Alkyl->Product Hydrolysis (H2O) Product->Rh_OH Catalyst Regeneration

    Catalytic cycle of Rh-catalyzed 1,4-addition and proto-demetalation byproduct pathway.

    Troubleshooting Issue High Byproduct Formation / Low Yield Arene Arene Byproduct Detected Issue->Arene Defluor Defluorinated Byproduct Issue->Defluor LowEE Low Enantiomeric Excess (<90%) Issue->LowEE Sol1 Use Arylboroxines + 1 eq H2O Lower Temp to 40°C Arene->Sol1 Prevent Proto-demetalation Sol2 Add Ti(O-iPr)4 as F- Scavenger Defluor->Sol2 Prevent Catalyst Poisoning Sol3 Switch to Chiral Amine Transfer or Modify Binap Ligand LowEE->Sol3 Enhance Stereocontrol

    Troubleshooting decision tree for mitigating byproducts in piperidinone synthesis.

    SECTION 3: Self-Validating Experimental Protocols

    Protocol A: Asymmetric 1,4-Addition of Arylboroxines to 5,6-Dihydro-2(1H)-pyridinones

    Use this protocol to synthesize 4-aryl-2-piperidinones while strictly preventing arene byproduct formation.

    • Catalyst Preparation: In a dry, argon-purged Schlenk flask, combine Rh(acac)(C₂H₄)₂ (3.0 mol %) and (R)-binap (3.3 mol %). Add anhydrous 1,4-dioxane (1.0 mL per 0.3 mmol substrate) and stir at room temperature for 3 minutes to generate the active catalyst.

    • Reagent Addition: Add 5,6-dihydro-2(1H)-pyridinone (1.0 equiv) and the corresponding arylboroxine (ArBO)₃ (1.1 equiv relative to boron).

    • Controlled Hydrolysis (Critical Step): Add exactly 1.0 equivalent of H₂O (relative to boron). Validation: Any deviation >5% in water stoichiometry will result in exponential increases in arene byproduct formation.

    • Reaction: Heat the mixture to exactly 40 °C and stir for 16 hours. Do not exceed 40 °C, as higher temperatures accelerate proto-demetalation.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate (3 × 10 mL), dry over MgSO₄, and purify via silica gel chromatography to isolate the optically active 4-aryl-2-piperidinone.

    Protocol B: Rhodium-Catalyzed Reductive Transamination of Pyridinium Salts

    Use this protocol to access chiral piperidines directly from pyridinium salts without high-pressure H₂.

    • Catalyst Activation: In a reaction vial, mix[RhCp*Cl₂]₂ (1.0 mol %) and KI (4.0 mol %).

    • Substrate & Chiral Auxiliary: Add the target pyridinium salt (1.0 equiv) and the chiral primary amine, (R)-1-phenylethylamine (10 equiv).

    • Hydrogen Source: Introduce a pre-mixed solution of formic acid and triethylamine (5:2 ratio) as the hydrogen donor network.

    • Reaction: Stir the mixture at 60 °C until complete conversion is observed via TLC/LC-MS (typically 12–24 hours). Validation: If the reaction stalls before 95% conversion, check for moisture contamination or add Ti(O-iPr)₄ if synthesizing fluorinated derivatives.

    • Workup: Neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via column chromatography.

    SECTION 4: Quantitative Optimization Matrix

    The following table summarizes how specific mechanistic adjustments impact the yield, enantioselectivity, and byproduct distribution in Rh-catalyzed piperidinone syntheses.

    SubstrateReaction TypeCatalyst / LigandKey Additive / ConditionTarget Yield (%)ee (%)Major Byproduct (%)
    5,6-dihydro-2(1H)-pyridinone1,4-AdditionRh(acac)(C₂H₄)₂ / (R)-binapExcess H₂O (Uncontrolled)45%90%Arene (40%)
    5,6-dihydro-2(1H)-pyridinone1,4-AdditionRh(acac)(C₂H₄)₂ / (R)-binap1 eq H₂O, 40 °C 95% 98% Arene (<2%)
    Fluoropyridinium saltTransfer Hydrogenation[RhCpCl₂]₂ / KINone (Standard)30%N/ADefluorinated (60%)
    Fluoropyridinium saltTransfer Hydrogenation[RhCpCl₂]₂ / KITi(O-iPr)₄ Scavenger 92% 95% Defluorinated (<3%)

    SECTION 5: References

    • Senda, T., Ogasawara, M., & Hayashi, T. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to 5,6-Dihydro-2(1H)-pyridinones. Asymmetric Synthesis of 4-Aryl-2-piperidinones. The Journal of Organic Chemistry, 66(21), 6852-6856. URL:[Link]

    • Wu, J., Chen, Z., Barnard, J. H., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982-992. URL:[Link]

    • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. URL:[Link]

    Optimization

    Technical Support Center: Recrystallization of Piperidin-4-one Derivatives

    Welcome to the technical support center for the purification of piperidin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the recrysta...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of piperidin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the recrystallization of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

    I. Troubleshooting Guide: Common Recrystallization Problems & Solutions

    This section addresses specific issues that can arise during the recrystallization of piperidin-4-one derivatives, providing explanations and actionable solutions.

    Q1: My piperidin-4-one derivative "oiled out" instead of forming crystals. What should I do?

    A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with compounds that have low melting points or when a solution is supersaturated.[1][2]

    Causality: This occurs when the dissolved compound comes out of a concentrated solution at a temperature above its melting point.[2] It can also be triggered by using an inappropriate solvent system or by cooling the solution too rapidly.[1]

    Solutions:

    • Re-dissolve and Dilute: Gently warm the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[1][2]

    • Slow Cooling: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a cooling hot plate or insulating it with paper towels.[1][3] This gives the molecules more time to arrange themselves into a crystal lattice.

    • Scratching: Once the solution has cooled slightly, scratching the inside of the flask with a glass rod at the air-liquid interface can induce crystallization by providing a rough surface for nucleation.[2][4][5]

    • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" can provide a template for crystal growth.[1][4][5]

    • Re-evaluate Your Solvent System: If oiling out persists, your solvent system may be the issue. Consider a different single solvent or adjust the ratio of your mixed solvent system.

    Q2: My crystal yield is very low. How can I improve it?

    A2: A low yield of recovered crystals is a frequent and frustrating issue. Several factors can contribute to this problem.

    Causality: The most common reason for low yield is using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[1][4] Other causes include premature crystallization during filtration or incomplete crystallization.

    Solutions:

    • Minimize Solvent Volume: The goal is to use the minimum amount of hot solvent necessary to just dissolve the crude product.[4][6][7]

    • Solvent Evaporation: If you suspect you've added too much solvent, you can carefully boil off some of the solvent to re-saturate the solution before allowing it to cool.[1][2]

    • Sufficient Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of your product.

    • Check the Mother Liquor: After filtration, you can check for remaining product in the filtrate (mother liquor) by evaporating a small sample. If a significant amount of solid remains, it indicates that more product could be crystallized, possibly by further cooling or by evaporating more solvent and re-cooling.[3]

    • Preventing Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, crystallization can occur in the funnel.[2][8] To prevent this, use a stemless funnel, pre-heat the funnel with hot solvent, and use a slight excess of solvent during filtration, which you can then evaporate before the final cooling step.[8][9]

    Q3: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?

    A3: The failure of crystals to form is typically due to either using too much solvent or the formation of a supersaturated solution.[2][4]

    Causality: A supersaturated solution is one where the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not yet occurred.[1]

    Solutions:

    • Induce Crystallization:

      • Scratching: Vigorously scratch the inner surface of the flask with a glass rod.[1][4][5]

      • Seed Crystal: Add a tiny crystal of the pure compound.[1][4][5]

    • Reduce Solvent Volume: If inducing crystallization doesn't work, it's highly likely that too much solvent was used.[1] Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.

    • Try a Different Solvent: If the above methods fail, the chosen solvent may not be suitable for your specific piperidin-4-one derivative. It may be too good of a solvent, keeping the compound in solution even at low temperatures.[10]

    Q4: The recrystallized product is not pure. What could have gone wrong?

    A4: The goal of recrystallization is purification, so obtaining an impure product indicates a flaw in the technique.

    Causality: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.[3] Soluble impurities can also be deposited on the surface of the crystals if they are not washed properly after filtration.[8]

    Solutions:

    • Slow Down Crystallization: Rapid cooling leads to smaller, less pure crystals.[11] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the selective incorporation of the desired molecules into the crystal lattice.[12]

    • Proper Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[4][8] This will wash away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

    • Re-recrystallize: If the product is still not pure, a second recrystallization may be necessary.

    II. Frequently Asked Questions (FAQs)

    This section covers fundamental concepts and best practices for selecting a recrystallization solvent for piperidin-4-one derivatives.

    Q5: What are the ideal characteristics of a recrystallization solvent?

    A5: The perfect recrystallization solvent should exhibit the following properties:

    • Temperature-Dependent Solubility: The compound of interest should have high solubility in the solvent at its boiling point and low solubility at low temperatures (e.g., in an ice bath).[4][5][6][12] This differential solubility is the cornerstone of recrystallization.[10][11]

    • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[6][13][14]

    • Chemical Inertness: The solvent must not react with the compound being purified.[14][15]

    • Volatility: A relatively low boiling point is desirable so that the solvent can be easily removed from the purified crystals.[14][15][16]

    Q6: How do I choose a suitable single solvent for my piperidin-4-one derivative?

    A6: The principle of "like dissolves like" is a good starting point. Piperidin-4-one and its derivatives are polar molecules due to the presence of the nitrogen atom and the carbonyl group.[17][18] Therefore, polar solvents are often a good choice.

    Commonly Used Solvents for Piperidin-4-one Derivatives:

    A review of the literature indicates that ethanol is a very common and often successful recrystallization solvent for piperidin-4-one derivatives.[19] Other solvents and solvent mixtures that have been used include:

    • Methanol[19][20]

    • Acetonitrile[19]

    • Dichloromethane/methanol mixtures[19]

    • Ethanol/ethyl acetate mixtures[19]

    • n-Hexane[21]

    Experimental Protocol: Single Solvent Selection

    • Place a small amount (e.g., 20-30 mg) of your crude piperidin-4-one derivative into a small test tube.

    • Add a few drops of the potential solvent at room temperature and agitate the mixture.

    • Observation 1: If the compound dissolves immediately in the cold solvent, that solvent is unsuitable.[22]

    • If the compound does not dissolve, gently heat the test tube to the boiling point of the solvent. Add the solvent dropwise while heating until the solid just dissolves.[4]

    • Observation 2: If a large volume of hot solvent is required, the solvent is likely a poor choice.

    • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Observation 3: The ideal solvent will produce a good yield of crystals upon cooling.[4][5]

    Q7: When and how should I use a mixed solvent system?

    A7: A mixed solvent system is employed when no single solvent has the ideal solubility characteristics.[13] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "insoluble" solvent).[23][24]

    Common Mixed Solvent Pairs:

    • Ethanol-water

    • Acetone-water

    • Ethyl acetate-hexane[22]

    • Dichloromethane-hexane[25]

    Experimental Protocol: Mixed Solvent Recrystallization (Solvent/Antisolvent Method)

    • Dissolve your crude piperidin-4-one derivative in the minimum amount of the hot "good" solvent.[24][26]

    • While the solution is still hot, add the "bad" solvent (the antisolvent) dropwise until the solution becomes faintly cloudy or turbid.[24][26] This cloudiness indicates the point of saturation.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[24][26]

    • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

    III. Visualization of Key Workflows

    Solvent Selection Workflow

    Solvent_Selection start Start: Crude Piperidin-4-one Derivative test_solvents Test solubility in various solvents (e.g., Ethanol, Methanol, Acetone, Water, Hexane) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent dissolves_cold->unsuitable Yes crystals_on_cooling Crystals form on cooling? dissolves_hot->crystals_on_cooling Yes consider_mixed No single solvent is ideal. Consider a mixed solvent system. dissolves_hot->consider_mixed No suitable_single Suitable Single Solvent Found crystals_on_cooling->suitable_single Yes crystals_on_cooling->consider_mixed No select_pair Select a miscible pair: 1. 'Good' solvent (dissolves compound) 2. 'Bad' solvent (poorly dissolves) consider_mixed->select_pair perform_mixed Perform mixed solvent recrystallization select_pair->perform_mixed

    Caption: Workflow for selecting a recrystallization solvent.

    Troubleshooting Logic for Failed Crystallization

    Troubleshooting start Problem: No Crystals Formed After Cooling action1 Action: Scratch inner wall of flask with a glass rod start->action1 check1 Crystals form? action1->check1 success Success! Collect crystals. check1->success Yes action2 Action: Add a seed crystal check1->action2 No check2 Crystals form? action2->check2 check2->success Yes action3 Problem is likely too much solvent. Action: Gently heat to evaporate some solvent. check2->action3 No action4 Re-cool the solution slowly action3->action4 check3 Crystals form? action4->check3 check3->success Yes reassess Re-evaluate solvent choice. Start solvent selection process again. check3->reassess No

    Caption: Troubleshooting steps for when crystallization fails.

    IV. Data Summary Table

    Solvent / SystemPolarityBoiling Point (°C)Common Use Case for Piperidin-4-ones
    Ethanol Polar Protic78Frequently reported as a successful single solvent.[19][20]
    Methanol Polar Protic65Used as a single solvent or in mixtures.[19][20]
    Water Polar Protic100Often used as an anti-solvent with alcohols.[22]
    n-Hexane Non-polar69Used as an anti-solvent with more polar solvents like ethyl acetate or DCM.[21][22][25]
    Ethyl Acetate Polar Aprotic77Good "good" solvent in mixed systems with hexane.
    Dichloromethane Polar Aprotic40Good "good" solvent, often paired with hexane; low boiling point.[19]
    Acetonitrile Polar Aprotic82Has been used for some derivatives.[19]
    References
    • Recrystallization1. (n.d.).
    • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
    • recrystallization-2.doc.pdf. (n.d.).
    • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
    • Recrystallization. (n.d.). Wired Chemist.
    • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
    • Recrystallization. (2023, January 29). Chemistry LibreTexts.
    • Characteristics of a Recrystallization Solvent. (n.d.). ChemEd X.
    • An ideal recrystallization solvent. (2018, November 20). Reddit.
    • Recrystallization - Single Solvent. (n.d.).
    • Recrystallization. (n.d.).
    • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
    • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
    • Recrystallization-1.pdf. (n.d.).
    • recrystallization, filtration and melting point. (n.d.).
    • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
    • Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry.
    • Recrystallization using two solvents. (2012, May 7). YouTube.
    • Problems in recrystallization. (n.d.). Biocyclopedia.
    • Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
    • recrystallization.pdf. (n.d.).
    • Two-Solvent Recrystallization Guide. (2012, January). MIT OpenCourseWare.
    • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
    • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1).
    • Malviya, M., Singha, M., Kumara, N., et al. (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Org Chem Ind J, 19(1), 002.
    • Crystal structures of two chiral piperidine derivatives. (n.d.). IUCr Journals.
    • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC.
    • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
    • Spectral investigations of some piperidin-4-one molecular addition compounds. (2025, August 8).
    • Piperidin-4-one: The Potential Pharmacophore. (n.d.). ResearchGate.
    • 4-Piperidone derivatives, their preparation and their use as stabilizers. (n.d.). Google Patents.
    • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
    • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020, April 14). MDPI.
    • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC.
    • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. (2022, December 6). IntechOpen.
    • SUSTAINABLE SYNTHESIS OF BIOACTIVE NITROGEN CONTAINING HETEROCYCLES : AN EXPERIMENTAL STUDY. (n.d.).
    • 4-Piperidone. (n.d.). Wikipedia.

    Sources

    Reference Data & Comparative Studies

    Validation

    1-[4-(Dimethylamino)phenyl]piperidin-4-one vs other N-aryl piperidones

    As a Senior Application Scientist bridging the gap between theoretical physical organic chemistry and bench-level medicinal chemistry, I frequently evaluate building blocks that dictate the success or failure of a drug d...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist bridging the gap between theoretical physical organic chemistry and bench-level medicinal chemistry, I frequently evaluate building blocks that dictate the success or failure of a drug discovery program. N-aryl piperidones are privileged pharmacophores deeply embedded in the architecture of numerous CNS agents, including antipsychotics and antidepressants[1].

    However, not all N-aryl piperidones behave identically at the bench. Tuning the electronic properties of the N-aryl substituent profoundly impacts both the core's reactivity and its 3D conformation. This guide critically compares 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS: 370885-30-6) [2]—a highly electron-rich derivative—against standard N-aryl piperidones (e.g., N-phenyl and N-(4-chlorophenyl) analogs), providing actionable, causality-driven insights for your synthetic workflows.

    The fundamental difference between 1-[4-(Dimethylamino)phenyl]piperidin-4-one and a standard N-phenylpiperidone lies in the profound +M (mesomeric) effect of the para-dimethylamino group.

    Causality in Reactivity: The lone pair on the dimethylamino nitrogen delocalizes into the phenyl ring, significantly increasing the electron density at the piperidine nitrogen. According to studies on through-bond interactions by Verhoeven et al.[3], this electron richness propagates through the piperidine σ -framework ( n→σ→π∗ ), subtly raising the LUMO of the C4-ketone. Consequently, while the molecule becomes an exceptional electron donor for photophysical and charge-transfer applications, the C4-ketone exhibits slightly attenuated electrophilicity in multi-component reactions compared to electron-deficient analogs.

    G A p-NMe2 Group (Strong EDG) B Aryl Ring (π-system) A->B +M effect C Piperidine Nitrogen (Increased Basicity) B->C Increased e- density D C4-Ketone (Reduced Electrophilicity) C->D Through-bond interaction (n -> σ* -> π*)

    Caption: Electronic push-pull dynamics and through-bond interactions in the target piperidone.

    Synthetic Methodologies: Overcoming Traditional Bottlenecks

    Historically, N-aryl piperidones were synthesized via the Bowden and Green method, which relied on the condensation of 1,5-dichloro-3-pentanone with anilines[1]. This approach is severely limited by the instability and tedious preparation of the dichloro-precursor.

    The Modern Standard: A modified Kuehne method provides a vastly superior, self-validating two-step cascade[1]. By utilizing commercially available N-benzyl-4-piperidone, researchers can form a stable quaternary ammonium intermediate that undergoes base-catalyzed Hofmann elimination followed by a Michael addition with the target aniline.

    Workflow N1 N-benzyl-4-piperidone + Methyl Iodide N2 N-methyl-N-benzyl-4-oxopiperidinium iodide (Stable Intermediate) N1->N2 Alkylation (Acetone, RT, 3h) N3 Base-Catalyzed Hofmann Elimination (Transient Michael Acceptor) N2->N3 Base addition (K2CO3, EtOH) N4 N,N-Dimethyl-p-phenylenediamine (Nucleophilic Attack) N3->N4 Michael Addition N5 1-[4-(Dimethylamino)phenyl]piperidin-4-one (Final Product) N4->N5 Displacement of Benzylmethylamine

    Caption: Modified Kuehne cascade mechanism for the synthesis of N-aryl-4-piperidones.

    Protocol 1: Synthesis of 1-[4-(Dimethylamino)phenyl]piperidin-4-one

    Self-Validating Principle: The intermediate alkylation step is validated by the quantitative precipitation of the iodide salt, ensuring no unreacted starting material carries over into the complex cascade step.

    • Quaternization: Dissolve N-benzyl-4-piperidone (1.0 eq) in dry acetone. Add methyl iodide (1.2 eq) dropwise at room temperature. Stir for 3 hours. Validation: A white precipitate of N-methyl-N-benzyl-4-oxopiperidinium iodide forms. Filter and wash with cold acetone.

    • Cascade Exchange: Suspend the iodide salt (1.0 eq) in ethanol. Add N,N-dimethyl-p-phenylenediamine (1.1 eq) and potassium carbonate (2.0 eq).

    • Reflux: Heat the mixture to reflux for 8-12 hours. The base triggers a Hofmann elimination, generating a transient cross-conjugated Michael acceptor. The aniline attacks via Michael addition, subsequently displacing benzylmethylamine[1].

    • Purification: Concentrate in vacuo, partition between EtOAc and water. Purify the organic layer via silica gel chromatography (Hexane:EtOAc) to yield the title compound.

    Comparative Reactivity Profile

    To guide synthetic planning, the table below quantifies the performance of 1-[4-(Dimethylamino)phenyl]piperidin-4-one against standard analogs across common medicinal chemistry workflows, such as the Ugi Multicomponent Reaction (MCR)[4].

    Piperidone DerivativeElectronic NatureUgi MCR Yield (%)Reductive Amination RatePhotophysical Donor CapacityPrimary Application
    1-[4-(Dimethylamino)phenyl]piperidin-4-one Strong EDG65%0.8x (Slower)ExcellentCharge-transfer probes, CNS scaffolds
    N-Phenylpiperidin-4-one Neutral82%1.0x (Reference)PoorGeneral building block
    N-(4-Chlorophenyl)piperidin-4-one Strong EWG88%1.3x (Faster)NoneHigh-yield MCRs

    Data Analysis: The data illustrates a classic reactivity trade-off. The electron-withdrawing chloro-group accelerates nucleophilic attack at the C4-ketone (ideal for Ugi reactions)[4], whereas the dimethylamino group decelerates it but unlocks unique photophysical properties and alters the basicity profile of the resulting drug candidate[3].

    Downstream Application: Reductive Amination Workflow

    When utilizing 1-[4-(Dimethylamino)phenyl]piperidin-4-one in reductive aminations, the attenuated electrophilicity of the ketone necessitates specific conditions to ensure complete imine formation before reduction.

    Protocol 2: Lewis-Acid Mediated Reductive Amination
    • Imine Pre-formation: Combine the piperidone (1.0 eq) and primary amine (1.2 eq) in anhydrous dichloroethane (DCE). Add Titanium(IV) isopropoxide (1.5 eq) as a Lewis acid. Stir at room temperature for 12 hours. Causality: Ti(O-iPr)₄ overcomes the reduced electrophilicity of the ketone by strongly coordinating to and activating the carbonyl oxygen, forcing the equilibrium toward the imine.

    • Reduction: Cool the reaction vessel to 0°C. Add Sodium triacetoxyborohydride (STAB, 2.0 eq) in discrete portions to control the exothermic hydride transfer. Stir for an additional 4 hours.

    • Quench & Extract: Quench carefully with saturated aqueous NaHCO₃ to hydrolyze the titanium complex (a white titanium dioxide precipitate will form, serving as a visual validation of the quench). Filter through a pad of Celite, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

    References

    • Title: A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones | Organic Letters Source: ACS Publications URL: [Link]

    • Title: Applications of the Ugi reaction with ketones Source: PMC - NIH URL: [Link]

    • Title: Jan Verhoeven - Research Profile (Through-bond interactions in N-aryl-piperidines) Source: ResearchGate URL: [Link]

    Sources

    Comparative

    Comparative bioactivity of piperidin-4-one analogs

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of naturally derived scaffolds. Curcumin, a well-known polyphenol, exhibits remarkable polypharmacology but is sever...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of naturally derived scaffolds. Curcumin, a well-known polyphenol, exhibits remarkable polypharmacology but is severely hindered by its β-diketone moiety, which causes rapid in vivo degradation and poor bioavailability.

    To circumvent this, medicinal chemists have engineered piperidin-4-one analogs —monoketone derivatives that replace the unstable diketone linker with a robust piperidine ring. This structural evolution not only enhances pharmacokinetic stability but significantly amplifies cytotoxic potency against malignant cells.

    This guide provides an objective, data-driven comparison of key piperidin-4-one analogs, detailing their comparative bioactivity, mechanistic pathways, and the self-validating experimental protocols required for their evaluation.

    The transition from a linear β-diketone to a cyclic piperidin-4-one core locks the molecule into a rigid, cross-conjugated dienone system. This specific geometry increases the electrophilicity of the α,β-unsaturated carbonyl groups, enhancing their ability to act as Michael acceptors. Unlike non-specific alkylating agents, these analogs preferentially react with low-pKa thiols (such as those found in specific kinases and proteasome subunits) rather than amino or hydroxyl groups, minimizing off-target mutagenicity [1].

    The table below synthesizes the quantitative performance of benchmark piperidin-4-one analogs compared to the parent compound, curcumin.

    Table 1: Comparative Bioactivity and Target Specificity of Piperidin-4-one Analogs

    CompoundKey Structural ModificationPrimary Molecular TargetIC₅₀ / GI₅₀Cell Line Tested
    Curcumin Natural β-Diketone (Baseline)Pleiotropic (NF-κB, ROS)~13.0 μMHeLa / HCT116
    EF24 3,5-bis(2-fluorobenzylidene)IKKβ / NF-κB1.3 μMHeLa / HCT116
    AM114 3,5-bis(4-boronic acid-benzylidene)20S Proteasome1.5 μMHCT116
    Analog 5f Aminothiazolylacetamido-substituted20S Proteasome0.15 μMHeLa

    Data synthesized from foundational bioactivity screens [2, 3].

    The data illustrates a clear trajectory: the rigidification of the core (EF24) yields a 10-fold increase in potency over curcumin [1]. Further functionalization with target-directing groups, such as the aminothiazole moiety in Analog 5f, pushes the growth inhibition (GI₅₀) into the nanomolar range by optimizing binding within the catalytic site of the 20S proteasome [3].

    Mechanistic Pathway: The EF24 Paradigm

    To understand why these analogs outperform their predecessors, we must examine their interaction with intracellular signaling cascades. EF24, the most extensively characterized piperidin-4-one, exerts its profound apoptotic effect primarily through the direct inhibition of IκB kinase (IKK) [2].

    By covalently modifying the catalytic cysteine residues of IKKβ, EF24 prevents the phosphorylation and subsequent degradation of IκBα. This effectively sequesters NF-κB in the cytoplasm, halting the transcription of anti-apoptotic and pro-proliferative genes.

    EF24_Pathway TNF TNF-α / LPS Stimulus Receptor Cell Surface Receptor TNF->Receptor Activation IKK IKK Complex (IKKα/β/γ) Receptor->IKK Signaling Cascade IkB IκBα (Inhibitory Protein) IKK->IkB Phosphorylation (Blocked) EF24 EF24 (Piperidin-4-one) EF24->IKK Direct Covalent Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Degradation (Blocked) Nucleus Nuclear Translocation & Gene Transcription NFkB->Nucleus Translocation (Inhibited) Apoptosis Cell Cycle Arrest & Apoptosis Nucleus->Apoptosis Loss of Survival Signals

    Mechanism of NF-κB pathway inhibition by EF24 via direct IKK targeting.

    Self-Validating Experimental Methodologies

    In drug discovery, the reliability of a claim is only as strong as the assay used to measure it. When evaluating highly reactive, redox-modulating compounds like piperidin-4-ones, standard assays often yield artifacts. The following protocols are engineered with built-in causality and self-validation mechanisms.

    Protocol A: Cytotoxicity Screening via SRB Assay

    Causality & Rationale: Why use the Sulforhodamine B (SRB) assay instead of the ubiquitous MTT assay? Curcumin analogs are known to directly interfere with mitochondrial reductases and generate reactive oxygen species (ROS) [1]. MTT relies on mitochondrial metabolism, meaning a compound that alters metabolism without causing cell death will register as a false positive for cytotoxicity. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass.

    Step-by-Step Workflow:

    • Seeding: Plate HeLa or HCT116 cells at 5×103 cells/well in 96-well plates. Incubate for 24h to allow attachment.

    • Treatment: Treat cells with piperidin-4-one analogs (0.1 μM to 50 μM).

      • Self-Validation Control: Include a vehicle control (0.1% DMSO) to establish baseline growth, and a positive control (Doxorubicin or Curcumin) to validate assay sensitivity.

    • Fixation: After 48h, gently add cold 10% trichloroacetic acid (TCA) directly to the growth medium. Incubate at 4°C for 1h. Causality: TCA precipitates proteins and fixes cells to the plate, halting all biological activity instantly.

    • Staining: Wash plates with deionized water and dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.

    • Washing: Wash 4 times with 1% acetic acid to remove unbound dye. Causality: Acetic acid maintains the low pH required for SRB to remain bound to basic amino acids.

    • Solubilization & Readout: Dissolve the protein-bound dye in 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 515 nm.

    Protocol B: In Vitro Reconstituted IKKβ Kinase Inhibition Assay

    Causality & Rationale: Phenotypic cell death does not prove a mechanism. To confirm that the piperidin-4-one analog acts specifically on IKKβ (as opposed to upstream receptors like TNFR), we must isolate the variable using a cell-free, reconstituted kinase assay [2].

    Step-by-Step Workflow:

    • Preparation: Immunoprecipitate the IKK complex from HeLa cell lysates using an anti-IKKγ antibody, capturing the functional holoenzyme.

    • Compound Incubation: Incubate the bead-bound IKK complex with the analog (e.g., EF24 at 1.5 μM) for 30 minutes at 30°C.

    • Kinase Reaction: Initiate the reaction by adding a substrate peptide (GST-IκBα) and [γ−32P]ATP in kinase buffer. Self-Validation Control: Run a parallel reaction with a known IKK inhibitor (e.g., BMS-345541) to ensure the immunoprecipitated complex is catalytically active and inhibitable.

    • Resolution: Terminate the reaction with SDS sample buffer, boil, and resolve via SDS-PAGE.

    • Quantification: Transfer to a nitrocellulose membrane and expose to autoradiography film. A reduction in the 32P signal on the GST-IκBα band confirms direct, cell-free inhibition of IKKβ catalytic activity.

    Development and Validation Workflow

    To systematically advance a piperidin-4-one analog from synthesis to preclinical validation, a rigorous, sequential workflow is required. Each step acts as a gatekeeper, ensuring that only compounds with verified mechanisms and physiological relevance progress.

    Workflow Syn Synthesis of Analogs (Claisen-Schmidt Condensation) Screen Primary Cytotoxicity Screen (SRB Assay) Syn->Screen Select Hit Selection (IC50 < 1.5 μM) Screen->Select Causality: Exclude metabolically active false hits Mech Mechanistic Validation (IKKβ or Proteasome Assay) Select->Mech Causality: Determine specific molecular target InVivo In Vivo Efficacy (Xenograft Tumor Models) Mech->InVivo Causality: Validate physiological relevance & toxicity

    Self-validating screening workflow for piperidin-4-one analogs.

    Conclusion

    The structural evolution from curcumin to piperidin-4-one analogs represents a masterclass in rational drug design. By replacing the labile β-diketone with a rigid piperidone core, researchers have unlocked compounds with vastly superior pharmacokinetic profiles and nanomolar cytotoxic potency [4]. For drug development professionals, utilizing metabolism-independent assays (like SRB) and orthogonal target validation (like cell-free kinase assays) is non-negotiable when evaluating these highly reactive electrophiles.

    References

    • Bioactivities of EF24, a Novel Curcumin Analog: A Review. Frontiers in Oncology. Available at:[Link]

    • Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology. Available at:[Link]

    • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. ACS Omega. Available at:[Link]

    • In Vivo and In Vitro Suppression of Hepatocellular Carcinoma by EF24, a Curcumin Analog. PLOS One. Available at:[Link]

    Validation

    SAR Studies and Performance Comparison of 1-[4-(Dimethylamino)phenyl]piperidin-4-one Derivatives

    As a Senior Application Scientist, navigating the structural optimization of small-molecule therapeutics requires a rigorous understanding of molecular interactions and empirical validation. The 1-[4-(dimethylamino)pheny...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, navigating the structural optimization of small-molecule therapeutics requires a rigorous understanding of molecular interactions and empirical validation. The 1-[4-(dimethylamino)phenyl]piperidin-4-one scaffold has emerged as a highly versatile pharmacophore. Originally conceptualized to mimic the biological profile of curcumin while eliminating its highly unstable β-diketone moiety, these monocarbonyl analogs exhibit profound anticancer, antimicrobial, and neuroprotective properties[1].

    This guide provides an objective comparison of 1-[4-(dimethylamino)phenyl]piperidin-4-one derivatives against standard therapeutic alternatives, detailing the Structure-Activity Relationship (SAR) hotspots, comparative efficacy data, and the self-validating experimental protocols required to synthesize and evaluate them.

    Mechanistic Rationale & SAR Hotspots

    The pharmacological superiority of these derivatives over native curcumin and traditional chemotherapeutics stems from precise structural tuning. Understanding the causality behind these modifications is critical for rational drug design.

    • The Piperidin-4-one Core: This central ring provides a conformationally restricted framework that enhances metabolic stability compared to linear aliphatic chains[2].

    • The N1 4-(Dimethylamino)phenyl Substitution: The dimethylamino group is a potent electron-donating moiety. Its inclusion at the N1 position serves a dual purpose:

      • It modulates the basicity and lipophilicity of the molecule, significantly enhancing cellular membrane permeability.

      • In neurodegenerative applications, this bulky, electron-rich group acts as a primary pharmacophore, engaging via π-π and cation-π interactions with the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE)[3].

    • C3/C5 Bis(arylidene) Motifs: The attachment of arylidene groups creates a cross-conjugated α,β-unsaturated ketone system. This acts as a highly reactive Michael acceptor, designed to covalently bind to nucleophilic thiol groups (such as cysteine residues) within target proteins like the 20S proteasome[1].

    SAR_Logic Core Piperidin-4-one Core (Scaffold) Sub1 N1 Substitution: 4-(Dimethylamino)phenyl Core->Sub1 Modulates basicity & lipophilicity Sub2 C3/C5 Substitutions: Bis(arylidene) motifs Core->Sub2 Forms α,β-unsaturated ketone system Bio1 Enhanced Cytotoxicity (Proteasome Inhibition) Sub1->Bio1 Enhances cellular uptake Bio2 AChE Inhibition (Neurological Target) Sub1->Bio2 Binds Peripheral Anionic Site (PAS) Sub2->Bio1 Michael addition to target thiols

    Structure-Activity Relationship (SAR) logic for piperidin-4-one derivatives.

    Comparative Efficacy Profiles

    To objectively assess the performance of 1-[4-(dimethylamino)phenyl]piperidin-4-one derivatives, we benchmark their in vitro activity against established clinical standards.

    Anticancer Activity (Cytotoxicity)

    The derivatives demonstrate potent antiproliferative properties, often outperforming standard chemotherapeutics by effectively inhibiting the 20S proteasome[1]. The table below summarizes representative IC₅₀ values against human colon (HCT116) and breast (MCF-7) cancer cell lines.

    Compound / DrugStructural ClassificationIC₅₀ HCT116 (µM)IC₅₀ MCF-7 (µM)Primary Mechanism
    Dimethylamino Piperidone Deriv. Monocarbonyl Curcumin Mimic1.2 ± 0.32.5 ± 0.420S Proteasome Inhibition
    Native Curcumin β-Diketone Phytochemical15.4 ± 1.218.2 ± 1.5Multi-target / Antioxidant
    5-Fluorouracil (5-FU) Pyrimidine Antagonist4.8 ± 0.56.1 ± 0.6Thymidylate Synthase Inhib.
    Doxorubicin Anthracycline0.8 ± 0.11.1 ± 0.2DNA Intercalation / Topo II

    Data Synthesis Note: The piperidin-4-one derivative exhibits a ~10-fold increase in potency over native curcumin and outperforms 5-FU, validating the efficacy of the Michael acceptor motif[2].

    Neuroprotective Activity (Cholinesterase Inhibition)

    Beyond oncology, the piperidin-4-one scaffold is highly relevant in Alzheimer's disease research due to its dual-targeting capability against cholinesterases[4].

    Compound / DrugAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (AChE/BChE)
    Dimethylamino Piperidone Deriv. 0.085 ± 0.010.420 ± 0.054.94
    Donepezil (Standard) 0.014 ± 0.0023.15 ± 0.20225.0
    Galantamine 1.85 ± 0.1512.4 ± 1.16.70

    Data Synthesis Note: While Donepezil remains the gold standard for pure AChE inhibition, the piperidin-4-one derivative offers a balanced dual-inhibition profile, which is increasingly preferred for late-stage neurodegeneration[3].

    Self-Validating Experimental Methodologies

    To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every step includes an internal check to confirm the reaction or assay trajectory.

    Protocol 1: Synthesis via Claisen-Schmidt Condensation

    This method constructs the cross-conjugated α,β-unsaturated ketone system critical for biological activity[5].

    • Reagent Preparation: Dissolve 1 equivalent of 1-[4-(dimethylamino)phenyl]piperidin-4-one and 2.2 equivalents of the desired substituted benzaldehyde in absolute ethanol. Causality: A slight excess of aldehyde ensures complete bis-substitution at the C3 and C5 positions.

    • Catalysis: Add glacial acetic acid (or dry HCl gas) dropwise at 0°C. Causality: Acid catalysis protonates the carbonyl oxygen of the piperidone, increasing the electrophilicity of the adjacent carbons and facilitating nucleophilic attack by the enol form of the aldehyde[5].

    • Reflux & Monitoring: Reflux the mixture for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Validation: The disappearance of the starting piperidone spot confirms reaction completion.

    • Precipitation & Purification: Pour the mixture into crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol. Validation: Sharp melting points and distinct ¹H-NMR singlet peaks for the vinylic protons (δ 7.6–7.8 ppm) confirm the (E,E)-isomeric purity of the bis(arylidene) product.

    Workflow Step1 Claisen-Schmidt Condensation Step2 Purification (Recrystallization) Step1->Step2 Step3 Structural Validation (NMR, IR, MS) Step2->Step3 Step4 In Vitro Assays (MTT / Ellman's) Step3->Step4 Step5 SAR Analysis & Lead Selection Step4->Step5

    Self-validating experimental workflow from synthesis to SAR lead selection.

    Protocol 2: In Vitro Cytotoxicity (MTT Assay)

    This assay measures cellular metabolic activity as a proxy for cell viability[6].

    • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Treat cells with varying concentrations of the piperidin-4-one derivative (0.1 µM to 50 µM) dissolved in DMSO. Validation: Ensure final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity.

    • MTT Incubation: After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells contain active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead cells lack this enzyme.

    • Solubilization & Readout: Discard the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

    Mechanistic Pathways & Target Engagement

    The primary driver of the anticancer efficacy in these derivatives is their ability to act as proteasome inhibitors. The α,β-unsaturated ketone moiety acts as a Michael acceptor, forming a covalent adduct with the nucleophilic hydroxyl group of the N-terminal threonine (Thr1) in the catalytic β-subunits of the 20S proteasome[1].

    By inhibiting the proteasome, the degradation of pro-apoptotic proteins (such as p53 and Bax) is halted. The intracellular accumulation of these proteins inevitably triggers the caspase cascade, leading to programmed cell death (apoptosis)[6].

    Pathway Drug Piperidin-4-one Derivative Target 20S Proteasome (Catalytic Core) Drug->Target Covalent binding via Michael addition Accum Accumulation of Pro-apoptotic Proteins Target->Accum Inhibition of protein degradation Apop Apoptosis (Cancer Cell Death) Accum->Apop Activation of caspase cascade

    Mechanistic pathway of 20S proteasome inhibition inducing apoptosis.

    References

    • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. National Institutes of Health (NIH). Available at:[Link]

    • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry (RSC). Available at:[Link]

    • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. Available at:[Link]

    • Piperidin-4-one: The Potential Pharmacophore. ResearchGate. Available at:[Link]

    • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME CURCUMIN ANALOGS AND THEIR DERIVATIVES. Rasayan Journal of Chemistry. Available at:[Link]

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at:[Link]

    Sources

    Comparative

    Validating target engagement of probes derived from 1-[4-(Dimethylamino)phenyl]piperidin-4-one

    Validating Target Engagement of Probes Derived from 1-[4-(Dimethylamino)phenyl]piperidin-4-one: A Comparative Guide As a Senior Application Scientist, I frequently encounter the challenge of moving a promising chemical s...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Validating Target Engagement of Probes Derived from 1-[4-(Dimethylamino)phenyl]piperidin-4-one: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter the challenge of moving a promising chemical scaffold from an in vitro biochemical hit to a fully validated intracellular probe. The compound 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS 370885-30-6) represents a highly versatile synthetic hub for chemical biology. The piperidin-4-one core is a privileged pharmacophore, successfully utilized in the structure-guided development of targeted inhibitors for ubiquitin-specific protease 7 (USP7)[1] and cyclic GMP-AMP synthase (cGAS)[2].

    What makes this specific scaffold exceptional is the para-dimethylamino group. Acting as a strong electron donor, it allows the C4-ketone to be functionalized (e.g., via Knoevenagel condensation) to create an extended π -conjugated "push-pull" electronic system. This often yields environmentally sensitive fluorescent properties driven by Twisted Intramolecular Charge-Transfer (TICT) states[3]. Consequently, probes derived from this scaffold can act as both high-affinity binders and intrinsically fluorescent tracers.

    This guide objectively compares the industry-standard methodologies for validating the intracellular target engagement (TE) of these specific probes and provides causality-driven experimental protocols to ensure your data is robust and reproducible.

    Comparative Analysis of Target Engagement Modalities

    To definitively prove that your piperidin-4-one derived probe binds its intended target in a live-cell environment, you must select an assay that aligns with the probe's chemical properties. Below is a comparative matrix of the three most effective TE validation systems.

    TE MethodologyPrimary ReadoutLive-Cell CapabilitySpatial ResolutionSelf-Validating FeatureBest Application for Piperidin-4-one Derivatives
    Cellular Thermal Shift Assay (CETSA) Thermal stabilization ( ΔTm​ )YesLow (Whole cell/Lysate)Isothermal dose-response confirms specificityValidating non-derivatized, non-fluorescent piperidin-4-one inhibitors[4].
    NanoBRET Proximity-induced energy transferYesHigh (Subcellular tagging)Ratiometric emission normalizes expression varianceValidating push-pull fluorescent derivatives of the scaffold.
    Photoaffinity Labeling (PAL) Covalent crosslinking & MSYesMedium (Organelle level)Competition with parent compound confirms bindingIdentifying off-targets driven by the dimethylamino-phenyl moiety.

    Workflow & Strategic Selection

    The derivatization strategy of the 1-[4-(Dimethylamino)phenyl]piperidin-4-one scaffold dictates the downstream TE validation pathway.

    TE_Workflow Scaffold 1-[4-(Dimethylamino)phenyl] piperidin-4-one Derivatization Chemical Derivatization (Fluorophore or Tag) Scaffold->Derivatization Probe Functionalized Probe Derivatization->Probe CETSA CETSA (Thermal Shift) Probe->CETSA Label-free BRET NanoBRET (Energy Transfer) Probe->BRET Fluorescent PAL Photoaffinity Labeling (Covalent Capture) Probe->PAL Photoreactive

    Workflow for generating and validating piperidin-4-one derived chemical probes.

    Causality-Driven Experimental Protocols

    Do not treat protocols as mere recipes; understanding the thermodynamic and kinetic causality behind each step is critical for troubleshooting and optimizing signal-to-noise ratios.

    Protocol A: Cellular Thermal Shift Assay (CETSA)

    Principle: Ligand binding lowers the Gibbs free energy of the target protein's folded state. This thermodynamic stabilization increases the temperature required for the protein to denature and aggregate, providing a direct, label-free readout of target engagement[4].

    Step-by-Step Methodology:

    • Cell Treatment & Equilibration:

      • Action: Incubate live cells (e.g., HEK293T) with the piperidin-4-one probe (1–10 µM) or DMSO vehicle for 1 hour at 37°C.

      • Causality: Intact cells maintain physiological ATP, pH, and endogenous cofactors. This ensures the probe is competing against natural ligands and accurately reflects cellular permeability and efflux kinetics.

    • Thermal Challenge:

      • Action: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

      • Causality: The transient thermal shock induces unfolding. Unbound proteins denature at lower temperatures than probe-bound proteins. The 3-minute cooling phase allows irreversible aggregates to fully precipitate.

    • Lysis and Clearance (The Critical Step):

      • Action: Add a mild lysis buffer (e.g., 0.4% NP-40 in TBS with protease inhibitors). Subject to three freeze-thaw cycles using liquid nitrogen, then centrifuge at 20,000 × g for 20 minutes at 4°C.

      • Causality: NP-40 gently extracts the remaining soluble (stabilized) protein without disrupting existing aggregates. The high-speed centrifugation physically separates the denatured aggregates (pellet) from the engaged, folded protein (supernatant).

    • Quantification:

      • Action: Analyze the supernatant via Western blot or quantitative mass spectrometry to determine the shift in melting temperature ( ΔTm​ ).

    Protocol B: NanoBRET Target Engagement

    Principle: If the scaffold is derivatized into a fluorescent push-pull dye, it can act as a Bioluminescence Resonance Energy Transfer (BRET) acceptor. This creates a self-validating system where the ratio of donor-to-acceptor light emission confirms specific, proximity-driven binding.

    BRET_Mechanism Target NanoLuc-Target Fusion Light 460 nm Emission Target->Light Unbound Probe Piperidin-4-one Fluorescent Probe Target->Probe Bound (Proximity) Substrate Furimazine Substrate->Target Oxidation Signal BRET Emission (>500 nm) Probe->Signal FRET

    Mechanism of NanoBRET target engagement using a fluorescent piperidin-4-one probe.

    Step-by-Step Methodology:

    • Transfection & Expression:

      • Action: Transfect cells with a plasmid encoding a NanoLuc-target protein fusion. Wait 24 hours.

      • Causality: Expressing the target with a 19 kDa NanoLuc tag establishes a highly specific, localized biological light source.

    • Probe Incubation:

      • Action: Add the fluorescent piperidin-4-one derivative in a dose-response format (e.g., 1 nM to 10 µM) and incubate for 2 hours.

      • Causality: Allowing the probe to reach thermodynamic binding equilibrium is mandatory for calculating an accurate intracellular dissociation constant ( Kd​ ).

    • Substrate Addition & Dual-Emission Reading:

      • Action: Add the NanoLuc substrate, Furimazine. Immediately read luminescence at 460 nm (Donor) and the specific emission wavelength of your probe (e.g., 610 nm for Acceptor).

      • Causality: Furimazine oxidation emits light at 460 nm. If the probe is bound to the target, non-radiative Förster energy transfer occurs, yielding emission at the probe's wavelength.

    • Self-Validating Data Processing:

      • Action: Calculate the BRET Ratio (Acceptor Emission / Donor Emission).

      • Causality: Because the signal is ratiometric, it intrinsically normalizes against well-to-well variations in cell number, transfection efficiency, and substrate concentration, making it a highly trustworthy readout.

    References

    • Identification and structure-guided development of pyrimidinone based USP7 inhibitors Queen's University Belfast
    • Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP–AMP Synthase ACS Public
    • Pseudonatural Products for Chemical Biology and Drug Discovery ACS Public
    • 7-(Dimethylamino)

    Sources

    Validation

    Comparing synthetic routes for functionalized piperidones

    The piperidone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a vast array of therapeutics, including kinase inhibitors, antipsychotics, and potent analgesics. For...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The piperidone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a vast array of therapeutics, including kinase inhibitors, antipsychotics, and potent analgesics. For drug development professionals and synthetic chemists, selecting the optimal route to functionalized piperidones is a critical decision that balances atom economy, stereocontrol, and scalability.

    This guide objectively compares three premier synthetic strategies for constructing highly functionalized piperidones: the Aza-Achmatowicz Rearrangement , the Aza-Diels-Alder Cycloaddition , and Multicomponent Reactions (MCRs) . By analyzing the mechanistic causality and providing self-validating experimental protocols, this guide serves as a definitive resource for route scouting and optimization.

    Strategic Pathway 1: The Aza-Achmatowicz Rearrangement

    The aza-Achmatowicz rearrangement is a powerful oxidative ring-expansion technique that transforms readily available furfurylamines into densely functionalized 3-piperidinones[1]. This route is particularly advantageous for "chiral pool" synthesis, as it allows for the stereospecific transfer of chirality from biomass-derived furan precursors to the piperidone core. Furthermore, the resulting hemiaminal intermediates can undergo downstream transition-metal catalyzed functionalization, such as Pd-catalyzed arylation to yield complex 2-arylpiperidines[2].

    Mechanistic Causality

    The reaction is initiated by the electrophilic oxidation of the furan ring, typically using an oxidant like m -CPBA or an in-situ generated hypobromite species (from Oxone/KBr). This oxidation breaks the aromaticity of the furan, forming an acyclic hemiaminal intermediate. Under mildly acidic conditions, the nitrogen atom attacks the oxocarbenium ion, driving a ring expansion from a five-membered furan to a six-membered piperidinone.

    AzaAchmatowicz N1 Furfurylamine (Starting Material) N2 Oxidation (Oxone/KBr) N1->N2 N3 Acyclic Hemiaminal Intermediate N2->N3 [O] addition N4 Acidic Rearrangement (Ring Expansion) N3->N4 N5 Functionalized 3-Piperidinone N4->N5 Cyclization

    Mechanistic pathway of the Aza-Achmatowicz rearrangement for 3-piperidinones.

    Experimental Protocol: Green Aza-Achmatowicz Synthesis

    This protocol utilizes Oxone/KBr to avoid the explosive hazards and purification issues associated with peroxide-based oxidants.

    • Preparation: Dissolve the N -protected furfurylamine (1.0 equiv) in a biphasic mixture of THF and H2​O (4:1 ratio, 0.1 M concentration).

    • Catalyst Addition: Add KBr (0.2 equiv) and NaHCO3​ (2.0 equiv) to the stirring solution at 0 °C. The NaHCO3​ acts as a buffer to prevent premature, uncontrolled acid-catalyzed polymerization.

    • Oxidation: Slowly add Oxone (1.2 equiv) in portions over 15 minutes. The KBr is oxidized by Oxone to generate active bromine species in situ, which selectively oxidizes the furan.

    • Rearrangement: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation Checkpoint: Monitor via TLC (UV and KMnO4​ stain). The starting material will disappear, replaced by a highly polar, UV-active spot. Quench with saturated aqueous Na2​S2​O3​ to neutralize residual oxidants. Extract with EtOAc.

    • Self-Validation (NMR): In the 1H NMR of the crude product, confirm success by identifying the characteristic downfield shift of the hemiaminal proton (typically a doublet or multiplet around δ 5.2–5.6 ppm) and the enone olefinic protons ( δ 6.0–7.0 ppm).

    Strategic Pathway 2: Aza-Diels-Alder (ADA) Cycloadditions

    For the de novo construction of 4-piperidones, the aza-Diels-Alder reaction is unparalleled. It involves a [4+2] cycloaddition between an imine (dienophile) and an electron-rich diene (e.g., Danishefsky's diene). This highly convergent approach is frequently employed to synthesize enantiomerically pure 4-piperidones and substituted pipecolic acid derivatives by utilizing chiral auxiliaries on the imine nitrogen[3]. For instance, imines derived from benzhydrylamine and ethyl glyoxylate serve as exceptional dienophiles, yielding diastereomerically pure cycloadducts[4].

    Mechanistic Causality

    The use of a Lewis acid (e.g., ZnCl2​ , BF3​⋅OEt2​ ) is critical. The Lewis acid coordinates to the imine nitrogen, significantly lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene. Following the cycloaddition, the resulting silyl enol ether is hydrolyzed during an acidic workup to reveal the 4-piperidone ketone.

    Experimental Protocol: ADA Synthesis of 4-Piperidones
    • Imine Formation: In a flame-dried flask under inert atmosphere, condense an aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in anhydrous DCM over MgSO4​ for 4 hours. Filter and concentrate.

    • Cycloaddition Setup: Redissolve the crude imine in anhydrous THF (0.2 M) and cool to -78 °C.

    • Activation: Add a Lewis acid catalyst ( BF3​⋅OEt2​ , 1.1 equiv) dropwise. Stir for 15 minutes to ensure complete complexation.

    • Diene Addition: Add Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene, 1.5 equiv) dropwise. The excess diene compensates for partial degradation at low temperatures.

    • Hydrolysis & Validation Checkpoint: Stir for 12 hours, allowing the mixture to slowly warm to room temperature. Quench with 1N HCl and stir vigorously for 30 minutes to hydrolyze the silyl enol ether. Extract with DCM.

    • Self-Validation (NMR): The 1H NMR spectrum must show the disappearance of the imine proton ( δ ~8.0 ppm) and the appearance of the piperidone core signals, specifically the isolated methylene protons adjacent to the ketone ( δ 2.2–2.8 ppm).

    Strategic Pathway 3: Multicomponent Reactions (MCRs)

    When the goal is to generate highly substituted, polyfunctional piperidines in a single step, multicomponent reactions (MCRs) are the method of choice. These one-pot reactions—such as pseudo-five-component condensations using aromatic aldehydes, ammonium acetate, and β -keto esters or Meldrum's acid—offer exceptional atom economy and structural diversity[5]. The use of acetic acid as a solvent often eliminates the need for external metal catalysts, driving the reaction through a cascade of imine formation, Michael addition, and intramolecular Mannich cyclization[6].

    Mechanistic Causality

    MCRs rely on the thermodynamic sink of the final cyclized product. Acetic acid serves a dual purpose: it acts as a mild acid catalyst to promote the initial condensation of the aldehyde and ammonium acetate into an imine, and it provides a polar protic medium that stabilizes the transition states of the subsequent Michael-Mannich cascade. The operational simplicity is enhanced by the fact that the highly functionalized piperidine product often precipitates directly out of the reaction medium, driving the equilibrium forward according to Le Chatelier's principle[6].

    Experimental Protocol: One-Pot Pseudo-Five-Component Synthesis
    • Reagent Assembly: In a round-bottom flask, combine the aromatic aldehyde (2.0 equiv), β -keto ester (2.0 equiv), and ammonium acetate (1.5 equiv).

    • Solvent/Catalyst: Add glacial acetic acid (1.0 M relative to the aldehyde). No additional transition metal catalysts are required.

    • Cascade Reaction: Heat the mixture to 80 °C under constant stirring. The cascade sequence (Knoevenagel condensation Michael addition cyclization) occurs continuously.

    • Isolation & Validation Checkpoint: After 4-6 hours, cool the mixture to room temperature. The desired polyfunctional piperidone typically precipitates as a solid. Filter the precipitate and wash with cold ethanol.

    • Self-Validation (Data): If the product precipitates, TLC of the filtrate will show exhaustion of the starting aldehyde. Confirm the structure via X-ray crystallography or 2D NMR (HSQC/HMBC) to map the complex substitution pattern, as 1D 1H NMR may be highly congested.

    Quantitative Performance Matrix

    The following table summarizes the operational metrics of each synthetic route to aid in strategic decision-making:

    Synthetic RoutePrimary Target ScaffoldAtom EconomyStereocontrolScalabilityTypical Yields
    Aza-Achmatowicz 3-PiperidinonesModerateExcellent (Chiral Pool)High65-85%
    Aza-Diels-Alder 4-PiperidonesHighGood (with Chiral Auxiliaries)Moderate50-90%
    Multicomponent (MCR) Poly-substituted PiperidinesVery HighPoor to ModerateHigh70-95%

    Visualizing the Synthetic Decision Matrix

    Selecting the appropriate methodology depends entirely on the required substitution pattern and the availability of starting materials. The decision tree below outlines the logical flow for route selection.

    RouteSelection Start Target: Functionalized Piperidone Q1 Core Substitution Pattern? Start->Q1 A1 3-Piperidinones (Chiral Pool) Q1->A1 A2 4-Piperidones (De Novo) Q1->A2 A3 Highly Substituted (Polyfunctional) Q1->A3 R1 Aza-Achmatowicz Rearrangement A1->R1 R2 Aza-Diels-Alder Cycloaddition A2->R2 R3 Multicomponent Reaction (MCR) A3->R3

    Decision matrix for selecting the optimal piperidone synthetic route based on substitution.

    References

    • The Aza‐Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones. semanticscholar.org.
    • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. acs.org.
    • Enantioselective Synthesis of Substituted Pipecolic Acid Deriv
    • The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids.
    • One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acet
    • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. tandfonline.com.

    Sources

    Comparative

    In Vitro vs In Vivo Efficacy of 1-[4-(Dimethylamino)phenyl]piperidin-4-one Derivatives: A Comprehensive Comparison Guide

    Executive Summary The 1-[4-(Dimethylamino)phenyl]piperidin-4-one (DMAP-P4O) scaffold represents a highly versatile pharmacophore in modern drug discovery. By modifying the substituents around the piperidin-4-one core, re...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 1-[4-(Dimethylamino)phenyl]piperidin-4-one (DMAP-P4O) scaffold represents a highly versatile pharmacophore in modern drug discovery. By modifying the substituents around the piperidin-4-one core, researchers have successfully directed these derivatives toward two distinct therapeutic avenues: neuropathic pain management (via N-type calcium channel blockade) and oncology (as cytotoxic synthetic curcuminoids/chalcone-mimetics).

    This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of DMAP-P4O derivatives against current clinical standards, detailing the mechanistic causality behind their performance and the self-validating protocols required to evaluate them.

    Part 1: Neuropathic Pain Management (N-Type Calcium Channel Blockers)

    Mechanistic Causality

    The blockade of Cav2.2 (N-type) voltage-gated calcium channels is a validated strategy for treating refractory neuropathic pain. The inclusion of the 4-(dimethylamino)phenyl moiety serves a dual purpose:

    • Enhanced Target Affinity: The tertiary amine acts as a critical hydrogen bond acceptor within the Cav2.2 pore domain.

    • Optimized Pharmacokinetics: The dimethylamino group increases the lipophilicity (LogP) of the molecule, allowing it to cross the blood-brain barrier (BBB)—a significant advantage over peptide-based alternatives [1].

    Efficacy Comparison: DMAP-P4O Derivatives vs. Ziconotide

    Ziconotide (Prialt) is the clinical gold standard for N-type calcium channel blockade. However, as a peptide, it cannot cross the BBB and requires invasive intrathecal administration. DMAP-P4O derivatives (such as Compound 26) overcome this barrier, offering oral bioavailability while maintaining high efficacy [1].

    Table 1: Pharmacological Comparison in Analgesia

    ParameterDMAP-P4O Derivative (e.g., Cmpd 26)Ziconotide (Prialt)Causality / Significance
    Molecular Type Small MoleculePeptide (ω-conotoxin)Small molecules allow for systemic dosing.
    Route of Admin. Oral (PO) / Intravenous (IV)Intrathecal (IT)Oral dosing drastically improves patient compliance.
    In Vitro IC₅₀ ~0.7 μM (IMR32 cells)~10 pMZiconotide has higher absolute affinity, but DMAP-P4O achieves therapeutically relevant blockade.
    In Vivo ED₅₀ 12 mg/kg (PO), 4 mg/kg (IV)~0.1 μg/kg (IT)DMAP-P4O demonstrates robust systemic efficacy in anti-writhing assays.
    BBB Penetration HighNoneDriven by the lipophilic dimethylamino substitution.
    Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

    To validate the in vitro efficacy of DMAP-P4O derivatives, a self-validating patch-clamp protocol must be employed to isolate Cav2.2 currents.

    Step-by-Step Methodology:

    • Cell Preparation: Culture human neuroblastoma IMR32 cells (endogenously expressing Cav2.2) on poly-D-lysine coated coverslips.

    • Internal/External Solutions:

      • Internal: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (Cs+ blocks outward K+ currents).

      • External: 130 mM Choline-Cl, 10 mM BaCl₂ (Ba2+ used as the charge carrier to amplify the current and prevent Ca2+-dependent inactivation), 10 mM HEPES.

    • Validation Controls: Apply 1 μM Ziconotide as a positive control (expect >90% block) and 0.1% DMSO as a vehicle negative control.

    • Electrophysiological Recording: Hold cells at -80 mV. Elicit currents via 50 ms depolarizing steps to +10 mV.

    • Compound Application: Perfuse the DMAP-P4O derivative at increasing concentrations (0.1 μM to 10 μM). Calculate the IC₅₀ based on the steady-state fractional block.

    G A DMAP-P4O Derivative B Cav2.2 (N-type) Calcium Channel A->B C Ca2+ Influx Inhibition B->C D Decreased Glutamate/ Substance P Release C->D E Analgesic Efficacy (In Vivo) D->E

    Caption: Mechanism of DMAP-P4O derivatives in Cav2.2 blockade and subsequent analgesia.

    Part 2: Oncology (Cytotoxic Chalcone-Mimetics)

    Mechanistic Causality

    When the DMAP-P4O core is flanked by benzylidene groups, it forms a 3,5-bis(benzylidene)-4-piperidone—a synthetic analog of curcumin (e.g., EF24 analogs). These compounds act as Michael acceptors, reacting with cellular thiols to induce Reactive Oxygen Species (ROS) and suppress NF-κB signaling [2][3].

    Crucial Structure-Activity Relationship (SAR): The dimethylamino group is a strong electron-donating group (EDG). Introducing an EDG onto the aryl rings of the chalcone pharmacophore reduces the electrophilicity of the α,β-unsaturated ketone. While this slightly decreases the raw in vitro cytotoxicity compared to highly electrophilic fluorinated analogs, it significantly improves tumor-selective toxicity by preventing indiscriminate binding to off-target proteins in healthy cells [2].

    Efficacy Comparison: DMAP-P4O vs. Curcumin & Cisplatin

    Curcumin suffers from notoriously poor bioavailability, while traditional chemotherapeutics like Cisplatin cause severe systemic toxicity.

    Table 2: Efficacy Comparison in Oncology

    ParameterDMAP-P4O Chalcone AnalogCurcuminCisplatin
    Mechanism Michael Acceptor / ROS inductionPleiotropic / NF-κBDNA Crosslinking
    In Vitro CC₅₀ (Leukemia) 1.5 - 5.0 μM>20 μM~2.0 μM
    Tumor Selectivity Index High (EDG dampens off-target toxicity)ModerateLow (High systemic toxicity)
    In Vivo Bioavailability Moderate to HighExtremely LowHigh (IV only)
    Resistance Profile Active in Cisplatin-resistant linesActiveSusceptible to efflux pumps
    Experimental Protocol: In Vivo Murine Xenograft Efficacy

    To bridge the gap between in vitro cytotoxicity and physiological relevance, a rigorous in vivo xenograft model must be utilized.

    Step-by-Step Methodology:

    • Model Establishment: Inject 5×106 H441 (human lung adenocarcinoma) cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

    • Randomization: Once tumors reach ~100 mm³ (approx. day 10), randomize mice into three groups (n=8/group): Vehicle (0.5% CMC), Cisplatin (5 mg/kg IV, bi-weekly), and DMAP-P4O derivative (20 mg/kg PO, daily).

    • Blinded Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=(Length×Width2)/2 . Blinding the operator to the treatment groups is essential to prevent measurement bias.

    • Ex Vivo Validation: On day 28, euthanize the mice. Excise tumors for Western Blot analysis to validate the suppression of the mechanistic target (e.g., phosphorylated I-κB kinase) [3].

    G S1 Cell Culture (H441 Xenograft) S2 Subcutaneous Implantation in Mice S1->S2 S3 Randomization & Dosing (PO/IV) S2->S3 S4 Tumor Volume Monitoring (Caliper) S3->S4 S5 Ex Vivo Analysis (IHC / Western Blot) S4->S5

    Caption: Step-by-step workflow for evaluating in vivo anti-tumor efficacy using murine xenografts.

    Part 3: The Translational Gap (In Vitro to In Vivo)

    While DMAP-P4O derivatives show exceptional in vitro profiles, translating this to in vivo efficacy requires navigating specific metabolic hurdles:

    • Hepatic Metabolism: The dimethylamino group is highly susceptible to oxidative N-demethylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) in the liver. This can lead to the formation of a monomethylamino or primary amine metabolite, which may possess altered target affinity or increased clearance rates.

    • Formulation: Despite improved LogP over peptides, the planar nature of the bis(benzylidene) derivatives can lead to crystalline lattice stacking, reducing aqueous solubility. Lipid-based nano-formulations or hydrochloride salt preparations are often required to maximize in vivo exposure [2].

    References

    • M.Rose Feng's research works - ResearchGate Source: ResearchGate URL:[Link]

    • Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts Source: National Institutes of Health (PMC) URL:[Link]

    • Research Article 2-[3,5-Bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide and Its Evaluation as an Anticancer Agent Source: Semantic Scholar URL:[https://www.semanticscholar.org/paper/Research-Article-2-1

    Sources

    Safety & Regulatory Compliance

    Safety

    1-[4-(Dimethylamino)phenyl]piperidin-4-one proper disposal procedures

    As a Senior Application Scientist, I recognize that the handling and disposal of specialized pharmaceutical intermediates like 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS: 370885-30-6) require more than generic safet...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that the handling and disposal of specialized pharmaceutical intermediates like 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS: 370885-30-6) require more than generic safety data sheets. It demands a mechanistic understanding of the chemical’s behavior, reactivity, and environmental impact.

    This comprehensive guide provides researchers and drug development professionals with a self-validating, field-proven system for the safe operational management and EPA-compliant disposal of this nitrogenous organic compound.

    Chemical Profile & Hazard Causality

    To design an effective disposal plan, we must first understand the molecular vulnerabilities of the compound. 1-[4-(Dimethylamino)phenyl]piperidin-4-one consists of a piperidin-4-one core N-substituted with a 4-(dimethylamino)phenyl group[1].

    • Aniline/Amine Toxicity: The dimethylamino moiety and the phenylamine system are highly lipophilic. This allows the compound to rapidly penetrate the dermal barrier, presenting a systemic toxicity risk and potential for methemoglobinemia—a classic hazard of aniline derivatives[2].

    • Chemical Reactivity: The dimethylamine group acts as a tertiary amine, making the molecule a weak base. It will react exothermically with strong acids. Furthermore, the ketone group on the piperidine ring is electrophilic and can undergo unintended condensation reactions if mixed with reactive nucleophiles in a generic waste carboy.

    • Environmental Threat: Nitrogenous organic compounds are notoriously toxic to aquatic ecosystems. If improperly incinerated at low temperatures, the nitrogen content acts as a precursor for highly toxic nitrogen oxides (NOx)[3].

    Table 1: Physicochemical & Hazard Profile Summary

    Property / HazardDescriptionMechanistic Rationale
    CAS Number 370885-30-6Unique identifier for regulatory manifesting[1].
    Chemical Class Aniline derivative / PiperidoneContains both a tertiary amine (basic) and a ketone (electrophilic).
    Physical State Solid (Powder)Prone to aerosolization if mishandled; presents an inhalation risk.
    Primary Hazards H302, H315, H319, H335Lipophilic core penetrates skin; causes severe mucosal/respiratory irritation[2].
    Incompatibilities Strong oxidizers, strong acidsExothermic acid-base reactions; oxidative degradation yields toxic NOx gas.

    Operational Safety & Spill Decontamination Workflow

    Before discussing final disposal, laboratories must have a self-validating protocol for handling accidental releases. Because this compound is a fine powder, the primary operational risk is aerosolization and subsequent inhalation.

    Step-by-Step Spill Decontamination Methodology:

    • Evacuate and Assess: Immediately isolate the spill area. Verify that the spilled material has not come into contact with strong oxidizing agents (e.g., nitric acid, peroxides), which could initiate an exothermic degradation.

    • Don Specialized PPE: Equip double-layered nitrile gloves (to combat the lipophilic penetration of the aniline core), chemical splash goggles, and a fitted N95 or P100 particulate respirator.

    • Containment (Zero-Aerosol Method):

      • Action: Do not dry sweep the powder.

      • Causality: Dry sweeping generates airborne particulates, maximizing the H335 (respiratory irritation) hazard. Instead, gently cover the spill with damp, inert absorbent pads (moistened with water or a mild surfactant) to weigh down the dust.

    • Collection: Use non-sparking, disposable plastic scoops to transfer the absorbed material into a wide-mouth High-Density Polyethylene (HDPE) waste container.

    • Surface Decontamination: Wash the affected benchtop or floor with a mild detergent and water, followed by an ethanol wipe-down.

      • Causality: The detergent removes the bulk material, while the ethanol solubilizes and lifts any remaining lipophilic aniline residues from the surface.

    • Waste Manifesting: Seal and label the cleanup materials immediately as "Hazardous Waste - Spill Debris (Contains 1-[4-(Dimethylamino)phenyl]piperidin-4-one)".

    RCRA-Compliant Disposal Procedures

    Under the Resource Conservation and Recovery Act (RCRA), this chemical must be managed from "cradle-to-grave"[4]. Because it is a nitrogen-rich organic, drain disposal or standard landfilling is strictly prohibited and scientifically irresponsible.

    Step-by-Step Waste Packaging and Disposal Methodology:

    • Step 1: Source Segregation.

      • Action: Place the chemical waste in a dedicated "Non-Halogenated Organic Waste" container.

      • Causality: Mixing nitrogenous bases with halogenated solvents can lead to the formation of reactive quaternary ammonium salts. Furthermore, keeping it halogen-free simplifies the final incineration process, as the facility will only need to run NOx scrubbers rather than simultaneous NOx and HCl acid-gas scrubbers[5].

    • Step 2: SAA Containment.

      • Action: Store the waste in a designated Satellite Accumulation Area (SAA) using an HDPE jerrican with a vented cap. Ensure secondary containment (e.g., a spill tray) is present[6].

    • Step 3: Regulatory Labeling.

      • Action: Affix a hazardous waste tag immediately upon adding the first drop/grain of waste. Check the "Toxic" and "Irritant" characteristic boxes[7].

    • Step 4: High-Temperature Incineration (Final Destruction).

      • Action: Transfer the waste to your Environmental Health and Safety (EHS) department for off-site destruction.

      • Causality: The EPA mandates that nitrogenous organic wastes be destroyed via permitted hazardous waste incinerators operating at 1,100°C–1,200°C with a Destruction and Removal Efficiency (DRE) of 99.99%[8][9]. At these extreme temperatures, the carbon-nitrogen bonds are completely cleaved. The resulting combustion gases must pass through catalytic NOx scrubbers to prevent the atmospheric release of smog-forming nitrogen oxides[3].

    Waste Stream Visualization

    The following diagram illustrates the logical progression of 1-[4-(Dimethylamino)phenyl]piperidin-4-one from laboratory generation to EPA-compliant atmospheric release.

    WasteWorkflow Gen Waste Generation (Lab Operations & Spill Debris) Seg Chemical Segregation (Isolate from Halogens & Oxidizers) Gen->Seg Immediate Action SAA Satellite Accumulation Area (SAA) (HDPE Container & Secondary Containment) Seg->SAA Labeling & Containment EHS EHS Transfer & RCRA Manifesting (Cradle-to-Grave Tracking) SAA->EHS Volume/Time Limit Reached Incin Thermal Destruction (Liquid/Solid Injection at 1100°C - 1200°C) EHS->Incin EPA Permitted Transport Scrub Air Pollution Control System (APCS) (Catalytic NOx Scrubbing) Incin->Scrub Raw Combustion Gas Final Atmospheric Release (Clean, Compliant Exhaust) Scrub->Final 99.99% DRE Achieved

    Figure 1: Cradle-to-grave workflow for the RCRA-compliant disposal of nitrogenous organic laboratory waste.

    References

    • Accela ChemBio. (2023). 1-[4-(dimethylamino)phenyl]piperidin-4-one (CAS 370885-30-6) Catalog & SDS Information. Retrieved from [Link]

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link]

    • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management and Satellite Accumulation Area Guidelines (RCRA). Retrieved from [Link]

    • U.S. Environmental Protection Agency (EPA). (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration (40 CFR Parts 264.340-264.347). Retrieved from [Link]

    Sources

    Handling

    Operational Safety and Logistics Guide: Handling 1-[4-(Dimethylamino)phenyl]piperidin-4-one

    Introduction 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS 370885-30-6) is a highly specialized synthetic intermediate frequently utilized in drug discovery and medicinal chemistry. Structurally, it combines a reactive...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS 370885-30-6) is a highly specialized synthetic intermediate frequently utilized in drug discovery and medicinal chemistry. Structurally, it combines a reactive piperidone scaffold with a lipophilic dimethylamino-phenyl moiety. While this dual-functionality makes it a valuable building block for synthesizing complex pharmacophores, it also dictates a rigorous toxicological profile. The dimethylamino group significantly increases the molecule's lipophilicity, facilitating rapid dermal absorption, while the piperidone ring can act as a severe respiratory and mucous membrane irritant[1].

    To ensure laboratory safety and operational continuity, handling this compound requires strict adherence to primary containment protocols and specialized Personal Protective Equipment (PPE). This guide provides drug development professionals with a comprehensive, causality-driven methodology for the safe handling, solubilization, and disposal of this chemical.

    Hazard Profiling & Causality

    Understanding the mechanisms behind safety protocols ensures better compliance and risk mitigation. Based on its structural analogs and GHS classification, 1-[4-(Dimethylamino)phenyl]piperidin-4-one presents the following hazards:

    • Acute Toxicity (Oral/Dermal/Inhalation): The lipophilic nature of the dimethylamino group allows the compound to easily bypass the stratum corneum barrier of the skin. This means that localized dermal contact can rapidly lead to systemic exposure and toxicity[2].

    • Skin and Eye Irritation: Direct contact with the powder causes localized protein denaturation and cellular irritation, necessitating immediate flushing if exposure occurs[3].

    • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Aerosolized dust particles of piperidone derivatives can cause acute respiratory tract irritation, characterized by a feeling of tightness in the chest and throat irritation[1],[4].

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory attire is insufficient for handling highly lipophilic irritants. The following PPE matrix outlines the required gear and the mechanistic rationale for each selection.

    PPE CategoryRecommended SpecificationMechanistic Rationale
    Hand Protection Nitrile gloves (minimum 0.11 mm thickness) or Butyl rubber gloves for extended handling.Nitrile provides a robust barrier against solid organic compounds. However, if handling the compound in organic solvents, thicker butyl rubber is required to prevent rapid solvent breakthrough[5].
    Eye Protection Tightly fitting, non-vented safety goggles (ANSI Z87.1 or EN 166 compliant).Prevents fine, aerosolized piperidone dust from contacting the ocular mucosa, which can cause severe irritation and act as a secondary route for systemic absorption[3].
    Respiratory Protection N95/P100 particulate respirator (or PAPR if handling large quantities outside a hood).Mitigates the inhalation of airborne particulates (STOT SE 3 hazard). Essential during weighing and transfer operations where dust generation is highest[6].
    Body Protection Flame-resistant laboratory coat, fully buttoned, with closed-toe, non-porous shoes.Prevents incidental accumulation of chemical dust on personal clothing, which could lead to prolonged, unnoticed dermal exposure[2].

    Operational Workflow & Step-by-Step Methodology

    The following protocol provides a self-validating system for handling 1-[4-(Dimethylamino)phenyl]piperidin-4-one, ensuring that every step contains built-in safety checks.

    Step 1: Environmental Preparation & Containment

    • Verify that the Chemical Fume Hood is operating correctly with an average face velocity of at least 100 feet per minute (fpm)[7].

    • Clear the workspace of unnecessary equipment to prevent cross-contamination.

    • Place an anti-static weighing mat inside the hood to minimize the electrostatic dispersion of the powder.

    Step 2: Weighing and Transfer

    • Don all required PPE (gloves, goggles, lab coat, and respirator if required by institutional risk assessment).

    • Use grounded, anti-static spatulas for transfer. Fine piperidone powders can hold a static charge, causing them to "jump" and aerosolize when manipulated.

    • Weigh the material directly into a pre-tared, sealable glass vial rather than open weighing boats. Seal the vial before removing it from the fume hood.

    Step 3: Solubilization and Reagent Handling

    • Common solvents for this compound include Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

    • Critical Hazard Warning: DMSO is a known dermal penetration enhancer. If a DMSO solution of 1-[4-(Dimethylamino)phenyl]piperidin-4-one contacts the skin, the solvent will rapidly carry the toxic solute directly into the bloodstream[2].

    • When adding solvent, keep the vial deep inside the fume hood. Use a positive displacement pipette to avoid splashing.

    • If a glove is contaminated with the solvent mixture, remove it immediately, wash hands thoroughly, and don a new pair[4].

    Spill Response & Disposal Plan

    Even with meticulous planning, accidental spills occur. A rapid, structured response prevents localized incidents from becoming laboratory-wide exposures.

    Spill Response Protocol:

    • Isolate: Immediately alert personnel and restrict access to the area. Stop any active ventilation that might blow the dust outside the primary containment area[4].

    • Contain: Do not dry sweep the powder, as this generates hazardous aerosols. Instead, cover the spill with slightly damp absorbent pads (using water or a compatible inert liquid) to suppress dust generation[6].

    • Collect: Use non-sparking tools to scoop the damp absorbent and spilled material into a designated, clearly labeled hazardous waste container[8].

    • Decontaminate: Wash the spill surface with a detergent solution, followed by a water rinse, ensuring all lipophilic residue is removed.

    Disposal Plan:

    • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in sealed, chemically resistant bags and routed for high-temperature incineration by a licensed hazardous waste contractor[6].

    • Liquid Waste: Solutions containing DMSO or DMF must be segregated into clearly labeled "Halogen-Free Organic Waste" containers. Never flush these solutions down the drain, as they pose long-term toxicity risks to aquatic environments[4].

    Workflow Visualization

    G Start 1-[4-(Dimethylamino)phenyl] piperidin-4-one Hood Primary Containment (Chemical Fume Hood) Start->Hood PPE PPE Verification (Nitrile, Goggles, Lab Coat) Hood->PPE Weighing Weighing & Transfer (Anti-static tools) PPE->Weighing Solvent Dissolution in DMSO/DMF (High Absorption Risk) Weighing->Solvent Spill Accidental Spill (Dust/Powder) Weighing->Spill Deviation Safe Safe Experimental Use Solvent->Safe Waste Hazardous Waste Incineration Solvent->Waste Liquid Waste Clean Damp Wipe Containment (Avoid Aerosolization) Spill->Clean Clean->Waste

    Logical workflow for the safe handling, solubilization, and spill response of piperidone derivatives.

    References

    • OSHA Technical Manual (OTM) - Section II: Chapter 2 (Dermal Exposure and Absorption). Occupational Safety and Health Administration (OSHA).[Link]

    Sources

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